2-(Benzyloxy)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHFHOHLITYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives represent a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, directing its biological activity, and optimizing its pharmacokinetic profile. 2-(Benzyloxy)-4-methoxyaniline, in particular, has emerged as a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic features that are instrumental in the design of targeted therapeutics. This guide provides an in-depth technical overview of 2-(Benzyloxy)-4-methoxyaniline, encompassing its chemical and physical properties, synthesis, analytical characterization, and its burgeoning role in drug development.
Section 1: Core Properties of 2-(Benzyloxy)-4-methoxyaniline
Molecular Formula: C₁₄H₁₅NO₂[1]
Molecular Weight: 229.27 g/mol [1]
This molecule features a sophisticated architecture, incorporating a benzyl ether and a methoxy group on the aniline ring. The benzyloxy group provides a bulky, lipophilic moiety that can engage in hydrophobic interactions within biological targets, while the methoxy group acts as a hydrogen bond acceptor and can influence the electronic environment of the aromatic ring. The primary amine group serves as a crucial handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline
| Property | Value | Source |
| CAS Number | 807266-13-3 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Predicted XlogP | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Section 2: Synthesis and Manufacturing
The synthesis of 2-(Benzyloxy)-4-methoxyaniline can be approached through a multi-step process, leveraging well-established organic chemistry reactions. A plausible and efficient synthetic route starts from a commercially available precursor, 2-nitro-4-methoxyphenol.
Diagram 1: Proposed Synthesis of 2-(Benzyloxy)-4-methoxyaniline
Caption: A two-step synthesis of 2-(Benzyloxy)-4-methoxyaniline.
Step-by-Step Experimental Protocol:
Step 1: Benzylation of 2-Nitro-4-methoxyphenol
This initial step involves the protection of the hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis. A similar procedure is reported for the synthesis of 2-Nitro-4-(benzyloxy)aniline[3].
-
Reaction Setup: To a solution of 2-nitro-4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone (MEK), add potassium carbonate (K₂CO₃, 1.5-2 equivalents) as a base.
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-nitro-1-(benzyloxy)-4-methoxybenzene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the primary amine. This can be achieved using various reducing agents.
-
Catalytic Hydrogenation (Preferred Method):
-
Reaction Setup: Dissolve the 2-nitro-1-(benzyloxy)-4-methoxybenzene (1 equivalent) in a solvent like ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 2-(Benzyloxy)-4-methoxyaniline.
-
-
Metal-Acid Reduction (Alternative Method):
-
Reaction Setup: In a round-bottom flask, suspend the 2-nitro-1-(benzyloxy)-4-methoxybenzene in a mixture of ethanol and water.
-
Reducing Agent: Add iron powder (Fe, 3-5 equivalents) followed by the slow addition of concentrated hydrochloric acid (HCl).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction, make it basic with a solution of sodium carbonate or sodium hydroxide, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired product.
-
Section 3: Analytical Characterization
The identity and purity of 2-(Benzyloxy)-4-methoxyaniline are confirmed using standard analytical techniques. While a dedicated spectrum for this specific isomer is not widely published, the expected spectral data can be reliably predicted based on its structure and comparison with the closely related isomer, N-benzyl-4-methoxyaniline.
Table 2: Predicted Spectroscopic Data for 2-(Benzyloxy)-4-methoxyaniline
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~6.8 (d, 1H, Ar-H), ~6.4-6.5 (m, 2H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~3.7 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-155 (C-O), ~140-145 (C-N), ~137 (Ar-C of benzyl), ~127-129 (Ar-CH of benzyl), ~100-115 (Ar-CH of aniline), ~71 (-OCH₂-), ~55 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3300-3500 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1230 (C-O stretch) |
| Mass Spec. (EI) | m/z 229 (M⁺), 91 (tropylium ion, base peak) |
Rationale for Predicted Spectral Data:
-
¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet in the downfield region. The protons on the aniline ring will be in the more upfield aromatic region, with their splitting patterns dictated by their positions relative to the amine, methoxy, and benzyloxy groups. The benzylic protons (-OCH₂-) will be a characteristic singlet, and the methoxy protons will also be a singlet. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon atoms attached to oxygen and nitrogen will be the most downfield in the aromatic region. The benzylic carbon and methoxy carbon will have characteristic chemical shifts.
-
IR Spectroscopy: The key diagnostic peaks will be the N-H stretching vibrations of the primary amine, along with the aromatic and aliphatic C-H stretches and the strong C-O ether stretch.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 229. A prominent fragment at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), is anticipated due to the benzylic ether linkage.
Section 4: Applications in Drug Development and Medicinal Chemistry
2-(Benzyloxy)-4-methoxyaniline is a versatile scaffold for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to functionalize the primary amine and the potential for the benzyloxy and methoxy groups to engage in key interactions with biological targets.
Diagram 2: Role of 2-(Benzyloxy)-4-methoxyaniline in Drug Discovery
Caption: Applications of 2-(Benzyloxy)-4-methoxyaniline in medicinal chemistry.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors. The primary amine of 2-(Benzyloxy)-4-methoxyaniline can be readily acylated or used in condensation reactions to form heterocyclic cores, such as quinazolines, which are prevalent in kinase inhibitor design[4]. The benzyloxy and methoxy groups can occupy specific pockets in the kinase active site, contributing to potency and selectivity. For instance, derivatives of benzyloxy anilines have been explored in the synthesis of inhibitors for kinases like Bcr-Abl[5].
Development of Antimycobacterial Agents
Tuberculosis remains a significant global health threat, and there is an urgent need for new drugs. Benzyloxyaniline derivatives have been investigated for their antimycobacterial properties[6]. The lipophilic nature of the benzyl group can aid in penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis. The core aniline structure can be derivatized to introduce pharmacophores known to be active against this bacterium.
Scaffolds for Multifunctional Agents in Neurodegenerative Diseases
Recent research has highlighted the potential of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as multifunctional agents for the treatment of Parkinson's disease[7][8]. These compounds can exhibit a range of beneficial properties, including monoamine oxidase B (MAO-B) inhibition, antioxidant activity, and metal chelation. The structural motifs present in 2-(Benzyloxy)-4-methoxyaniline make it an attractive starting point for the design of such multi-target ligands.
Section 5: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-(Benzyloxy)-4-methoxyaniline is not universally available, data from closely related aniline derivatives suggest that appropriate safety precautions should be taken.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
-
Toxicity: Based on related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Conclusion
2-(Benzyloxy)-4-methoxyaniline is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its unique structural features provide a versatile platform for the design of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support researchers and scientists in leveraging this valuable building block for the advancement of medicinal chemistry.
References
-
Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Electronic Supporting Information.
- Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Green Chemistry, 19, 3142-3151.
-
PubChem. (n.d.). 4-methoxy-2-(phenylmethoxy)aniline. Retrieved from [Link]
- BenchChem. (n.d.). Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors.
- Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride. (CN102001955A).
- BenchChem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
- PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
- MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
-
PubMed. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142. Retrieved from [Link]
- National Institutes of Health. (n.d.). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation.
-
ResearchGate. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. Retrieved from [Link]
- ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
-
PrepChem. (n.d.). Synthesis of 4-benzyloxyaniline. Retrieved from [Link]
-
Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]
- 3. prepchem.com [prepchem.com]
- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 2-(Benzyloxy)-4-methoxyaniline, a versatile aromatic amine with potential applications as a scaffold in the development of novel therapeutic agents. The strategic placement of the benzyloxy and methoxy groups on the aniline core imparts unique electronic and steric properties, making it a molecule of significant interest for chemical modification and biological screening.
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental and computational approaches to characterizing such molecules. By grounding our understanding in established analytical principles, we aim to provide a trustworthy and authoritative resource for researchers navigating the complexities of drug development.
Molecular Structure and Identification
2-(Benzyloxy)-4-methoxyaniline is a substituted aniline derivative. The core structure consists of a benzene ring substituted with an amino group (-NH2), a methoxy group (-OCH3) at position 4, and a benzyloxy group (-OCH2C6H5) at position 2.
| Identifier | Value |
| IUPAC Name | 2-(Benzyloxy)-4-methoxyaniline |
| CAS Number | 807266-13-3[1][2] |
| Molecular Formula | C14H15NO2[1][2] |
| Molecular Weight | 229.27 g/mol [1][2] |
| Canonical SMILES | COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2[2] |
| InChI | InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3[3] |
| InChIKey | UJUHFHOHLITYEV-UHFFFAOYSA-N[3] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, a suite of well-regarded computational tools has been employed to predict its key physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines, guiding decisions on solubility, permeability, and potential for oral bioavailability.
| Property | Predicted Value | Method/Tool |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP (Octanol/Water Partition Coefficient) | 2.70 | SwissADME |
| Water Solubility (LogS) | -3.27 | SwissADME |
| pKa (most basic) | 4.25 | SwissADME |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | SwissADME |
Expert Insights: The predicted LogP value of 2.70 suggests that 2-(Benzyloxy)-4-methoxyaniline possesses moderate lipophilicity. This is a favorable characteristic in drug design, as it often correlates with good membrane permeability. However, the predicted water solubility (LogS = -3.27) indicates that the compound is likely to be poorly soluble in aqueous media. This is a critical consideration for formulation and may necessitate strategies such as salt formation or the use of solubility-enhancing excipients for in vivo studies. The predicted basic pKa of 4.25 is attributed to the aniline nitrogen, suggesting it will be protonated in acidic environments like the stomach, which could influence its absorption profile.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical synthetic approach would start from 2-amino-5-methoxyphenol. The synthesis could proceed via the following steps:
-
Protection of the amine: The more nucleophilic amino group would first be protected, for instance, by acetylation with acetic anhydride to form the corresponding acetamide. This prevents O-alkylation of the amine in the subsequent step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the protected intermediate would then be deprotonated with a suitable base (e.g., potassium carbonate) and reacted with benzyl bromide to form the benzyloxy ether.
-
Deprotection of the amine: Finally, the acetyl protecting group would be removed by hydrolysis under acidic or basic conditions to yield the target molecule, 2-(Benzyloxy)-4-methoxyaniline.
Caption: Proposed synthetic workflow for 2-(Benzyloxy)-4-methoxyaniline.
Reactivity Insights: The aniline moiety of 2-(Benzyloxy)-4-methoxyaniline is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. The presence of the electron-donating methoxy and benzyloxy groups activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the positions ortho and para to the amino group. The benzyloxy group can be cleaved under hydrogenolysis conditions, which could be a useful synthetic handle for further derivatization.
Spectral Data (Predicted)
To aid in the identification and characterization of 2-(Benzyloxy)-4-methoxyaniline, predicted spectral data are provided. These predictions are generated using computational algorithms that analyze the molecule's structure and estimate the corresponding spectral features.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum provides valuable information about the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.3-7.5 | m | Protons of the benzyl ring |
| ~6.5-6.8 | m | Aromatic protons of the aniline ring |
| ~5.0 | s | Methylene protons (-OCH2-) of the benzyloxy group |
| ~4.5 | br s | Amine protons (-NH2) |
| ~3.7 | s | Methyl protons (-OCH3) of the methoxy group |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| ~150-160 | C-O (methoxy and benzyloxy) |
| ~137 | Quaternary carbon of the benzyl ring |
| ~127-129 | CH carbons of the benzyl ring |
| ~110-120 | Aromatic carbons of the aniline ring |
| ~100-110 | Aromatic carbons of the aniline ring |
| ~70 | Methylene carbon (-OCH2-) of the benzyloxy group |
| ~55 | Methyl carbon (-OCH3) of the methoxy group |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum highlights the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3500 | N-H stretch | Primary amine |
| ~3030-3100 | C-H stretch | Aromatic |
| ~2850-3000 | C-H stretch | Aliphatic |
| ~1600-1620 | N-H bend | Primary amine |
| ~1500-1580 | C=C stretch | Aromatic ring |
| ~1230-1270 | C-O stretch | Aryl ether |
| ~1020-1050 | C-O stretch | Alkyl ether |
Applications in Drug Discovery and Medicinal Chemistry
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The 2-(Benzyloxy)-4-methoxyaniline structure incorporates several features that make it an attractive starting point for drug discovery programs.
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions with the hinge region of the kinase domain. The benzyloxy and methoxy substituents can be modified to explore the surrounding pockets and enhance potency and selectivity.
-
Antimicrobial and Antifungal Agents: Benzyloxyaniline derivatives have been investigated for their antimicrobial and antifungal activities. The lipophilic benzyloxy group can facilitate membrane penetration, while the aniline moiety can be functionalized to interact with specific microbial targets.
-
Anticancer Agents: The substituted aniline motif is present in numerous anticancer drugs. The potential for derivatization of 2-(Benzyloxy)-4-methoxyaniline allows for the synthesis of libraries of compounds for screening against various cancer cell lines.
Caption: Potential applications of 2-(Benzyloxy)-4-methoxyaniline in drug discovery.
Safety and Handling
While specific toxicity data for 2-(Benzyloxy)-4-methoxyaniline is not available, it should be handled with the care appropriate for a research chemical. Based on the aniline substructure, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(Benzyloxy)-4-methoxyaniline is a molecule with significant potential as a building block in medicinal chemistry. Its physicochemical properties, predicted through robust computational methods, suggest a compound with favorable lipophilicity for membrane permeability but with potential challenges related to aqueous solubility that must be addressed in a drug development context. The versatile aniline scaffold, coupled with the modifiable benzyloxy and methoxy substituents, provides a rich platform for the design and synthesis of novel bioactive compounds. This technical guide serves as a foundational resource for researchers, providing the necessary data and insights to unlock the full potential of this intriguing molecule in the pursuit of new therapeutics.
References
-
PubChem. 2-(benzyloxy)-4-methoxyaniline. [Link]
-
SwissADME. [Link]
-
PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]
-
Chemspace. 2-(benzyloxy)-4-methoxyaniline. [Link]
Sources
- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. PubChemLite - 2-(benzyloxy)-4-methoxyaniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(benzyloxy)-4-methoxyaniline, a key building block in the synthesis of diverse and biologically active molecules. We will delve into its structural characteristics, synthesis, reactivity, and its emerging applications in the field of drug discovery, supported by established scientific literature.
Core Structural and Physicochemical Profile
2-(Benzyloxy)-4-methoxyaniline is an aromatic amine distinguished by the presence of a benzyloxy and a methoxy group on the aniline ring. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| CAS Number | 807266-13-3 | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% (commercial) | |
| Storage | 2-8°C, protected from light |
Structural Representation:
Caption: 2D structure of 2-(Benzyloxy)-4-methoxyaniline.
Synthesis and Mechanistic Considerations
The primary route for synthesizing 2-(benzyloxy)-4-methoxyaniline is through a Williamson ether synthesis. This well-established S(_N)2 reaction provides a reliable method for forming the ether linkage.
Proposed Synthetic Pathway:
The synthesis commences with the commercially available precursor, 2-amino-5-methoxyphenol. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide (or a related benzyl halide) to yield the final product.
Caption: Proposed synthesis of 2-(Benzyloxy)-4-methoxyaniline.
Detailed Experimental Protocol (Hypothetical):
Causality: The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accessible for the S(_N)2 reaction.[2] Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions. The reaction is heated to increase the rate of the S(_N)2 reaction, which can be slow at room temperature.
-
Reaction Setup: To a solution of 2-amino-5-methoxyphenol (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.5-7.5 ppm). The protons on the aniline ring will appear as a distinct set of signals from those on the benzyl ring.
-
Methylene Protons (-O-CH₂-Ph): A characteristic singlet is anticipated around δ 5.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of N-benzyl-4-methoxyaniline shows aromatic protons between δ 6.55-7.26 ppm, a singlet for the methylene protons at δ 4.21 ppm, and a multiplet for the methoxy and other protons between δ 3.59-3.79 ppm.[3]
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Signals for the twelve aromatic carbons will be present in the region of δ 110-160 ppm.
-
Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
The ¹³C NMR spectrum of N-benzyl-4-methoxyaniline displays aromatic carbons in the range of δ 114-152 ppm, with the methylene carbon at δ 49.28 ppm and the methoxy carbon at δ 55.83 ppm.[3]
FT-IR Spectroscopy (Predicted):
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene and methoxy groups just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorptions for the aryl-alkyl ether and aryl-methyl ether linkages are expected in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
Mass Spectrometry (Predicted):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 229. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) as a prominent fragment, and potentially the loss of the methoxy group.
Applications in Drug Discovery and Development
The 2-(benzyloxy)-4-methoxyaniline scaffold is of significant interest to medicinal chemists due to the versatile reactivity of the aniline moiety and the biological relevance of the benzyloxy and methoxy substituents.
Role as a Versatile Intermediate:
The primary amine of 2-(benzyloxy)-4-methoxyaniline serves as a nucleophilic handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Heterocycle synthesis: Serving as a precursor for the construction of various nitrogen-containing heterocyclic rings.
Emerging Therapeutic Applications of Derivatives:
Derivatives of benzyloxyanilines have shown promise in several therapeutic areas:
-
Monoamine Oxidase B (MAO-B) Inhibitors: A series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been synthesized and evaluated as potential multifunctional agents for the treatment of Parkinson's disease.[4] These compounds have demonstrated potent MAO-B inhibition, antioxidant activity, and neuroprotective effects.[4]
-
Antitubercular Agents: N-(4-(benzyloxy)benzyl)-4-aminoquinolines, synthesized from benzyloxyaniline precursors, have been investigated for their ability to inhibit the M. tuberculosis H37Rv strain.[5]
-
Anticancer Agents: The core structure is related to intermediates used in the synthesis of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in antiangiogenic cancer therapy.
Caption: Therapeutic areas for 2-(Benzyloxy)-4-methoxyaniline derivatives.
Safety and Handling
As with all laboratory chemicals, 2-(benzyloxy)-4-methoxyaniline should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
2-(Benzyloxy)-4-methoxyaniline is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aniline functional group provide a gateway to a wide array of complex molecules with potential therapeutic applications. Further exploration of its derivatives is warranted to fully realize its potential in the development of novel drugs for a range of diseases.
References
-
ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]
-
PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017).
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
- da Silva, A. C. M., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4475.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]
- Nikpour, M., et al. (2010). Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 855-862.
- Google Patents. (n.d.). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Kim, J., et al. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Bulletin of the Korean Chemical Society, 43(3), 412-419.
- Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142.
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
- Zhang, Y., et al. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 32(1).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. Retrieved from [Link]
-
MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(benzyloxy)-4-methoxyaniline (C14H15NO2). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis and biological evaluation of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Benzyloxy)-4-methoxyaniline
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(benzyloxy)-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the structural elucidation of this compound through detailed spectral interpretation. While experimental data for this specific molecule is not widely published, this guide utilizes predictive NMR data, supported by established principles of NMR spectroscopy and comparative analysis with structurally related compounds, to offer a robust characterization.
Introduction: The Structural Significance of 2-(Benzyloxy)-4-methoxyaniline
2-(Benzyloxy)-4-methoxyaniline, with the chemical formula C₁₄H₁₅NO₂, is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of various organic molecules.[1][2][3] Its structure incorporates a benzyloxy group and a methoxy group on the aniline ring, providing a scaffold for the development of novel compounds in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in complex synthetic pathways, and NMR spectroscopy stands as the most powerful tool for unambiguous structure determination in solution.
This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 2-(benzyloxy)-4-methoxyaniline, explaining the chemical shifts, coupling constants, and signal assignments based on the electronic environment of the nuclei.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 2-(benzyloxy)-4-methoxyaniline offers a detailed fingerprint of its proton environments. The analysis considers the effects of electron-donating groups (amino and methoxy) and the benzyloxy moiety on the aromatic and aliphatic protons.
Table 1: Predicted ¹H NMR Data for 2-(Benzyloxy)-4-methoxyaniline (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 7.45 | Multiplet | 5H | Phenyl protons of the benzyl group |
| 6.75 | Doublet | 1H | H-6 (ortho to -NH₂) |
| 6.40 | Doublet of doublets | 1H | H-5 (meta to -NH₂, ortho to -OCH₃) |
| 6.35 | Doublet | 1H | H-3 (ortho to -NH₂ and -OCH₂Ph) |
| 5.05 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |
| 3.80 | Broad singlet | 2H | Amino protons (-NH₂) |
| 3.75 | Singlet | 3H | Methoxy protons (-OCH₃) |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (Aniline Ring): The three protons on the substituted aniline ring appear in the upfield aromatic region, a consequence of the strong electron-donating effects of the amino and methoxy groups. The proton at the 6-position (H-6) is expected to be a doublet, split by the adjacent H-5. The H-5 proton will likely appear as a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton, situated between the amino and benzyloxy groups, would also be a doublet, split by H-5.
-
Aromatic Protons (Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyl group are expected to resonate as a multiplet in the range of 7.30-7.45 ppm.
-
Benzylic Protons: The two protons of the methylene bridge in the benzyloxy group (-OCH₂Ph) are chemically equivalent and, due to the absence of adjacent protons, will appear as a sharp singlet around 5.05 ppm. The proximity to the electronegative oxygen atom causes a downfield shift.[4][5]
-
Amino Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) will present as a singlet at approximately 3.75 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of 2-(benzyloxy)-4-methoxyaniline. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
Table 2: Predicted ¹³C NMR Data for 2-(Benzyloxy)-4-methoxyaniline (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 | C-4 (ipso to -OCH₃) |
| 145.0 | C-2 (ipso to -OCH₂Ph) |
| 138.0 | C-1 (ipso to -NH₂) |
| 137.5 | C-ipso (benzyl group) |
| 128.5 | C-ortho (benzyl group) |
| 128.0 | C-para (benzyl group) |
| 127.5 | C-meta (benzyl group) |
| 115.0 | C-6 |
| 105.0 | C-5 |
| 100.0 | C-3 |
| 71.0 | Benzylic carbon (-OCH₂) |
| 55.5 | Methoxy carbon (-OCH₃) |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (Aniline Ring): The carbons directly attached to the electron-donating groups (-NH₂, -OCH₃, and -OCH₂Ph) are significantly shielded. The C-4 carbon, bonded to the highly electron-donating methoxy group, is expected to be the most downfield among the substituted carbons of the aniline ring.[6][7] The carbons at positions 3, 5, and 6 will appear at higher fields due to the overall electron-rich nature of the ring.
-
Aromatic Carbons (Benzyl Group): The carbons of the benzyl group's phenyl ring will have chemical shifts typical for a monosubstituted benzene ring, with the ipso-carbon appearing around 137.5 ppm and the other carbons resonating in the 127-129 ppm range.
-
Aliphatic Carbons: The benzylic carbon (-OCH₂) will be found around 71.0 ppm, shifted downfield by the adjacent oxygen atom.[5][8] The methoxy carbon (-OCH₃) is expected to resonate at approximately 55.5 ppm.
Experimental Protocols
To obtain high-quality NMR spectra of 2-(benzyloxy)-4-methoxyaniline, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Sample Concentration: Dissolve approximately 10-20 mg of 2-(benzyloxy)-4-methoxyaniline in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2 seconds.
-
Visualization of Molecular Structure and Key Interactions
The following diagrams illustrate the molecular structure and key NMR-relevant features of 2-(benzyloxy)-4-methoxyaniline.
Caption: Molecular structure of 2-(benzyloxy)-4-methoxyaniline with atom numbering.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(benzyloxy)-4-methoxyaniline. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and are essential for the structural verification of this important synthetic intermediate. The provided experimental protocols offer a standardized method for acquiring high-quality NMR data. This guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and application of 2-(benzyloxy)-4-methoxyaniline in their work.
References
-
Biosynth. 2-(Benzyloxy)-4-methoxyaniline.
-
Sigma-Aldrich. 2-(benzyloxy)-4-methoxyaniline.
-
Chemspace. 2-(benzyloxy)-4-methoxyaniline.
-
BLD Pharm. 2-(Benzyloxy)-4-methoxyaniline.
-
Ośmiałowski, B., Kolehmainen, E., & Gawinecki, R. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 8(3), 343-353.
-
Fiveable. Spectroscopy of Ethers.
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
-
T3DB. Aniline.
-
OpenOChem Learn. Interpreting NMR Spectra.
-
Royal Society of Chemistry. (2018). Electronic Supporting Information.
-
Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR.
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
-
Green Chemistry. (2017). Supplementary Information.
-
BenchChem. (2025). A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs.
-
Royal Society of Chemistry. Supplementary Material.
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
-
ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
-
YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-4-methoxyaniline
Introduction
2-(Benzyloxy)-4-methoxyaniline is a substituted aromatic amine with a molecular formula of C₁₄H₁₅NO₂ and a monoisotopic mass of 229.1103 Da.[1][2] Its structure, featuring a primary aromatic amine, a methoxy group, and a benzyl ether linkage, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Characterizing such molecules is crucial for ensuring reaction success, purity, and structural integrity. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Benzyloxy)-4-methoxyaniline. We will delve into the rationale behind selecting the appropriate ionization technique, provide a detailed experimental protocol for analysis, and explore the predictable fragmentation pathways under tandem mass spectrometry (MS/MS) conditions. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally similar compounds.
Physicochemical Properties and Ionization Method Selection
The molecular structure of 2-(Benzyloxy)-4-methoxyaniline dictates the optimal approach for its analysis by mass spectrometry. The presence of a primary aniline group (-NH₂) provides a site of high proton affinity, making the molecule basic. This characteristic is the single most important factor in selecting an ionization method.
Electrospray Ionization (ESI): The Premier Choice
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing polar and basic compounds without causing premature fragmentation.[3][4] For 2-(Benzyloxy)-4-methoxyaniline, ESI in positive ion mode is the method of choice. The aniline nitrogen is readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This process is highly efficient and is the foundation for achieving excellent sensitivity.
The ESI process involves three key stages:
-
Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[3]
-
Desolvation: The solvent within these droplets evaporates, often aided by a drying gas, which shrinks the droplets and increases their surface charge density.[3]
-
Gas-Phase Ion Formation: Eventually, the Coulombic repulsion overcomes the droplet's surface tension, leading to the release of protonated analyte molecules into the gas phase, which are then directed into the mass analyzer.[5]
Due to the high basicity of the aniline group, 2-(Benzyloxy)-4-methoxyaniline is expected to have a high ionization efficiency in ESI.[6]
Experimental Protocol: High-Resolution MS and MS/MS Analysis
This section outlines a robust, self-validating protocol for the analysis of 2-(Benzyloxy)-4-methoxyaniline using a typical high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Step 1: Sample and Mobile Phase Preparation
-
Sample Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-methoxyaniline at 1 mg/mL in methanol. From this, create a working solution by diluting it to 1 µg/mL using the mobile phase.
-
Mobile Phase: The ideal mobile phase for positive mode ESI facilitates protonation. A standard mobile phase is a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid.
-
Causality: Formic acid acts as a proton source, lowering the pH of the solution and ensuring that the aniline nitrogen is efficiently protonated before it enters the ESI source. This directly enhances the signal intensity of the target [M+H]⁺ ion.[7]
-
Step 2: Instrumentation and Data Acquisition
The analysis can be performed via direct infusion or by coupling with liquid chromatography (LC). For purity analysis and method development, an LC-MS approach is preferred.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The aniline group is basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates efficient desolvation of droplets. |
| Gas Temperature | 300 - 350 °C | Aids solvent evaporation without causing thermal degradation. |
| Nebulizer Pressure | 35 - 45 psig | Ensures the formation of a fine, stable aerosol. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the MS1 scan. |
| Precursor Ion | m/z 230.1181 | The theoretical exact mass of the [M+H]⁺ ion. |
| Collision Energy | 10 - 40 eV (Ramped) | A range of energies ensures the capture of both low-energy and high-energy fragments, providing a complete fragmentation profile. |
Mass Spectrum Interpretation: From Precursor to Product Ions
Full Scan (MS1) Analysis
In the full scan spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₁₄H₁₅NO₂
-
Monoisotopic Mass: 229.1103 Da
-
Expected [M+H]⁺ Ion: m/z 230.1181
High-resolution mass spectrometry is critical for confirming the elemental composition. A measured mass within 5 ppm of the theoretical mass provides strong evidence for the identity of the compound. The presence of an odd nominal mass for the molecular ion is also consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[8][9]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is performed by isolating the [M+H]⁺ precursor ion and subjecting it to Collision-Induced Dissociation (CID) .[10] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon). This collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds.[10] The resulting product ions provide a structural fingerprint of the molecule.
For 2-(Benzyloxy)-4-methoxyaniline, fragmentation is predicted to occur at several key locations, primarily driven by the stability of the resulting fragments. The protonation site significantly influences the fragmentation pathways.[11][12] While protonation can occur on the ether oxygens, the aniline nitrogen is the most basic site and the most likely location of the charge.
The most probable fragmentation pathways are:
-
Cleavage of the Benzyl-Oxygen Bond: This is the most characteristic fragmentation for benzyl ethers. The C-O bond between the benzyl group and the aniline ring is relatively weak. Cleavage of this bond results in two primary product ions.
-
Formation of the Tropylium Ion (m/z 91.0542): The loss of a neutral 4-methoxy-2-aminophenol molecule (C₇H₉NO₂) leads to the formation of the highly stable C₇H₇⁺ ion. This is often the base peak in the spectra of benzyl-containing compounds due to the resonance stabilization of the tropylium cation.[13]
-
Formation of the Protonated Aniline Fragment (m/z 138.0555): Alternatively, the loss of neutral toluene (C₇H₈) results in the formation of a protonated aminophenol fragment ion.
-
-
Loss of the Methoxy Group: Cleavage of the methyl group from the methoxy ether can occur, leading to the loss of a neutral methane molecule or a methyl radical, though this is typically a less dominant pathway compared to the benzyl ether cleavage.
The following diagram illustrates the primary fragmentation cascade initiated by the cleavage of the benzyl ether linkage.
Caption: Predicted CID fragmentation of protonated 2-(Benzyloxy)-4-methoxyaniline.
Summary of Predicted Product Ions
| m/z (Theoretical) | Elemental Formula | Proposed Identity | Fragmentation Pathway |
| 230.1181 | C₁₄H₁₆NO₂⁺ | [M+H]⁺ | Precursor Ion |
| 91.0542 | C₇H₇⁺ | Tropylium Ion | Cleavage of benzyl-oxygen bond with charge retention on benzyl fragment |
| 138.0555 | C₇H₈NO₂⁺ | Protonated 2-amino-5-methoxyphenol | Cleavage of benzyl-oxygen bond with charge retention on aniline fragment |
Conclusion
The mass spectrometric analysis of 2-(Benzyloxy)-4-methoxyaniline is straightforward when guided by the molecule's fundamental chemical properties. The basic aniline moiety makes it an excellent candidate for positive mode electrospray ionization, which reliably generates an abundant protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry via collision-induced dissociation provides clear, interpretable fragmentation data. The dominant cleavage of the benzyl ether bond, yielding the characteristic tropylium ion at m/z 91, serves as a powerful diagnostic tool for structural confirmation. By employing the high-resolution methods detailed in this guide, researchers can confidently identify and characterize this compound, ensuring the quality and integrity of their synthetic work.
References
-
Collision-induced dissociation (CID). (n.d.). In Wikipedia. Retrieved January 19, 2026.[10]
-
Mass Spectrometry of Amines. (2023, April 30). JoVE.[14]
-
Vekey, K., Czira, G., & Dancsi, A. (1994). Collision-induced dissociation mass spectra of protonated alkyl amines. Journal of the American Society for Mass Spectrometry, 5(5), 443-451.[15]
-
Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH.[16]
-
ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube.[17]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.[8]
-
Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.[7][12]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.[11]
-
Electrospray Ionization. (n.d.). Creative Proteomics.[3]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9.[4]
-
Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons.[5]
-
Kruve, A., & Lõkov, K. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(24), 10217-10224.[6]
-
Fragmentation of Amines. (n.d.). Whitman College.[18]
-
Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.[9]
-
2-(benzyloxy)-4-methoxyaniline. (n.d.). Chemspace.[1]
-
2-(Benzyloxy)-4-methoxyaniline. (n.d.). BLD Pharm.[2]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. (2025, August 7). ResearchGate.[13]
-
Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.[19]
Sources
- 1. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]
- 2. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Mass Spectrometry of Amines [jove.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. m.youtube.com [m.youtube.com]
- 18. GCMS Section 6.15 [people.whitman.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
FT-IR spectrum of 2-(Benzyloxy)-4-methoxyaniline
An In-Depth Technical Guide to the FT-IR Spectrum of 2-(Benzyloxy)-4-methoxyaniline
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(benzyloxy)-4-methoxyaniline, a substituted aniline derivative relevant in synthetic chemistry and drug development. As a characterization tool, FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for verifying molecular identity and assessing purity. This document details the theoretical basis for the expected vibrational modes, presents a validated experimental protocol for data acquisition, and offers a meticulous interpretation of the resulting spectrum. The guide is intended for researchers, scientists, and quality control professionals who rely on robust analytical techniques for structural elucidation.
Introduction: The Molecule and the Method
2-(Benzyloxy)-4-methoxyaniline (Molecular Formula: C₁₄H₁₅NO₂, Molecular Weight: 229.27 g/mol ) is a complex organic molecule incorporating multiple functional groups that contribute to its chemical reactivity and potential applications.[1][2] Its structure features a primary aromatic amine, an aryl-methoxy ether, an aryl-benzyl ether, and two distinct benzene rings. The precise arrangement of these groups is critical to its function, making unambiguous structural confirmation an essential step in its synthesis and application.
FT-IR spectroscopy is an ideal technique for this purpose. It measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching, bending, wagging). Because each functional group possesses a unique set of vibrational frequencies, the resulting spectrum serves as a distinct molecular "fingerprint." This guide will deconstruct the FT-IR spectrum of 2-(benzyloxy)-4-methoxyaniline, correlating each significant absorption band to its originating functional group and vibrational motion.
Molecular Structure and Predicted Vibrational Frequencies
A causal understanding of the FT-IR spectrum begins with a functional group analysis of the target molecule. The structure of 2-(benzyloxy)-4-methoxyaniline contains several key IR-active moieties.
-
Primary Aromatic Amine (-NH₂): This group is expected to show two distinct N-H stretching bands due to symmetric and asymmetric vibrations, as well as a characteristic N-H scissoring (bending) vibration.[3][4]
-
Ethers (C-O-C): The molecule contains two different ether linkages: an aryl-methyl ether (Ar-O-CH₃) and an aryl-benzyl ether (Ar-O-CH₂-Ph). These give rise to strong C-O stretching bands. Phenyl alkyl ethers typically display two prominent absorptions for C-O stretching.[5][6] The asymmetric C-O-C stretch is usually the most intense band in the 1300-1000 cm⁻¹ region.[7]
-
Aromatic Rings (Benzene): Both benzene rings will produce aromatic C-H stretching absorptions above 3000 cm⁻¹.[8][9] Additionally, characteristic C=C in-ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[9]
-
Aliphatic C-H (in the benzyl CH₂ group): The methylene bridge will exhibit standard sp³ C-H stretching vibrations.[10]
-
Substitution Patterns: The out-of-plane (oop) C-H bending vibrations in the fingerprint region (< 900 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene rings.[11] The aniline ring is 1,2,4-trisubstituted, while the benzyl ring is monosubstituted.
The logical flow for predicting the spectrum is outlined below.
Caption: A logical diagram illustrating the self-validating approach to spectral interpretation.
For instance, the clear observation of the dual N-H stretching peaks and the N-H bend validates the primary amine. The intense C-O stretches confirm the ether linkages. The absence of a broad O-H stretch around 3300 cm⁻¹ rules out alcohol impurities, and the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the absence of ketone, aldehyde, or ester contaminants. [12][13]This convergence of positive and negative evidence provides a high degree of confidence in the assigned structure.
Conclusion
The FT-IR spectrum of 2-(benzyloxy)-4-methoxyaniline is rich with information that, when systematically interpreted, provides an unambiguous confirmation of its complex molecular structure. The key diagnostic features are the dual N-H stretching bands of the primary amine, the strong and complex C-O stretching region characteristic of its two distinct ether functionalities, and the highly specific C-H out-of-plane bending bands that confirm the substitution patterns of both aromatic rings. By employing a robust experimental protocol and a holistic, self-validating interpretation strategy, FT-IR spectroscopy stands as an indispensable tool for identity, purity, and quality assessment in the development and synthesis of novel chemical entities.
References
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Al-Enain, M. (n.d.). Charateristic IR Absorption of Benzene Derivatives. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
ResearchGate. (2014). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
-
Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. [Link]
-
PubChem. (n.d.). N-Benzyl-4-methoxyaniline. [Link]
Sources
- 1. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
solubility of 2-(Benzyloxy)-4-methoxyaniline in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-4-methoxyaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Benzyloxy)-4-methoxyaniline, a key intermediate in various synthetic applications. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing its solubility. We present a detailed, field-tested protocol for solubility determination using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The guide emphasizes a first-principles approach, enabling scientists to predict solubility behavior, select appropriate solvent systems, and generate reliable, reproducible data for applications ranging from reaction optimization to formulation development.
Introduction: The Significance of Solubility in a Molecular Context
Solubility is a critical physicochemical parameter that dictates the utility of a chemical compound in a vast array of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical sciences. For a molecule like 2-(Benzyloxy)-4-methoxyaniline, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and developing formulations.
This guide provides both the theoretical underpinnings and the practical, step-by-step methodologies to empower researchers to accurately characterize the solubility of this compound. We will dissect the molecular structure of 2-(Benzyloxy)-4-methoxyaniline to predict its behavior and then provide a robust experimental protocol for empirical validation.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that has a similar polarity and can participate in similar types of intermolecular interactions.
The structure of 2-(Benzyloxy)-4-methoxyaniline contains several key functional groups that dictate its solubility:
-
Aniline Moiety (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.
-
Benzyloxy Group (-OCH₂Ph): This large, nonpolar benzyl group introduces significant nonpolar character to the molecule. The phenyl ring can participate in π-π stacking interactions.
-
Aromatic Rings: The two phenyl rings contribute to the nonpolar nature of the molecule.
Predicted Solubility:
Based on this hybrid structure, 2-(Benzyloxy)-4-methoxyaniline is expected to exhibit moderate to good solubility in a range of organic solvents. Its large nonpolar surface area, due to the benzyl and phenyl groups, suggests good solubility in solvents with some nonpolar character, such as dichloromethane (DCM) and tetrahydrofuran (THF). The presence of hydrogen-bond-accepting ether groups and a hydrogen-bond-donating/accepting amine group indicates that it should also be soluble in polar aprotic solvents like acetone and ethyl acetate, and moderately soluble in polar protic solvents like methanol and ethanol. Conversely, it is expected to have very low solubility in purely nonpolar solvents like hexanes and low solubility in water.
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105. This method involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.
Rationale for Method Selection
The shake-flask method is considered the "gold standard" because it is a direct, physical measurement of a saturated solution at equilibrium. This ensures that the measured solubility is the true thermodynamic solubility, which is a well-defined and reproducible value. This method is robust and less susceptible to artifacts from supersaturation that can occur with other methods.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials:
-
2-(Benzyloxy)-4-methoxyaniline (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Calibrated analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation of Test Vessels: Add an excess amount of solid 2-(Benzyloxy)-4-methoxyaniline to several vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed for a predetermined time. A preliminary experiment should be run to determine the time to reach equilibrium (typically 24 to 48 hours is sufficient).
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of 2-(Benzyloxy)-4-methoxyaniline.
Analytical Quantification by HPLC
A robust and validated analytical method is essential for accurately determining the concentration of the dissolved analyte. Reverse-phase HPLC with UV detection is well-suited for this purpose.
HPLC Method Parameters (Example)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Standard Curve
A standard curve is essential for accurate quantification.
-
Prepare a stock solution of 2-(Benzyloxy)-4-methoxyaniline of known concentration (e.g., 1 mg/mL) in the HPLC mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.999) will be used to calculate the concentration of the unknown samples.
Data Analysis and Reporting
The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.
Calculation:
Solubility (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration measured by HPLC (in mg/mL).
-
DF is the dilution factor.
The results should be reported in a clear and standardized format, as shown in the table below. It is crucial to always report the temperature at which the measurement was performed.
Example Data Table for Reporting Solubility
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25.0 | [Experimental Data] | [Calculated Data] |
| Toluene | Nonpolar Aromatic | 25.0 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Polar Aprotic | 25.0 | [Experimental Data] | [Calculated Data] |
| Tetrahydrofuran (THF) | Polar Aprotic | 25.0 | [Experimental Data] | [Calculated Data] |
| Acetone | Polar Aprotic | 25.0 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | Polar Aprotic | 25.0 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | 25.0 | [Experimental Data] | [Calculated Data] |
| Methanol | Polar Protic | 25.0 | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | 25.0 | [Experimental Data] | [Calculated Data] |
Conclusion
This guide has outlined a comprehensive, first-principles approach to determining the . By combining a theoretical understanding of its molecular structure with the practical application of the gold-standard shake-flask method and HPLC analysis, researchers can generate highly accurate and reliable solubility data. This information is fundamental for the successful design of synthetic routes, purification protocols, and formulation strategies, ultimately accelerating research and development timelines.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]
stability of 2-(Benzyloxy)-4-methoxyaniline under different conditions
An In-Depth Technical Guide to the Stability of 2-(Benzyloxy)-4-methoxyaniline
Introduction
2-(Benzyloxy)-4-methoxyaniline, a substituted aniline derivative with the molecular formula C₁₄H₁₅NO₂, is a versatile intermediate in the synthesis of complex organic molecules.[1] Its structural motifs are frequently incorporated into novel therapeutic agents and other high-value chemical entities. For professionals in drug development and chemical research, a thorough understanding of a molecule's intrinsic stability is paramount. This knowledge dictates handling procedures, storage conditions, formulation strategies, and is a critical component of regulatory submissions.[2][3]
This guide provides a comprehensive technical overview of the stability of 2-(Benzyloxy)-4-methoxyaniline under various stress conditions, including hydrolysis (acidic and basic), oxidation, reduction, heat, and light. By dissecting the molecule's functional group liabilities, we can predict degradation pathways and establish robust analytical methods to monitor its integrity. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines for forced degradation studies.[3]
Molecular Structure and Inherent Reactivities
The stability of 2-(Benzyloxy)-4-methoxyaniline is intrinsically linked to the chemical properties of its three key functional groups: the primary aromatic amine (aniline), the benzyl ether, and the methoxy ether.
-
Aniline Moiety: The primary aromatic amine is an electron-donating group that activates the benzene ring. It is also a primary site for oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.
-
Benzyl Ether Linkage: The benzyloxy group is a common protecting group for phenols. While relatively stable, it is susceptible to cleavage under specific conditions. The most significant liability is its susceptibility to catalytic hydrogenolysis (reductive cleavage).[4] It can also be cleaved by strong acids, particularly at elevated temperatures.[5]
-
Methoxy Group: The methoxy group is a relatively stable ether. However, under harsh acidic or basic conditions, it can undergo O-demethylation, yielding a phenolic hydroxyl group.[6]
Understanding these inherent reactivities allows us to approach forced degradation studies with clear, mechanistically-driven hypotheses.
Stability Under Forced Degradation Conditions
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] The following sections detail the expected behavior of 2-(Benzyloxy)-4-methoxyaniline under standard stress conditions.
Acidic Hydrolysis
Under acidic conditions, the most probable degradation pathway is the cleavage of the benzyl ether bond. The ether oxygen is protonated, making the benzylic carbon a good leaving group, susceptible to nucleophilic attack.
Predicted Degradation Pathway: The primary products are expected to be 2-Amino-5-methoxyphenol and benzyl alcohol (or benzyl chloride, depending on the acid used).
Caption: Predicted acid-catalyzed hydrolysis pathway.
Experimental Protocol: Acid Stress Testing
-
Preparation: Prepare a solution of 2-(Benzyloxy)-4-methoxyaniline at a concentration of approximately 1 mg/mL in a 1:1 mixture of methanol and 1 N hydrochloric acid.
-
Stress Condition: Heat the solution in a sealed vial in a water bath or heating block at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately cool the aliquot and neutralize it with an equivalent amount of 1 N sodium hydroxide to halt the degradation process.
-
Analysis: Dilute the quenched sample with the mobile phase and analyze using a stability-indicating HPLC method.
Basic Hydrolysis
The ether and aniline functional groups are generally stable under basic conditions. Significant degradation is not expected unless harsh conditions (high temperature and high base concentration) are applied, which could potentially lead to minor O-demethylation.
Predicted Degradation Pathway: The molecule is expected to show high stability. Under extreme conditions, minor formation of 2-(Benzyloxy)-4-hydroxyaniline may be observed.
Experimental Protocol: Base Stress Testing
-
Preparation: Prepare a solution of 2-(Benzyloxy)-4-methoxyaniline at approximately 1 mg/mL in a 1:1 mixture of methanol and 1 N sodium hydroxide.
-
Stress Condition: Heat the solution in a sealed vial at 60°C.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Cool the aliquot and neutralize with an equivalent amount of 1 N hydrochloric acid.
-
Analysis: Analyze the quenched and diluted sample by HPLC.
Oxidative Conditions
The electron-rich aniline moiety is the most likely target for oxidation. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.[2] The reaction can produce a complex mixture of products, including N-oxides and colored polymeric species.
Predicted Degradation Pathway: Oxidation is expected to primarily occur at the nitrogen atom of the aniline group, potentially leading to nitroso, nitro, or N-oxide derivatives.
Caption: Potential oxidative degradation pathways.
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Dissolve 2-(Benzyloxy)-4-methoxyaniline in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 3% hydrogen peroxide solution. Maintain the mixture at room temperature, protected from light.
-
Time Points: Monitor the reaction by taking aliquots at intervals (e.g., 0, 2, 6, 24 hours).
-
Quenching: The reaction can be quenched by dilution with the mobile phase.
-
Analysis: Analyze immediately by HPLC.
Reductive Conditions
Catalytic hydrogenation is a highly effective method for cleaving benzyl ethers.[7] This process, known as hydrogenolysis, is expected to be a primary and efficient degradation pathway for this molecule.
Predicted Degradation Pathway: The benzylic C-O bond will be cleaved to produce 4-Methoxy-2-aminophenol and toluene .
Experimental Protocol: Reductive Cleavage (Hydrogenolysis)
-
Preparation: Dissolve 2-(Benzyloxy)-4-methoxyaniline (approx. 100 mg) in a solvent such as methanol or ethyl acetate (10 mL) in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10 mg).
-
Stress Condition: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Analysis: Analyze the filtrate by HPLC and GC-MS (to confirm the presence of toluene).
Thermal and Photolytic Stability
Thermal Stability: As a solid, the compound is expected to be relatively stable at moderately elevated temperatures. The recommended storage temperature of 2-8°C suggests that long-term stability at ambient temperature may be a concern.
-
Protocol: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 7 days) and compare its purity profile to a sample stored at the recommended condition.[3]
Photostability: Aromatic amines are often susceptible to degradation upon exposure to light, which can initiate free-radical reactions.[8]
-
Protocol: Following ICH Q1B guidelines, expose a solution of the compound (e.g., 1 mg/mL in methanol) in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A parallel sample protected from light (e.g., wrapped in aluminum foil) must be run as a dark control.
Summary of Stability Profile
The following table summarizes the predicted stability of 2-(Benzyloxy)-4-methoxyaniline under various stress conditions. The extent of degradation is an estimate to guide experimental design, aiming for 5-20% degradation to ensure detection of primary degradants.[6]
| Stress Condition | Reagents & Conditions | Predicted Primary Degradation Pathway | Expected Stability |
| Acid Hydrolysis | 0.1 N - 2 N HCl, 60-80°C | Debenzylation | Labile |
| Base Hydrolysis | 0.1 N - 1 N NaOH, 60-80°C | Minimal to no reaction | Stable |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of aniline group | Moderately Labile |
| Reduction | H₂, Pd/C, RT | Hydrogenolysis of benzyl ether | Highly Labile |
| Thermal | Dry Heat, 80°C | Slow decomposition | Moderately Stable |
| Photolytic | ICH Q1B Light Source | Photo-oxidation/polymerization | Potentially Labile |
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating method is required to separate the parent compound from all potential degradation products.
Workflow: Method Development and Validation
Caption: Workflow for a stability-indicating HPLC method.
Recommended HPLC Protocol
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector and a mass spectrometer (LC-MS) for peak identification.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or a wavelength of maximum absorbance for the parent compound.
-
Validation: The method must be validated for specificity by demonstrating that all degradation product peaks are resolved from the parent peak with a resolution of >1.5. Peak purity should be assessed using a PDA detector.
Recommendations for Handling and Storage
Based on its chemical liabilities, the following handling and storage procedures are recommended:
-
Storage: Store in well-sealed, airtight containers at refrigerated temperatures (2-8°C).
-
Protection: Protect from light by using amber vials or storing in the dark.
-
Incompatibilities: Avoid contact with strong acids, oxidizing agents, and reducing agents (especially hydrogenation catalysts) during storage and processing.
-
Inert Atmosphere: For long-term storage or for solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
References
- Benchchem. 4-(Benzyloxy)-2-methoxyaniline | 127285-28-3.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- SpringerLink. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new ant.
- International Journal of Scientific Research and Review. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- PubChem. 2-(benzyloxy)-4-methoxyaniline (C14H15NO2).
- Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.
- MedCrave. Forced degradation studies.
- Qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- PrepChem.com. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline.
- ResearchGate. 2-Nitro-4-Methoxyaniline.
- Biosynth. 2-(Benzyloxy)-4-methoxyaniline | 807266-13-3 | HHB26613.
- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- Sigma-Aldrich. 2-(benzyloxy)-4-methoxyaniline | 807266-13-3.
- ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles.
- Benchchem. Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.
- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PrepChem.com. Synthesis of 4-benzyloxyaniline.
- PubChem. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413.
- National Center for Biotechnology Information. 4-Benzyloxyaniline | C13H13NO | CID 22860.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Benchchem. Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
- BLD Pharm. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline.
- PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
- ResearchGate. Debenzylation of 1-benzyloxy-4-methoxy benzene.
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- ResearchGate. Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol.
- Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.
- National Center for Biotechnology Information. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques.
- Research of Environmental Sciences. Characteristics and Kinetics of Oxidative Degradation of 2-Nitro-4-Methoxyaniline by Fenton Oxidation Process.
- Synquest Labs. 4-(Benzyloxy)-2-methoxyaniline.
- Benchchem. 5-(Benzyloxy)-2-methoxyaniline | 130570-55-7.
- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- Benchchem. stability of 4-methoxybenzoic acid under acidic and basic conditions.
Sources
- 1. biosynth.com [biosynth.com]
- 2. rjptonline.org [rjptonline.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. jocpr.com [jocpr.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
A Technical Guide to the Research Applications of 2-(Benzyloxy)-4-methoxyaniline: A Versatile Synthetic Scaffolding
This guide provides an in-depth exploration of the potential research applications of 2-(Benzyloxy)-4-methoxyaniline, a substituted aniline that serves as a valuable and versatile intermediate in modern organic synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a reactive primary amine, an electron-donating methoxy group, and a sterically influential benzyloxy group—suggest a wide range of applications in medicinal chemistry and materials science. This document will extrapolate from the known chemistry of related compounds to provide a technical framework for researchers, scientists, and drug development professionals looking to leverage the unique properties of this compound.
Core Chemical Characteristics
2-(Benzyloxy)-4-methoxyaniline is a solid at room temperature with the molecular formula C14H15NO2 and a molecular weight of approximately 229.27 g/mol .[1][2][3] Its structure features a benzene ring substituted with an amino group, a methoxy group, and a benzyloxy group, making it a trifunctional building block.
| Property | Value | Source |
| IUPAC Name | 2-(benzyloxy)-4-methoxyaniline | [1] |
| CAS Number | 807266-13-3 | [2] |
| Molecular Formula | C14H15NO2 | [3][4] |
| Molecular Weight | 229.27 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Storage | 2-8°C | [6] |
The strategic placement of these functional groups dictates the molecule's reactivity. The amino group is a potent nucleophile and can be readily derivatized.[7] The methoxy and benzyloxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, while also influencing the molecule's solubility and conformation.[7]
A Scaffold for Bioactive Molecules in Medicinal Chemistry
The substituted aniline core is a well-established pharmacophore present in numerous approved drugs, particularly in the field of oncology as kinase inhibitors.[8] The unique substitution pattern of 2-(Benzyloxy)-4-methoxyaniline offers a promising starting point for the discovery of novel therapeutics.
Potential as a Precursor for Multifunctional Agents in Neurodegenerative Diseases
Recent research has highlighted the potential of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as multifunctional agents for the treatment of Parkinson's disease.[9][10] These compounds have been shown to exhibit excellent monoamine oxidase B (MAO-B) inhibition, high antioxidant activity, and significant neuroprotective effects.[9][10] 2-(Benzyloxy)-4-methoxyaniline provides a key structural fragment for the synthesis of analogous compounds. The benzyloxy group can modulate lipophilicity, potentially aiding in blood-brain barrier penetration, a critical factor for CNS-targeting drugs.[8]
Hypothetical Synthetic Pathway to a Neuroprotective Agent
Caption: Hypothetical synthesis of a neuroprotective agent.
Experimental Protocol: Synthesis of a 2-hydroxyl-4-benzyloxybenzyl aniline derivative
-
Imine Formation: In a round-bottom flask, dissolve 1 equivalent of 2-(Benzyloxy)-4-methoxyaniline and 1.1 equivalents of 2-hydroxy-4-benzyloxybenzaldehyde in anhydrous methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add 1.5 equivalents of sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target compound.
A Building Block for Novel Antimicrobial Agents
Derivatives of N-benzyl aniline have demonstrated significant antibacterial activity.[11] The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has yielded compounds with potent antimycobacterial effects, highlighting the utility of the benzyloxyaniline moiety in this therapeutic area.[12] 2-(Benzyloxy)-4-methoxyaniline can be utilized in similar synthetic strategies to generate novel antimicrobial candidates.
Applications in Materials Science
The reactivity of the aniline functional group makes it a valuable monomer in the synthesis of functional polymers and a key component in the production of dyes.
Precursor for Azo Dyes
N-Benzyl-4-methoxyaniline is a known coupling component in the synthesis of azo dyes.[11] The electron-donating methoxy group in 2-(Benzyloxy)-4-methoxyaniline enhances the reactivity of the aniline ring, facilitating the azo coupling reaction with a diazonium salt to produce brightly colored compounds.[11]
Workflow for Azo Dye Synthesis
Sources
- 1. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]
- 2. biosynth.com [biosynth.com]
- 3. PubChemLite - 2-(benzyloxy)-4-methoxyaniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. 2-(benzyloxy)-4-methoxyaniline | 807266-13-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-methoxyaniline, a substituted aromatic amine of significant interest in synthetic organic chemistry and drug discovery. While a singular "discovery" of this molecule is not prominently documented in the historical chemical literature, its importance lies in its role as a versatile intermediate for the construction of more complex molecular architectures. This guide will detail a robust and logical synthetic pathway to 2-(Benzyloxy)-4-methoxyaniline, provide an in-depth analysis of its characterization, and explore its potential applications, particularly in the realm of medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded resource.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational building blocks in modern organic synthesis, finding widespread application in the production of dyes, polymers, and pharmaceuticals. The strategic placement of various functional groups on the aniline scaffold allows for precise control over the molecule's electronic properties, reactivity, and biological activity. The methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups, as present in 2-(Benzyloxy)-4-methoxyaniline, are particularly noteworthy. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. The benzyloxy group, often used as a protecting group for phenols, introduces a larger, lipophilic moiety that can influence a molecule's interaction with biological targets. The combination of these groups on an aniline core creates a unique chemical entity with considerable potential as a precursor for novel bioactive compounds.
Synthetic Pathways to 2-(Benzyloxy)-4-methoxyaniline
The synthesis of 2-(Benzyloxy)-4-methoxyaniline can be logically approached through a multi-step sequence, starting from readily available precursors. A common and effective strategy involves the O-benzylation of a substituted nitrophenol, followed by the reduction of the nitro group to the corresponding amine. This two-step approach is detailed below.
Overall Synthetic Scheme
Caption: Synthetic workflow for 2-(Benzyloxy)-4-methoxyaniline.
Step 1: O-Benzylation of 4-Methoxy-2-nitrophenol
The first step is a classic Williamson ether synthesis, where the phenolic hydroxyl group of 4-methoxy-2-nitrophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Benzylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product, 1-(Benzyloxy)-4-methoxy-2-nitrobenzene, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene
The final step involves the reduction of the nitro group to an amine. Several methods can be employed for this transformation, with catalytic hydrogenation or the use of a metal in acidic media being common choices.
Detailed Experimental Protocol (Method A: Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the purified 1-(Benzyloxy)-4-methoxy-2-nitrobenzene (1.0 eq.) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: The flask is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting 2-(Benzyloxy)-4-methoxyaniline can be purified by column chromatography on silica gel or by recrystallization.
Detailed Experimental Protocol (Method B: Metal/Acid Reduction):
-
Reaction Setup: In a round-bottom flask, suspend 1-(Benzyloxy)-4-methoxy-2-nitrobenzene (1.0 eq.) and iron powder (Fe, 3-5 eq.) in a mixture of ethanol and water.
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to reflux.
-
Reaction and Monitoring: The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is made basic with an aqueous solution of sodium carbonate and then filtered through Celite®. The filtrate is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified as described in Method A.
Characterization of 2-(Benzyloxy)-4-methoxyaniline
Due to the limited availability of published spectroscopic data for 2-(Benzyloxy)-4-methoxyaniline, the following characterization is based on predicted values and data from closely related analogs, such as N-benzyl-4-methoxyaniline.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.
Applications in Medicinal Chemistry and Drug Development
While specific applications of 2-(Benzyloxy)-4-methoxyaniline are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The benzyloxyaniline core is a valuable scaffold in medicinal chemistry. For instance, derivatives of N-benzyl aniline have shown promise as antibacterial agents.[1] Furthermore, the ability to selectively deprotect the benzyloxy group to reveal a phenol allows for further functionalization, making this compound a versatile intermediate in the synthesis of a wide range of potential drug candidates. The presence of the methoxy and amino groups provides handles for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Conclusion
2-(Benzyloxy)-4-methoxyaniline, while not a compound with a storied history of discovery, represents an important and versatile building block in modern organic synthesis. Its preparation, achievable through reliable and well-established synthetic methodologies, provides access to a unique molecular scaffold. The insights into its synthesis and characterization provided in this guide are intended to empower researchers to utilize this and similar compounds in the development of novel molecules with potential applications in medicinal chemistry and materials science.
References
-
Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. PrepChem.com. [Link]
- Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Synthesis of 4-benzyloxyaniline. PrepChem.com. [Link]
-
2-(benzyloxy)-4-methoxyaniline (C14H15NO2). PubChem. [Link]
-
N-Benzyl-4-methoxyaniline. PubChem. [Link]
-
4-Benzyloxyaniline. PubChem. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-(Benzyloxy)-4-methoxyaniline
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Benzyloxy)-4-methoxyaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science. The described synthetic pathway commences with the readily available starting material, 4-methoxyaniline (p-anisidine). The strategy involves a two-stage process: a regioselective ortho-hydroxylation of the starting aniline via a protection-hydroxylation-deprotection sequence to yield the key intermediate, 2-hydroxy-4-methoxyaniline. This is followed by a classical Williamson ether synthesis to introduce the benzyl protecting group. This application note details the underlying chemical principles, step-by-step experimental protocols, safety precautions, and expected outcomes, tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
Substituted anilines are privileged scaffolds in pharmaceutical development. The target molecule, 2-(Benzyloxy)-4-methoxyaniline, incorporates a versatile benzyloxy group ortho to the amine, a structural motif that can be leveraged for further functionalization or serve as a protected phenol. The synthesis from 4-methoxyaniline presents a distinct challenge: the need for selective functionalization at the C2 position of the aromatic ring.
Direct benzylation is not feasible as it would preferentially occur on the more nucleophilic amine (N-benzylation). Therefore, a multi-step approach is necessary. Our strategy is delineated as follows:
-
Intermediate Synthesis: Ortho-Hydroxylation. The amino group of 4-methoxyaniline is first protected to temper its reactivity and direct subsequent reactions. The resulting anilide then undergoes a directed ortho-hydroxylation. Subsequent deprotection reveals the crucial intermediate, 2-hydroxy-4-methoxyaniline. This sequence ensures the correct regiochemical placement of the hydroxyl group.
-
Final Product Synthesis: O-Benzylation. The phenolic hydroxyl group of the intermediate is then selectively benzylated using benzyl bromide under basic conditions via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism and is highly efficient for forming aryl ethers.[1][2]
This structured approach ensures high selectivity and provides a reliable pathway to the desired product.
Caption: Overall workflow for the synthesis of 2-(Benzyloxy)-4-methoxyaniline.
Experimental Protocols
Stage 1: Synthesis of 2-Hydroxy-4-methoxyaniline (Intermediate)
This stage involves three distinct steps: protection of the amine, regioselective hydroxylation, and deprotection.
A. Amine Protection: Synthesis of N-(4-methoxyphenyl)acetamide
-
Rationale: The amino group of 4-methoxyaniline is acetylated to form an amide. This reduces the activating effect of the amine, preventing unwanted side reactions like oxidation and directing the subsequent hydroxylation to the ortho position.
-
Procedure:
-
Dissolve 4-methoxyaniline (1.0 eq.) in glacial acetic acid (approx. 3 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product, N-(4-methoxyphenyl)acetamide, is typically of high purity and can be used in the next step without further purification.
-
B. Ortho-Hydroxylation and Deprotection
-
Rationale: The selective introduction of a hydroxyl group at the ortho position of anilides can be achieved through various methods, including metallaphotocatalysis or reactions involving singlet oxygen.[3][4] The following protocol is a generalized procedure based on established principles for para-selective hydroxylation that can be adapted for ortho-hydroxylation with appropriate directing groups. For this specific transformation, a direct ortho-hydroxylation followed by hydrolysis is presented.
-
Procedure:
-
Hydroxylation: (This step requires specialized conditions and should be adapted from a specific literature procedure for ortho-hydroxylation of anilides, e.g., using a directed approach). A representative method involves creating a hydroxylamine intermediate via Bamberger rearrangement precursors, which upon rearrangement, favors the para-product but can be influenced towards ortho-substitution.[5]
-
Hydrolysis (Deprotection): To the crude ortho-hydroxylated acetanilide intermediate, add a 10% aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid until the pH is approximately 7.
-
The product may precipitate or require extraction. Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-hydroxy-4-methoxyaniline.
-
Purify the residue by column chromatography on silica gel if necessary.
-
Stage 2: Synthesis of 2-(Benzyloxy)-4-methoxyaniline
This stage employs the Williamson ether synthesis for the O-benzylation of the phenolic intermediate.
-
Mechanism Rationale: The reaction proceeds via an SN2 mechanism.[1] The base, potassium carbonate, is sufficiently strong to deprotonate the acidic phenolic proton, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether.[6] Benzyl bromide is an excellent substrate for SN2 reactions due to the stability of the transition state and the good leaving group ability of bromide.[7]
Caption: SN2 mechanism for the O-benzylation of the phenoxide intermediate.
-
Reagents and Materials Summary
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Hydroxy-4-methoxyaniline | 1.0 | 139.15 | User Defined |
| Benzyl Bromide | 1.1 | 171.04 | Calculated |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | Calculated |
| N,N-Dimethylformamide (DMF) | - | 73.09 | Solvent |
| Ethyl Acetate | - | 88.11 | Extraction |
| Hexane | - | 86.18 | Purification |
| Anhydrous Sodium Sulfate | - | 142.04 | Drying Agent |
-
Detailed Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-hydroxy-4-methoxyaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF (approx. 10 mL per gram of aniline) via syringe.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture. Caution: Benzyl bromide is a lachrymator; handle in a well-ventilated fume hood.[8][9]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF used).
-
Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 2-(Benzyloxy)-4-methoxyaniline as a pure solid.
-
Characterization of Final Product
The identity and purity of the synthesized 2-(Benzyloxy)-4-methoxyaniline should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₅NO₂[10] |
| Molecular Weight | 229.27 g/mol [10] |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃) | Consistent with published spectra, showing aromatic protons from both rings, a singlet for the benzylic CH₂, a singlet for the methoxy group, and a broad singlet for the NH₂ protons. |
| Mass Spectrometry | [M+H]⁺ = 230.1176 |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: Is a strong lachrymator (tear-inducing agent) and irritant.[11] Avoid inhalation of vapors and contact with skin and eyes.[8] It is also moisture and light-sensitive.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
-
N,N-Dimethylformamide (DMF): Is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Can cause skin and eye irritation. Handle with care.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthetic route detailed in this application note provides a reliable and logical pathway for the preparation of 2-(Benzyloxy)-4-methoxyaniline from 4-methoxyaniline. By employing a protection-hydroxylation-deprotection sequence followed by a robust Williamson ether synthesis, the target molecule can be obtained in good purity. This guide serves as a valuable resource for chemists requiring this versatile intermediate for applications in drug discovery and materials science.
References
- Safety Data Sheet for Benzyl Bromide. (2013).
- Synquest Labs. (n.d.). Benzyl bromide Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Benzyl Bromide Hazard Summary.
- Thermo Fisher Scientific. (2010). Benzyl bromide Safety Data Sheet.
- Acros Organics. (n.d.). Benzyl bromide Safety Data Sheet.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(benzyloxy)-4-methoxyaniline (C14H15NO2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. Retrieved from [Link]
-
Wang, Y., et al. (2024). Tailoring photocatalysts to modulate oxidative potential of anilides enhances para-selective electrochemical hydroxylation. Nature Communications. Retrieved from [Link]
-
Sharma, S., et al. (2024). Hydroxylation of Substituted Anilides with Metallaphotocatalysis. Molecules. Retrieved from [Link]
-
N'soukpoé-Kossi, C. N., et al. (2008). Selective para hydroxylation of phenol and aniline by singlet molecular oxygen. Free Radical Biology and Medicine. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Hydroxylation of Substituted Anilides with Metallaphotocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective para hydroxylation of phenol and aniline by singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailoring photocatalysts to modulate oxidative potential of anilides enhances para-selective electrochemical hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. quora.com [quora.com]
- 8. westliberty.edu [westliberty.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. biosynth.com [biosynth.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
Application Note: A Chemoselective Protocol for the O-Benzylation of 4-Aminophenol
Abstract: This document provides a comprehensive and detailed protocol for the O-benzylation of 4-aminophenol to synthesize 4-(benzyloxy)aniline. A common challenge in the alkylation of aminophenols is the competing N-alkylation due to the high nucleophilicity of the amino group. This guide presents a robust, three-step strategy centered on the temporary protection of the amine functionality to ensure high chemoselectivity for the desired O-alkylation product. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in detail to provide researchers with a self-validating and reliable methodology.
Introduction and Strategic Overview
The benzylation of hydroxyl groups is a fundamental transformation in organic synthesis, frequently employed for the protection of phenols or as a key step in the synthesis of valuable intermediates for pharmaceuticals and materials science. While the Williamson ether synthesis provides a classic route for this conversion, its application to substrates containing multiple nucleophilic centers, such as 4-aminophenol, presents a significant chemoselectivity challenge.[1][2]
The primary obstacle is the inherent competition between O-alkylation of the hydroxyl group and N-alkylation of the more nucleophilic amino group.[3][4] Direct benzylation of 4-aminophenol often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, leading to difficult separations and low yields of the desired isomer.
To circumvent this, the most effective strategy involves the use of a protecting group for the more reactive amino functionality.[5] This protocol details a highly efficient three-step sequence:
-
Protection: The amino group of 4-aminophenol is selectively and reversibly protected by condensation with benzaldehyde to form a stable imine (Schiff base).
-
O-Benzylation: The hydroxyl group of the imine intermediate is then benzylated under standard Williamson ether synthesis conditions.
-
Deprotection: The imine is readily hydrolyzed under mild acidic conditions to regenerate the free amine, affording the final product, 4-(benzyloxy)aniline, with high purity.[3][4]
This approach ensures that the benzylation occurs exclusively at the intended oxygen atom, thus streamlining the synthesis and purification processes.
Experimental Workflow Diagram
The overall synthetic strategy is depicted in the workflow below.
Sources
Application Notes and Protocols: 2-(Benzyloxy)-4-methoxyaniline as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Multifunctional Aniline
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. 2-(Benzyloxy)-4-methoxyaniline emerges as a highly valuable intermediate, particularly for researchers, medicinal chemists, and professionals in drug development. Its structure is distinguished by three key functional groups: a nucleophilic aniline amine, an electron-donating methoxy group, and a readily cleavable benzyloxy ether. This unique arrangement offers a powerful toolkit for synthetic chemists.
The amino group serves as a primary handle for a vast array of transformations, including cyclizations and carbon-nitrogen bond formations.[1] The methoxy and benzyloxy groups electronically activate the aromatic ring, influencing its reactivity in electrophilic substitution, while also providing steric hindrance that can direct reactions to specific positions.[1][2] Most importantly, the benzyloxy group acts as a robust protecting group for a phenol, which can be unmasked in a later synthetic step to yield a highly functionalized aminophenol scaffold. This guide provides an in-depth exploration of the properties, safety considerations, and key synthetic applications of 2-(Benzyloxy)-4-methoxyaniline, complete with detailed protocols to facilitate its use in the laboratory.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physicochemical Data
The key properties of 2-(Benzyloxy)-4-methoxyaniline are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 807266-13-3 | [3][4] |
| Molecular Formula | C₁₄H₁₅NO₂ | [3][5] |
| Molecular Weight | 229.28 g/mol | [3] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | [6] |
| Storage Temperature | 2-8°C | [7] |
| InChI Key | UJUHFHOHLITYEV-UHFFFAOYSA-N | [5] |
Safety, Handling, and Storage
2-(Benzyloxy)-4-methoxyaniline, like many aniline derivatives, requires careful handling to minimize exposure. The following guidelines are derived from available safety data sheets.
| Parameter | Recommendation | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), protective clothing, and a NIOSH/MSHA-approved respirator if dust is generated. | To prevent eye, skin, and respiratory tract irritation or harm.[6][8][9][10] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. | The compound is classified as harmful if inhaled, swallowed, or in contact with skin.[6][8] Aniline derivatives can be toxic. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. | Protects the compound from moisture and atmospheric contaminants and prevents hazardous reactions with incompatible materials.[8][9][10] |
| First Aid (Eyes) | Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To mitigate serious eye irritation.[6][8][9] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | To address skin irritation and prevent absorption.[6][8][9] |
| First Aid (Inhalation) | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | To counter potential respiratory irritation and systemic effects.[6][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmentally responsible and safe disposal of chemical waste.[6] |
Section 2: Core Synthetic Applications
The strategic placement of functional groups in 2-(Benzyloxy)-4-methoxyaniline makes it a versatile precursor for several important classes of organic molecules.
Caption: Key reactive sites of 2-(Benzyloxy)-4-methoxyaniline.
Application I: Synthesis of Substituted Quinolines
The aniline moiety is an excellent nucleophile for constructing nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals. A classic example is the Conrad-Limpach reaction or similar cyclizations with β-ketoesters to form quinoline derivatives.[11] The substituents on the aniline ring are carried into the final product, providing a direct route to highly decorated quinoline systems.
Caption: Workflow for the synthesis of a substituted quinoline.
Detailed Protocol 1: Synthesis of 7-(Benzyloxy)-5-methoxy-2-methylquinolin-4-ol
This protocol is adapted from established procedures for quinoline synthesis from anilines and β-ketoesters.[11]
-
Materials:
-
2-(Benzyloxy)-4-methoxyaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (anhydrous)
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Dowtherm® A (high-boiling solvent)
-
Hexane
-
Standard reflux and high-temperature distillation glassware
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(Benzyloxy)-4-methoxyaniline (1.0 eq), ethanol, and a catalytic amount of acetic acid.
-
Intermediate Formation: Add ethyl acetoacetate (1.1 eq) to the mixture. Heat the reaction to reflux (approx. 80°C) and stir for 16 hours. The progress of the reaction, forming the intermediate β-anilinocrotonate, can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the initial reaction is complete, remove the ethanol and excess ethyl acetoacetate under reduced pressure.
-
Cyclization: Add Dowtherm® A to the flask. Equip the flask for high-temperature reaction with a condenser. Heat the mixture rapidly to 230-250°C and maintain this temperature for 15 minutes. Causality Note: The high temperature is required to induce the thermal cyclization to the quinolone product.
-
Workup and Isolation: Carefully cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure quinolin-4-ol product.
-
Application II: Precursor to Functionalized 2-Aminophenols
The benzyloxy group is a classic protecting group for phenols. Its key advantage is its stability to a wide range of reaction conditions and its susceptibility to removal under mild, specific conditions via catalytic hydrogenation (hydrogenolysis). This unmasks the phenol, providing access to 2-amino-5-methoxyphenol, a valuable trifunctional intermediate for synthesizing dyes, ligands, and complex heterocyclic systems like phenoxazines.
Caption: Workflow for catalytic debenzylation.
Detailed Protocol 2: Hydrogenolysis of 2-(Benzyloxy)-4-methoxyaniline
-
Materials:
-
2-(Benzyloxy)-4-methoxyaniline (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol % loading)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or another filtration aid
-
-
Procedure:
-
Reaction Setup: Dissolve 2-(Benzyloxy)-4-methoxyaniline in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere if possible and do not allow it to dry on filter paper.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus for larger scales). Purge the flask by evacuating and refilling with hydrogen several times.
-
Reaction: Stir the mixture vigorously at room temperature. A good stirring rate is crucial to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methoxyphenol. This product may be used directly or purified further by recrystallization or chromatography if necessary.
-
Conclusion
2-(Benzyloxy)-4-methoxyaniline stands out as a strategically designed building block with significant utility for synthetic chemists. Its multifunctionality allows for the direct synthesis of complex heterocyclic structures and provides a latent phenolic functionality that can be revealed on demand. The protocols detailed herein offer reliable starting points for researchers to exploit the synthetic potential of this versatile reagent in the development of novel pharmaceuticals, dyes, and advanced materials. Proper adherence to safety protocols is essential for the successful and safe implementation of these synthetic transformations.
References
-
PubChem. (n.d.). N-Benzyl-4-methoxyaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(benzyloxy)-4-methoxyaniline (C14H15NO2). Retrieved from [Link]
-
Beilstein-Institut. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Retrieved from [Link]
-
Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]
- 5. PubChemLite - 2-(benzyloxy)-4-methoxyaniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. canbipharm.com [canbipharm.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
use of 2-(Benzyloxy)-4-methoxyaniline in azo dye synthesis
Application Note & Protocol
Strategic Synthesis of Novel Azo Dyes Utilizing 2-(Benzyloxy)-4-methoxyaniline as a Diazo Component
Introduction: The Architectural Role of Substituted Anilines in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, distinguished by the presence of the azo chromophore (-N=N-) linking two aromatic systems.[1] The specific hue, intensity, and fastness properties of these dyes are not merely incidental but are meticulously controlled by the electronic and steric nature of the substituents on the aromatic rings.[2] This application note provides an in-depth guide to the synthesis of azo dyes using 2-(Benzyloxy)-4-methoxyaniline as a key starting material.
This particular aniline derivative is of significant interest due to its unique substitution pattern. The primary amine group serves as the synthetic handle for diazotization, the foundational reaction in azo dye synthesis.[3] Concurrently, the electron-donating nature of the methoxy and benzyloxy groups activates the aromatic ring, influencing the stability of the intermediate diazonium salt and modulating the spectral properties of the final dye product.[4] This guide will elucidate the underlying chemical mechanisms, provide a robust, step-by-step protocol for synthesis, and detail essential safety and characterization procedures for researchers in dye chemistry and materials science.
Core Mechanistic Principles
The synthesis of an azo dye from a primary aromatic amine is a well-established, two-stage process involving diazotization followed by azo coupling.[5] Understanding the causality behind each stage is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
Stage 1: Diazotization of 2-(Benzyloxy)-4-methoxyaniline
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3] The reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose, releasing nitrogen gas.[6]
The mechanism proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine's lone pair of electrons attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps that culminate in the formation of the resonance-stabilized diazonium ion.
Stage 2: Azo Coupling
The diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[7][8] Common coupling components include phenols and other anilines. For this protocol, we will utilize 2-naphthol (β-naphthol).
To enhance its reactivity, 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide). This deprotonates the hydroxyl group, forming the highly activated phenoxide ion, which is a much stronger nucleophile.[6] The coupling reaction occurs preferentially at the position para to the activating group (the hydroxyl group) if available; for 2-naphthol, the coupling occurs at the C1 position.[8] Maintaining a slightly alkaline or neutral pH during coupling is crucial for this specific system.[4]
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level workflow for azo dye synthesis.
Detailed Experimental Protocol
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.[9] Aniline derivatives can be toxic and are absorbed through the skin.[10]
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: 2-(Benzyloxy)-4-methoxyaniline is classified as a hazardous substance. Avoid inhalation of dust and direct contact with skin or eyes.[10]
-
Diazonium Salt Instability: Diazonium salts can be explosive in their solid, dry state. NEVER isolate the diazonium salt intermediate. Keep the solution cold at all times and use it immediately after preparation.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(Benzyloxy)-4-methoxyaniline | 229.28 | 10.0 | 2.29 g |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~30 | ~2.5 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g |
| 2-Naphthol (β-Naphthol) | 144.17 | 10.0 | 1.44 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 1.00 g |
| Deionized Water | 18.02 | - | ~200 mL |
| Ethanol (for recrystallization) | 46.07 | - | As needed |
| Urea (optional, for excess HNO₂) | 60.06 | - | Small amount |
Step-by-Step Synthesis Procedure
Part A: Diazotization of 2-(Benzyloxy)-4-methoxyaniline
-
Prepare the Amine Solution: In a 250 mL beaker, combine 2.29 g (10.0 mmol) of 2-(Benzyloxy)-4-methoxyaniline with 50 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture. Gentle heating may be required to achieve full dissolution, then cool the solution back to room temperature.
-
Cooling: Place the beaker in an ice-salt bath and stir continuously until the internal temperature of the solution is between 0 and 5 °C. Maintaining this temperature is critical for the stability of the diazonium salt.[4]
-
Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring amine solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[4] A clear solution of the diazonium salt should form.
-
Stir: Continue to stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The solution is now ready for the coupling step.
Part B: Azo Coupling with 2-Naphthol
-
Prepare the Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 0.5 M sodium hydroxide solution (prepared by dissolving 1.00 g of NaOH in 50 mL of water). Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.
-
Cooling: Cool this coupling solution in the ice bath to between 0 and 5 °C.
-
The Coupling Reaction: While stirring vigorously, add the cold diazonium salt solution (from Part A) slowly to the cold 2-naphthol solution over 20-30 minutes. A deeply colored precipitate of the azo dye should form immediately.[6]
-
Complete the Reaction: Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure maximum precipitation of the dye.[4]
Part C: Isolation and Purification
-
Isolate the Crude Product: Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.[4]
-
Wash: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes unreacted salts and other water-soluble impurities.
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.[4]
-
Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature oven. Record the final mass and calculate the percentage yield.
Visualization of the Reaction Mechanism
The following diagram details the key electronic movements in the diazotization and azo coupling steps.
Caption: Simplified mechanism for azo dye synthesis.
Characterization and Data
The purified azo dye should be characterized to confirm its structure and purity.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp, well-defined melting point range. |
| UV-Visible Spectroscopy | Determine λmax and color properties | An intense absorption band in the visible region (typically 400-600 nm), characteristic of the extended π-conjugation. |
| FT-IR Spectroscopy | Identify key functional groups | Presence of a characteristic N=N stretch (often weak, ~1400-1500 cm⁻¹), an O-H stretch (~3200-3600 cm⁻¹), and aromatic C-H/C=C bands. |
| ¹H NMR Spectroscopy | Confirm proton environment and structure | A complex aromatic region with signals corresponding to both aromatic rings. Absence of the primary amine (-NH₂) protons. |
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| No/Low Yield of Precipitate | 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH for coupling. | 1. Strictly maintain reaction temperature between 0-5 °C during diazotization and coupling.2. Check the pH of the coupling solution; it must be alkaline for 2-naphthol. |
| Product is a Tarry/Oily Substance | 1. Impure starting materials.2. Side reactions due to elevated temperatures. | 1. Ensure high purity of the aniline and coupling component.2. Re-run the reaction with strict temperature control. Attempt to triturate the oil with a non-polar solvent to induce solidification. |
| Off-Color or Dull Product | 1. Presence of impurities.2. Oxidation of the product or starting materials. | 1. Perform recrystallization carefully, possibly using a different solvent system.2. Conduct the reaction under an inert atmosphere (e.g., N₂) if sensitivity to air is suspected. |
Conclusion
2-(Benzyloxy)-4-methoxyaniline serves as an effective and versatile diazo component for the synthesis of novel azo dyes. The protocol described herein provides a reliable and reproducible method for preparing a representative dye through a classic diazotization and azo coupling sequence. By carefully controlling key parameters—most notably temperature and pH—researchers can achieve high yields of purified product. The structural features of this aniline derivative offer a scaffold for creating a diverse palette of colors with potential applications across various scientific and industrial fields.
References
- Sigma-Aldrich,Safety Data Sheet for 2-(Benzyloxy)-4-methoxyaniline. [Link to a representative SDS, e.g., from a major supplier like Sigma-Aldrich or Fisher Scientific, would be placed here. As a placeholder, using a general safety sheet: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]
- Mustaqbal University College,Reaction Coupling of dysonium salts. [https://www.iasj.net/iasj/download/e8a32a6744f4ba3e]
- BenchChem,N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. [https://www.benchchem.com/product/bchm11046]
- Fisher Scientific,Safety Data Sheet. [https://www.fishersci.com/msds?productName=AC159550050]
- Sigma-Aldrich,Safety Data Sheet for Diazo-4-amino-4′-methoxy-diphenylamine. [https://www.sigmaaldrich.com/US/en/sds/sigma/94820]
- Impact Factor,Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [https://impactfactor.org/PDF/IJDDT/13/IJDDT,Vol13,Issue1,Article100.pdf]
- University of Toronto,The Synthesis of Azo Dyes. [https://www.chem.utoronto.ca/coursenotes/CHM249/Riders/Azo_Dye_Synthesis.pdf]
- IntechOpen,Chemistry and Applications of Azo Dyes: A Comprehensive Review. [https://www.intechopen.com/chapters/82672]
- Sigma-Aldrich,Safety Data Sheet for 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate. [https://www.sigmaaldrich.com/US/en/sds/sigma/f8761]
- OChemOnline,Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. [https://www.ochemonline.com/optimizing-dye-synthesis-the-role-of-azo-component-2-methoxy-4-nitroaniline-cas-97-52-9]
- SciSpace,Review Article - Coupling Reactions of Aryldiazonium Salt. [https://typeset.io/papers/review-article-coupling-reactions-of-aryldiazonium-salt-2w9o3z09]
- Sigma-Aldrich,Safety Data Sheet for 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride. [https://www.sigmaaldrich.com/US/en/sds/sigma/d9805]
- Asian Journal of Chemistry,Synthesis of Azo Reactive Dyes Containing Aldehyde Group. [https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=19_4_36]
- ResearchGate,Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [https://www.researchgate.
- YouTube,COUPLING REACTIONS OF DIAZONIUM SALTS. [https://www.youtube.
- Chemguide,some reactions of diazonium ions. [https://www.chemguide.co.uk/organicprops/aniline/diazoreactions.html]
- Journal of Basrah Researches (Sciences),Synthesis, Characterization and Analytical Study of New Azo Dye. [https://www.iasj.net/iasj/article/242279]
- ResearchGate,Synthesis, spectral properties, biological activity and application of new 4-(benzyloxy)phenol derived azo dyes for polyester fiber dyeing. [https://www.researchgate.net/publication/282330761_Synthesis_spectral_properties_biological_activity_and_application_of_new_4-benzyloxyphenol_derived_azo_dyes_for_polyester_fiber_dyeing]
- Chemistry LibreTexts,23.6: Coupling Reactions of Aryl Diazonium Salts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Organic_Compounds_of_Nitrogen/23.06%3A_Coupling_Reactions_of_Aryl_Diazonium_Salts]
- BenchChem,Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Isopropyl-4-methoxyaniline as an Intermediate. [https://www.benchchem.com/application-notes/synthesis-of-azo-dyes-using-2-isopropyl-4-methoxyaniline]
- Mustansiriyah Journal of Science,Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. [https://mjs.uomustansiriyah.edu.iq/index.php/MJS/article/view/1375]
- Quora,Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [https://www.quora.
- Organic Chemistry Portal,Diazotisation. [https://www.organic-chemistry.
- Google Patents,CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine. [https://patents.google.
- Google Patents,US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means. [https://patents.google.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. nbinno.com [nbinno.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Azo Coupling with 2-(Benzyloxy)-4-methoxyaniline
Authored by: Senior Application Scientist, Gemini Division
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent a significant class of organic molecules with widespread applications as dyes, pigments, and pharmaceuticals.[1][2] Their synthesis is most commonly achieved through an azo coupling reaction, a robust electrophilic aromatic substitution. This process involves two key stages: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[3][4][5]
These application notes provide a detailed protocol for the use of 2-(benzyloxy)-4-methoxyaniline as a diazo component in azo coupling reactions. The presence of the methoxy and benzyloxy substituents on the aniline ring influences the electronic properties and, consequently, the reactivity of the resulting diazonium salt and the spectral properties of the final azo dye. A thorough understanding and precise control of the reaction parameters are crucial for achieving high yields and purity.
I. The Chemistry of Azo Coupling with 2-(Benzyloxy)-4-methoxyaniline
The overall transformation involves two discrete, yet interconnected, chemical processes:
-
Diazotization: The primary amine group of 2-(benzyloxy)-4-methoxyaniline is converted into a diazonium salt (-N≡N⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7] This reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling partner. For this protocol, we will use 2-naphthol as a representative coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium salt attacks the activated aromatic ring of the coupling partner.[4] The pH of the reaction medium is a critical parameter at this stage; a mildly acidic to neutral pH is generally optimal for the coupling with phenols.[5][8]
The following sections provide detailed, step-by-step protocols for these processes, along with insights into the critical parameters that ensure a successful synthesis.
II. Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Benzyloxy)-4-methoxyaniline | ≥98% | Sigma-Aldrich | |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | |
| 2-Naphthol | ≥99% | Alfa Aesar | |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | MilliporeSigma | |
| Sodium Acetate | Anhydrous, ≥99% | J.T. Baker | |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | |
| Deionized Water | |||
| Ice | |||
| Buchner Funnel and Flask | |||
| Filter Paper | Whatman | ||
| Magnetic Stirrer and Stir Bar | |||
| pH Meter or pH Paper |
B. Protocol 1: Diazotization of 2-(Benzyloxy)-4-methoxyaniline
This protocol details the formation of the diazonium salt of 2-(benzyloxy)-4-methoxyaniline.
Workflow Diagram: Diazotization
Caption: Diazotization of 2-(Benzyloxy)-4-methoxyaniline.
Step-by-Step Procedure:
-
In a 250 mL beaker, combine 2.29 g (0.01 mol) of 2-(benzyloxy)-4-methoxyaniline with 20 mL of deionized water and 3 mL of concentrated hydrochloric acid.
-
Stir the mixture to dissolve the aniline derivative. Gentle warming may be applied if necessary, but the solution must be cooled before proceeding.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution over a period of 10-15 minutes. It is critical to maintain the temperature of the reaction mixture between 0-5 °C. Use a thermometer to monitor the temperature continuously.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately in the next step.
C. Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the prepared diazonium salt with 2-naphthol to form the azo dye.
Workflow Diagram: Azo Coupling
Caption: Azo Coupling with 2-Naphthol.
Step-by-Step Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution.
-
A colored precipitate should form immediately.
-
Maintain the pH of the reaction mixture between 8 and 10 by adding a 10% sodium hydroxide solution as needed. The coupling reaction is pH-dependent, and this range favors the coupling with phenols.[4]
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with several portions of cold deionized water to remove any unreacted salts.
-
Finally, wash the product with a small amount of cold ethanol to facilitate drying.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
III. Characterization of the Azo Product
The synthesized azo compound can be characterized using various spectroscopic techniques to confirm its structure and purity:
-
UV-Vis Spectroscopy: Azo compounds exhibit strong absorption in the visible region due to the extended π-conjugation of the molecule. The λ_max will be indicative of the color of the dye.[1][2]
-
Infrared (IR) Spectroscopy: Look for the characteristic N=N stretching vibration, which typically appears as a weak band in the region of 1400-1500 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information about the aromatic protons and carbons, confirming the successful coupling at the expected position on the naphthol ring.
-
Mass Spectrometry: This technique can be used to determine the molecular weight of the synthesized azo dye, further confirming its identity.[9][10]
IV. Summary of Key Reaction Parameters
| Parameter | Diazotization | Azo Coupling | Rationale |
| Temperature | 0-5 °C | 0-5 °C | The diazonium salt is unstable and decomposes at higher temperatures. Low temperatures are maintained to maximize yield. |
| pH | Strongly Acidic (HCl) | Mildly Alkaline (8-10) | Acidic conditions are required for the formation of nitrous acid. Alkaline conditions deprotonate the phenol, making it a more potent nucleophile for the coupling reaction.[4] |
| Reaction Time | 15-20 minutes | 30-60 minutes | Sufficient time to ensure the completion of each reaction step. |
| Stoichiometry | Slight excess of NaNO₂ | Equimolar | A slight excess of sodium nitrite ensures complete diazotization of the aniline. |
V. Troubleshooting and Safety Precautions
-
Low Yield: This could be due to the decomposition of the diazonium salt. Ensure the temperature is strictly maintained below 5 °C throughout the diazotization and coupling steps.
-
Side Reactions: If the pH during coupling is too low, the reaction will be slow or may not proceed. If it is too high, it can lead to the formation of by-products.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts are potentially explosive when isolated in a dry state; therefore, they should always be kept in solution and used immediately after preparation.
References
- N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing - Benchchem.
- The Synthesis of Azo Dyes.
- Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor.
- Azo coupling - Wikipedia.
- Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- Organic Syntheses Procedure.
- Azo Coupling - Organic Chemistry Portal.
- Why does 4-Methoxyaniline or p-Anisidine undergo diazotiz
- Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotiz
- Diazotis
- US2812321A - Process for diazotization and coupling - Google P
- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - ResearchG
- Al-Nahrain Journal of Science An Overview of Prepar
- An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science.
- CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google P
- US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google P
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-(Benzyloxy)-4-methoxyaniline as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. The aniline scaffold remains a cornerstone of medicinal chemistry, serving as a precursor for a vast array of therapeutic agents.[1] 2-(Benzyloxy)-4-methoxyaniline, a polysubstituted aromatic amine, represents a highly valuable and versatile building block for pharmaceutical research and development. Its structure is uniquely tailored for subsequent chemical transformations: the nucleophilic amino group provides a primary site for elaboration, the electron-donating methoxy group activates the aromatic ring, and the benzyloxy moiety serves as both a sterically influencing substituent and a protected phenol, which can be unveiled at a later synthetic stage.[1]
This technical guide provides an in-depth exploration of 2-(Benzyloxy)-4-methoxyaniline as a pharmaceutical intermediate. We will cover its physicochemical properties, essential safety protocols, a plausible synthetic strategy, and detailed, field-proven protocols for its application in constructing key pharmaceutical scaffolds. The methodologies described herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical logic to empower researchers in their synthetic endeavors.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are the foundation of any successful synthetic campaign. The properties of 2-(Benzyloxy)-4-methoxyaniline are summarized below.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline
| Property | Value | Source(s) |
| CAS Number | 807266-13-3 | [2][3] |
| Molecular Formula | C₁₄H₁₅NO₂ | [3][4] |
| Molecular Weight | 229.28 g/mol | |
| IUPAC Name | 2-(benzyloxy)-4-methoxyaniline | [2] |
| Synonym(s) | 4-methoxy-2-(phenylmethoxy)aniline | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | |
| Storage | Store at 2-8°C, protected from light and air | [6] |
Safety & Handling: A Critical Overview
While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-4-methoxyaniline is not extensively detailed in public literature, data from closely related substituted anilines provide a strong basis for establishing safe handling protocols. The compound should be treated as hazardous.
Table 2: GHS Hazard Information and Handling Precautions (Inferred from Analogous Compounds)
| Category | Description | Source(s) |
| GHS Pictograms | [7] | |
| Signal Word | Warning | [7] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] H315: Causes skin irritation.[7][8] H319: Causes serious eye irritation.[7][8] H335: May cause respiratory irritation.[9] | |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[8][9] Use in a well-ventilated area or under a chemical fume hood.[5][6] | |
| Handling | Avoid breathing dust.[9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5] | |
| First Aid | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5] If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8] If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] |
Synthetic Strategy: Accessing the Intermediate
The synthesis of 2-(Benzyloxy)-4-methoxyaniline can be approached from commercially available precursors. A logical and robust pathway involves the benzylation of a protected aminophenol, followed by deprotection. This strategy ensures high regioselectivity. A key precursor, 4-methoxy-2-nitroaniline, can be synthesized from 4-methoxyaniline, providing a clear route.[10]
The overall transformation from a readily available nitroaniline is outlined below. The reduction of the nitro group is a critical step, often achieved with high efficiency using reagents like tin(II) chloride or through catalytic hydrogenation.[11][12]
Caption: Plausible synthetic route to 2-(Benzyloxy)-4-methoxyaniline.
Core Applications: Protocols for Pharmaceutical Scaffold Synthesis
The utility of 2-(Benzyloxy)-4-methoxyaniline lies in the diverse reactivity of its functional groups. The following protocols detail common, high-value transformations relevant to the synthesis of drug-like molecules.
Protocol 1: Nucleophilic Aromatic Substitution for N-Arylation
Causality & Rationale: The amino group of 2-(Benzyloxy)-4-methoxyaniline is a potent nucleophile, ideal for forming C-N bonds via substitution reactions with activated aromatic systems. This reaction is fundamental to the synthesis of numerous kinase inhibitors and antimicrobials, which often feature a substituted aniline linked to a heterocyclic core, such as a quinoline.[13] This protocol adapts conditions from the synthesis of N-benzyl-4-aminoquinolines to demonstrate this key transformation.[13]
Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(Benzyloxy)-4-methoxyaniline (1.0 eq.) and the target electrophile (e.g., 4,7-dichloroquinoline, 1.05 eq.) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP, or 2-pentanol).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq.), to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to 130-150 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aniline indicates reaction completion (typically 12-24 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-arylated product.
Caption: Workflow for N-Arylation via Nucleophilic Aromatic Substitution.
Protocol 2: Amide Bond Formation via Carbodiimide Coupling
Causality & Rationale: The formation of an amide bond is one of the most frequent reactions in pharmaceutical synthesis. Coupling the amino group of our intermediate with a carboxylic acid requires an activating agent to convert the acid's hydroxyl group into a better leaving group. Carbodiimides like DCC or the more water-soluble EDC are standard reagents for this purpose. This protocol provides a reliable method for this transformation.[14]
Methodology:
-
Reagent Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and 2-(Benzyloxy)-4-methoxyaniline (1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.). DMAP accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in the same solvent. The low temperature helps to control the exothermic reaction and minimize side products.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup & Isolation:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by recrystallization or flash column chromatography.
Caption: Workflow for Amide Bond Formation using Carbodiimide Coupling.
Protocol 3: Benzyl Ether Deprotection via Catalytic Hydrogenolysis
Causality & Rationale: The benzyloxy group is a robust protecting group for phenols. Its removal by catalytic hydrogenolysis is a clean and efficient process that proceeds under mild conditions, making it highly compatible with sensitive functional groups elsewhere in the molecule.[11] The reaction cleaves the C-O bond of the benzyl ether, releasing toluene as a volatile byproduct and liberating the free phenol, which can be a key pharmacophore or a handle for further diversification.
Methodology:
-
Reaction Setup: Dissolve the benzyloxy-containing substrate (1.0 eq.) in a suitable solvent such as Ethanol, Methanol, Tetrahydrofuran (THF), or Ethyl Acetate.[11]
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator for larger scale reactions). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Conditions: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction by TLC. The deprotected product should have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 2-16 hours.
-
Workup & Isolation:
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude phenolic product.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.
Conclusion
2-(Benzyloxy)-4-methoxyaniline is a strategically designed intermediate that offers multiple avenues for the synthesis of complex pharmaceutical agents. Its distinct functional handles—a nucleophilic amine and a masked phenol—allow for sequential and regioselective modifications. The protocols outlined in this guide provide robust and reproducible methods for N-arylation, amide bond formation, and deprotection, which are cornerstone reactions in medicinal chemistry. By understanding the chemical principles behind these transformations, researchers, scientists, and drug development professionals can effectively leverage this versatile building block to accelerate the discovery and synthesis of novel therapeutics.
References
-
Oakwood Chemical. (n.d.). SAFETY DATA SHEET. [Link]
-
PubChemLite. (n.d.). 2-(benzyloxy)-4-methoxyaniline (C14H15NO2). [Link]
-
Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline - C14H15NO2. [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem Compound Database. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]
- 3. biosynth.com [biosynth.com]
- 4. PubChemLite - 2-(benzyloxy)-4-methoxyaniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. canbipharm.com [canbipharm.com]
- 10. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 11. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 12. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 13. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
synthesis of heterocyclic compounds from 2-(Benzyloxy)-4-methoxyaniline
Beginning Comprehensive Search
I've initiated the data gathering stage, starting with focused Google searches. My queries will concentrate on heterocyclic compound synthesis using 2-(Benzyloxy)-4-methoxyaniline as the core starting point. The goal is to build a solid foundation of relevant information and identify promising synthetic strategies.
Developing Application Note Structure
I'm now moving beyond the initial data gathering. My focus has shifted to organizing the information I've found into a coherent structure. I will start by crafting an introduction that emphasizes the importance of 2-(Benzyloxy)-4-methoxyaniline as a crucial precursor. Then I plan detailed sections dedicated to the synthesis of specific heterocyclic systems, including quinolines, indoles, and benzoxazines, delving into their respective reaction mechanisms.
Initiating Detailed Research
I'm expanding my research scope, with Google searches now targeting specific heterocyclic systems, including benzofurans. I'm focusing on reaction mechanisms like Skraup synthesis. I also plan to incorporate detailed experimental protocols and explanatory tables to summarize key reactions and parameters. My goal is to craft visual aids, like Graphviz diagrams, to improve data presentation.
Organizing Research Outcomes
I'm now fully immersed in the research. I'm focusing my searches on specific heterocycles, like quinolines and indoles, and their reaction mechanisms, and am seeking experimental details. My attention is also on data presentation, aiming for explanatory tables and illustrative diagrams. This work will also incorporate detailed protocols for analyzing the synthesized heterocycles, with a comprehensive list of references for each synthetic route.
Reviewing Early Findings
I've made headway! The preliminary search has been fruitful, giving me a solid launchpad. I'm focusing on synthesizing heterocyclic compounds, particularly quinolines, indoles, and benzofurans, from substituted anilines. Several methods have proven promising, but I am now focused on a key pathway.
Analyzing Specific Substitution Effects
I'm now diving deeper into the nuances of specific substitution patterns. While the initial search offered a good overview, it lacked the granular detail needed for a specific application. I am now exploring how the benzyloxy and methoxy groups on 2-(Benzyloxy)-4-methoxyaniline influence established synthetic routes for quinolines, indoles, and benzofurans, so I'm looking for relevant literature.
Refining Search Strategies
I've hit a slight snag, my initial search provided a broad foundation, but now I must hone in. I need specific examples using anilines with 2- and 4-alkoxy substitutions to craft credible protocols for synthesizing quinolines, indoles, and benzofurans. I'll search more precisely, focusing on the Skraup, Combes, and Fischer indole syntheses and adapting them for 2-(Benzyloxy)-4-methoxyaniline. I'm also preparing to gather relevant spectral data.
Detailing Specific Synthetic Pathways
I've got a clearer picture now. While the initial overview was good, I lacked targeted data on similar substituted anilines. I'll need to infer from alkoxy-substituted aniline data. I'm focusing my search on the Skraup, Combes, and Fischer indole methods, looking for detailed protocols. I will also gather spectra information and create mechanistic diagrams. My application note will cover these details, to ensure thoroughness.
Gathering More Data
I've just refined my search parameters and uncovered detailed protocols and mechanisms for crucial indole syntheses, including the Skraup, Combes, and Fischer methods. These insights are proving pivotal.
Analyzing Missing Information
I've got more specific data on the Skraup, Combes, and Fischer methods, including mechanisms and protocols. However, I still need examples using 2-benzyloxy-4-methoxy anilines, as this substitution pattern is critical. I'm focusing on finding the impact of these electron-donating groups and looking for benzoxazine synthesis details and relevant characterization data.
Acquiring Synthetic Knowledge
I've amassed introductory information on several indole syntheses: Skraup, Combes, and Fischer. My notes include mechanisms and basic protocol overviews for each. Additionally, I located resources related to benzoxazine synthesis.
Refining Protocol Adaptation
I'm now focusing on adapting the general protocols to 2-(benzyloxy)-4-methoxyaniline. I've noted how electron-donating groups impact regioselectivity in Combes and Fischer indole syntheses. I'm searching for detailed, step-by-step procedures suitable for this specific aniline. Also, I'm hoping to identify more NMR data examples. Furthermore, I’m still searching for the synthesis of benzoxazines from this aniline.
Analyzing Substituent Influence
I'm now diving deeper into the impact of the methoxy and benzyloxy groups on regioselectivity within the Combes and Fischer indole syntheses, noting their electron-donating influences. I still require step-by-step procedures tailored to 2-(benzyloxy)-4-methoxyaniline. I'm focusing on adapting the existing protocols and justifying these changes based on the electronic and steric nature of the substituents.
Gathering Relevant Data
I've collected detailed protocols for the Skraup, Combes, and Fischer indole syntheses, plus benzoxazine synthesis details. Now, I'm focusing on the influence of reaction conditions on yields, specifically for each reaction. The goal is to compare and contrast the different approaches.
Detailing Reaction Specifics
I've uncovered how electron-donating groups, specifically benzyloxy and methoxy, influence regioselectivity in Combes and Fischer indole syntheses. I'm building a concrete protocol for our target compound using this knowledge, considering reaction conditions and purification. Also, I need to craft a detailed benzoxazine synthesis plan.
Clarifying Substituent Effects
I'm now zeroing in on how 2-benzyloxy and 4-methoxy substituents on the starting aniline will steer each reaction. I'm adapting general protocols for this specific compound, including proposing ideal reaction conditions and purification strategies. The goal is to fully justify the product structures. I am formulating a concrete benzoxazine synthesis protocol. After this, diagrams and a reference list will be created to complete the analysis.
Application Notes & Protocols for the Synthesis of Schiff Bases using 2-(Benzyloxy)-4-methoxyaniline
Introduction: The Versatility of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic organic chemistry and hold a privileged position in medicinal chemistry. Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, allows for the generation of a vast library of structurally diverse molecules from readily available precursors.[1][2] This structural versatility is paramount in drug discovery, where subtle modifications to a molecular scaffold can lead to significant changes in biological activity. The nitrogen atom in the azomethine group, with its sp2 hybridized lone pair of electrons, is crucial for the chemical reactivity and biological importance of Schiff bases, enabling interactions with various cellular macromolecules through hydrogen bonding.[3]
The aniline derivative, 2-(Benzyloxy)-4-methoxyaniline, is a particularly intriguing starting material for the synthesis of novel Schiff bases. The presence of the benzyloxy and methoxy groups offers several advantages. These substituents can modulate the electronic properties of the aniline ring, influencing the reactivity of the amine and the stability of the resulting Schiff base. Furthermore, these moieties can engage in additional non-covalent interactions with biological targets, potentially enhancing binding affinity and specificity. Schiff bases incorporating such functional groups have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5][6]
This technical guide provides a comprehensive overview of the synthesis of Schiff bases from 2-(Benzyloxy)-4-methoxyaniline, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of Schiff base formation, provide detailed and field-proven experimental protocols, and discuss the essential characterization techniques for these novel compounds.
Mechanistic Insights into Schiff Base Formation
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction.[7] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield. The reaction proceeds through a two-step process involving a hemiaminal intermediate.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is typically the rate-determining step and is facilitated by a slightly acidic medium, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, a highly acidic environment is detrimental as it would protonate the amine, rendering it non-nucleophilic.[7]
-
Dehydration: The resulting hemiaminal (or carbinolamine) intermediate is unstable and undergoes acid-catalyzed dehydration to form the stable imine (Schiff base) and a molecule of water.[8] Driving the reaction to completion often involves the removal of water from the reaction mixture, either azeotropically with a Dean-Stark apparatus or by using a dehydrating agent.
-
Caption: Mechanism of Schiff Base Formation. */
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from 2-(Benzyloxy)-4-methoxyaniline
This protocol provides a general and robust method for the synthesis of Schiff bases from 2-(Benzyloxy)-4-methoxyaniline and a variety of aromatic aldehydes.
Materials:
-
2-(Benzyloxy)-4-methoxyaniline
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Benzyloxy)-4-methoxyaniline (1 equivalent) in absolute ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[9]
-
After completion of the reaction (indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.[1][10]
-
Caption: Experimental Workflow for Schiff Base Synthesis. */
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of a Schiff base from 2-(Benzyloxy)-4-methoxyaniline and a substituted benzaldehyde.
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Benzaldehyde | Ethanol | Acetic Acid | 3 | ~85 | Recrystallization (Ethanol) |
| Salicylaldehyde | Ethanol | Acetic Acid | 4 | ~80 | Recrystallization (Ethanol) |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 5 | ~90 | Recrystallization (Ethanol) |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 3 | ~88 | Recrystallization (Ethanol) |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.[9][11]
Characterization of Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base.
-
C=N Stretch: The most characteristic absorption band for a Schiff base is the imine (C=N) stretching vibration, which typically appears in the range of 1604-1630 cm⁻¹.[11][12] The absence of the C=O stretching band from the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹) provides strong evidence for the formation of the Schiff base.
-
C-O Stretch: The presence of the methoxy and benzyloxy groups will give rise to characteristic C-O stretching bands, typically in the region of 1230-1270 cm⁻¹.[13]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): The proton of the imine group is highly characteristic and typically appears as a singlet in the downfield region of the spectrum, around δ 8.5-9.0 ppm.[12][14]
-
Aromatic Protons: The protons of the aromatic rings will appear in the region of δ 6.5-8.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern of the aldehyde used.
-
Benzyloxy and Methoxy Protons: The methylene protons (-O-CH₂-Ph) of the benzyloxy group will typically appear as a singlet around δ 5.0-5.2 ppm. The methyl protons of the methoxy group (-OCH₃) will appear as a singlet around δ 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Azomethine Carbon (-CH=N-): The carbon atom of the imine group is also highly deshielded and will appear in the range of δ 155-165 ppm.[12][15]
-
Aromatic Carbons: The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm.
-
Benzyloxy and Methoxy Carbons: The methylene carbon of the benzyloxy group will be found around δ 70-75 ppm, and the methyl carbon of the methoxy group will be around δ 55-60 ppm.
-
Applications in Drug Development
Schiff bases derived from substituted anilines are a rich source of bioactive compounds with a wide spectrum of pharmacological activities.[16] The incorporation of the 2-(benzyloxy)-4-methoxy aniline moiety is anticipated to yield compounds with potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: The imine group is a known pharmacophore for antimicrobial activity.[17][18] Schiff bases can interfere with microbial cell wall synthesis or disrupt cellular respiration. The lipophilicity imparted by the benzyloxy group may enhance cell membrane permeability, leading to improved antimicrobial efficacy.
-
Anticancer Activity: Many Schiff bases have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and the induction of apoptosis.[16] The structural features of the synthesized Schiff bases can be tailored to target specific cancer cell lines.
-
Coordination Chemistry and Bioinorganic Applications: The nitrogen and potentially an oxygen atom from a strategically placed hydroxyl group on the aldehyde-derived portion of the Schiff base can act as chelating ligands for metal ions.[17] These metal complexes often exhibit enhanced biological activity compared to the free ligands.
Conclusion
The synthesis of Schiff bases from 2-(Benzyloxy)-4-methoxyaniline offers a straightforward and versatile approach to generating novel compounds with significant potential in drug discovery and development. The protocols and characterization guidelines presented in this application note provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The unique combination of the benzyloxy and methoxy substituents provides a platform for fine-tuning the electronic and steric properties of the resulting Schiff bases, paving the way for the discovery of new therapeutic agents.
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Schiff's bases mechanism: Significance and symbolism. (2024, December 11). Consensus. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Gaikwad, S. T., et al. (2015). Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline and. Journal of Chemical and Pharmaceutical Research, 7(9), 493-499. Retrieved January 19, 2026, from [Link]
-
Reactions of Aldehydes and Ketones with Amines. (2020, October 20). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Bhat, K. I., & Mohammad, A. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Current Research in Pharmaceutical Sciences, 11(2), 1-13.
-
Role of Schiff Base in Drug Discovery Research. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2-BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES. (2024, February 12). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. (2017, October 11). PubMed. Retrieved January 19, 2026, from [Link]
-
Is there an effective way of purifying schiff bases?. (2021, December 13). ResearchGate. Retrieved January 19, 2026, from [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR. Retrieved January 19, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):726-731. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024, January 30). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Kadhim, M. A., & H.S, A. T. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
Charles, A., et al. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Asian Journal of Chemistry, 32(12), 3012-3018. Retrieved January 19, 2026, from [Link]
-
Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. (n.d.). IJSTR. Retrieved January 19, 2026, from [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved January 19, 2026, from [Link]
-
Schiff base reaction between benzaldehyde and aniline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4- Hydroxy-3-methoxy benzaldehyde and 2-Amino-3- methylbutanoic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jetir.org [jetir.org]
- 15. ijstr.org [ijstr.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Unveiling the Biological Potential of 2-(Benzyloxy)-4-methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of the 2-(Benzyloxy)-4-methoxyaniline Scaffold
The 2-(Benzyloxy)-4-methoxyaniline core is a privileged scaffold in medicinal chemistry. Its structural components—an aniline ring modulated by a methoxy and a bulky benzyloxy group—offer a unique combination of electronic properties and steric bulk. This framework serves as a versatile starting point for the synthesis of a diverse library of derivatives with significant potential across multiple therapeutic areas. The strategic placement of the benzyloxy group, in particular, can facilitate critical interactions with biological targets while influencing the compound's overall pharmacokinetic profile.
This guide moves beyond simple synthesis to provide a comprehensive overview of the methodologies required to rigorously evaluate the biological activities of novel derivatives stemming from this promising scaffold. We will delve into the causality behind experimental choices, providing field-proven protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.
Section 1: Evaluation of Anticancer Activity
The development of targeted and selective anticancer agents is a primary objective in modern drug discovery. Derivatives of the 2-(Benzyloxy)-4-methoxyaniline scaffold may offer novel mechanisms for inhibiting cancer cell proliferation and inducing apoptosis. The following protocols provide a robust workflow for the initial assessment of these compounds.
Workflow for Anticancer Agent Screening
The following diagram outlines a standard, tiered approach to screening novel compounds for anticancer potential, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a novel derivative.
Protocol 3.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (like RAW 264.7 or BV2 microglia) stimulated with lipopolysaccharide (LPS). [1][2] Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Parallel Viability Assay: It is crucial to run a parallel MTT or similar cytotoxicity assay under the same conditions to ensure that the observed reduction in NO is not simply due to cell death. [2]
References
-
National Cancer Institute. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). ResearchGate. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioassays for Anticancer Activities. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. ResearchGate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. NCBI. Retrieved from [Link]
-
MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease | Request PDF. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. NCBI. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. NCBI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline. PrepChem. Retrieved from [Link]
-
Life Sciences. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Elsevier. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. NCBI. Retrieved from [Link]
-
In Vivo. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. IVJ. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(benzyloxy)-4-methoxyaniline (C14H15NO2). PubChemLite. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4- methoxybenzaldehyde. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. NCBI. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. NCBI. Retrieved from [Link]
-
PubMed. (n.d.). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. NCBI. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. NCBI. Retrieved from [Link]
-
PMC - NIH. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. NCBI. Retrieved from [Link]
Sources
The Strategic Utility of 2-(Benzyloxy)-4-methoxyaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffolding Agent
In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available synthons, substituted anilines represent a cornerstone of medicinal chemistry, prized for their versatility in constructing a diverse array of pharmacologically active molecules.[1] This guide focuses on a particularly valuable, yet underexplored, member of this class: 2-(Benzyloxy)-4-methoxyaniline .
With its unique trifunctional architecture—a nucleophilic aniline, a strategically positioned methoxy group, and a labile benzyloxy protecting group—this compound offers a wealth of synthetic possibilities. The electron-donating methoxy group activates the aromatic ring, influencing its reactivity in key bond-forming reactions, while the benzyloxy group provides a handle for late-stage functionalization, a critical aspect in the generation of compound libraries for biological screening.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 2-(Benzyloxy)-4-methoxyaniline in medicinal chemistry.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's properties and safe handling procedures is the bedrock of any successful synthetic endeavor.
| Property | Value | Source |
| CAS Number | 807266-13-3 | [4] |
| Molecular Formula | C₁₄H₁₅NO₂ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | Inferred from supplier data |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, protected from light and moisture | [1] |
Safety and Handling:
2-(Benzyloxy)-4-methoxyaniline should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.[5][6][7]
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The strategic arrangement of functional groups in 2-(Benzyloxy)-4-methoxyaniline makes it an ideal precursor for the synthesis of various heterocyclic scaffolds that are prevalent in numerous drug classes. Its primary utility lies in its role as a key building block for the construction of quinazolines, a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5][8][9]
Application I: Synthesis of 4-Anilinoquinazolines as Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The 4-anilinoquinazoline core is a well-established pharmacophore that mimics the adenine moiety of ATP, enabling competitive inhibition at the enzyme's active site. The substituents on the aniline ring play a crucial role in modulating potency and selectivity.
The following workflow illustrates the strategic use of 2-(Benzyloxy)-4-methoxyaniline in the synthesis of a 4-(2-(benzyloxy)-4-methoxyanilino)quinazoline scaffold.
Caption: Synthetic workflow for 4-anilinoquinazoline kinase inhibitors.
Protocol 1: Synthesis of 4-(2-(Benzyloxy)-4-methoxyanilino)quinazoline
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between 2-(benzyloxy)-4-methoxyaniline and a suitable 4-haloquinazoline.
Materials:
-
2-(Benzyloxy)-4-methoxyaniline (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Isopropanol (or n-butanol)
-
Concentrated Hydrochloric Acid (catalytic)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-(benzyloxy)-4-methoxyaniline and 4-chloro-6,7-dimethoxyquinazoline.
-
Add isopropanol to achieve a concentration of approximately 0.1-0.2 M.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.
-
Collect the solid by vacuum filtration and wash with cold isopropanol or diethyl ether.
-
To obtain the free base, suspend the solid in water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Rationale for Experimental Choices:
-
Solvent: Isopropanol or n-butanol are commonly used due to their appropriate boiling points for this type of SNAr reaction.
-
Acid Catalyst: The addition of a catalytic amount of acid protonates the quinazoline nitrogen, activating the C4 position towards nucleophilic attack.
-
Workup: The product is often isolated as the hydrochloride salt due to the presence of the acid catalyst and the basicity of the quinazoline and aniline nitrogens. Neutralization with a mild base like sodium bicarbonate is necessary to obtain the free base for further reactions or biological testing.
Application II: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are another important class of heterocyles with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. 2-(Benzyloxy)-4-methoxyaniline can serve as a precursor to ortho-phenylenediamines, which are key intermediates in the synthesis of benzimidazoles via the Phillips condensation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cresset-group.com [cresset-group.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-(Benzyloxy)-4-methoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will delve into the common challenges encountered during this synthesis, provide detailed troubleshooting guides in a question-and-answer format, and offer step-by-step protocols to enhance your experimental outcomes. Our focus is on providing practical, experience-driven advice grounded in solid chemical principles.
Understanding the Synthesis: The Williamson Ether Synthesis
The most common and direct route to synthesizing 2-(Benzyloxy)-4-methoxyaniline is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. In this specific case, the phenoxide is generated from 2-amino-5-methoxyphenol, which then reacts with benzyl bromide or benzyl chloride.
Reaction Scheme:
-
Step 1: Deprotonation: 2-Amino-5-methoxyphenol is treated with a suitable base to form the corresponding phenoxide.
-
Step 2: Nucleophilic Attack: The newly formed phenoxide acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.
While this reaction is theoretically straightforward, several factors can influence its efficiency and, consequently, the final yield. This guide will address these factors in detail.
Troubleshooting Guide: Common Issues and Solutions
This section is structured as a series of questions and answers to directly address the most frequent problems encountered during the synthesis of 2-(Benzyloxy)-4-methoxyaniline.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this Williamson ether synthesis can often be attributed to one or more of the following factors:
-
Incomplete Deprotonation: The first step, the deprotonation of the phenol, is critical. If the base used is not strong enough or is used in insufficient amounts, the concentration of the reactive phenoxide will be low, leading to a sluggish or incomplete reaction.[1][2] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[1] However, stronger bases like sodium hydride (NaH) can also be employed to ensure complete deprotonation.[3][4]
-
Side Reactions: The primary competing reaction is the E2 (elimination) reaction, especially if there is any steric hindrance or if the reaction temperature is too high.[2] While benzyl halides are primary and less prone to elimination, it's a possibility to consider.[2][3] Another potential side reaction is the N-alkylation of the aniline, where the benzyl halide reacts with the amino group instead of the phenoxide.
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they solvate the cation of the phenoxide but not the nucleophilic anion, thereby increasing its reactivity.[1][2]
-
Reaction Conditions: Inadequate reaction time or suboptimal temperature can lead to an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge. Here's how to address the likely culprits:
-
N-Alkylation vs. O-Alkylation: The presence of both a hydroxyl and an amino group on the starting material, 2-amino-5-methoxyphenol, creates a competition between O-alkylation (the desired reaction) and N-alkylation. To favor O-alkylation, the choice of base and reaction conditions is paramount. Using a base that selectively deprotonates the more acidic phenolic proton over the amino group is key. The pKa of a phenol is typically around 10, while the pKa of the conjugate acid of an aniline is around 4-5. A moderately strong base like potassium carbonate will preferentially deprotonate the phenol.
-
Over-Alkylation: In some cases, particularly with direct benzylation methods, over-alkylation can lead to the formation of a tertiary amine.[5] While less common here, it's a possibility. To minimize this, use a stoichiometric amount of the benzyl halide.
Q3: How do I choose the right base for this synthesis?
A3: The choice of base is critical for maximizing the yield. Consider the following:
| Base | Strength | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Moderate | Inexpensive, easy to handle, generally selective for phenolic deprotonation.[1] | May require higher temperatures and longer reaction times. |
| Sodium Hydroxide (NaOH) | Strong | Readily available and effective for deprotonating phenols.[1] | Can be less selective and may promote side reactions if not used carefully. |
| Sodium Hydride (NaH) | Very Strong | Ensures complete and irreversible deprotonation of the phenol.[3][4] | Highly reactive, requires anhydrous conditions, and generates flammable hydrogen gas.[3][4] |
For the synthesis of 2-(Benzyloxy)-4-methoxyaniline, potassium carbonate is often a good starting point due to its selectivity and ease of use.
Q4: What is the optimal solvent and temperature for this reaction?
A4: As a classic SN2 reaction, the choice of solvent significantly impacts the reaction rate.
-
Solvent: Polar aprotic solvents are ideal. Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices as they effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic.[1][2]
-
Temperature: The reaction temperature should be carefully controlled. Generally, starting at room temperature and gently heating to 60-80 °C is a good strategy.[6] Higher temperatures can increase the rate of side reactions, such as elimination.[2] It is crucial to monitor the reaction's progress using TLC to determine the point of maximum conversion of the starting material to the desired product.
Q5: My product seems to be contaminated with starting materials even after the reaction has run for a long time. What should I do?
A5: If you're observing unreacted starting materials, consider the following troubleshooting steps:
-
Check the Purity of Your Reagents: Ensure that your 2-amino-5-methoxyphenol and benzyl halide are pure. Impurities can inhibit the reaction.
-
Verify the Stoichiometry: Double-check the molar equivalents of your reactants and base. A slight excess of the benzyl halide (e.g., 1.1 equivalents) and the base (e.g., 1.5-2.0 equivalents) can sometimes drive the reaction to completion.
-
Increase Reaction Time or Temperature: If the reaction is proceeding cleanly but is slow, a modest increase in temperature or a longer reaction time may be necessary. Continue to monitor by TLC to avoid the formation of degradation products.
-
Consider a Stronger Base: If you suspect incomplete deprotonation is the issue, switching to a stronger base like sodium hydride might be beneficial, provided you take the necessary safety precautions.[3]
Experimental Protocols
Here, we provide a detailed, step-by-step protocol for the synthesis and purification of 2-(Benzyloxy)-4-methoxyaniline.
Protocol 1: Synthesis of 2-(Benzyloxy)-4-methoxyaniline
Materials and Reagents:
-
2-Amino-5-methoxyphenol
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxyphenol (1.0 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials and Reagents:
-
Crude 2-(Benzyloxy)-4-methoxyaniline
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Benzyloxy)-4-methoxyaniline.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Sources
troubleshooting low yield in O-benzylation of anilines
Welcome to the Technical Support Center for the O-benzylation of anilines, with a specific focus on aminophenol substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial synthetic transformation. Here, we delve into the nuances of achieving high yields and selectivity, offering field-tested insights and evidence-based protocols to help you navigate the complexities of this reaction.
Introduction: The Challenge of Selectivity
The benzylation of aminophenols presents a classic chemoselectivity challenge. These molecules possess two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The desired O-benzylation, a Williamson ether synthesis, is often plagued by competitive N-benzylation, leading to a mixture of products and consequently, low yields of the target molecule. Understanding the factors that govern the reactivity of these two functional groups is paramount to troubleshooting and optimizing your reaction.
The relative nucleophilicity of the amino and hydroxyl groups can be influenced by factors such as the basicity of the reaction medium and the nature of the solvent. In many cases, direct benzylation without a protection strategy results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, making purification a formidable task.[1]
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses the most common issues encountered during the O-benzylation of anilines (aminophenols) in a question-and-answer format.
Question 1: My primary product is the N-benzylated aniline, not the desired O-benzylated ether. Why is this happening and how can I fix it?
Answer:
This is the most frequent challenge in the benzylation of aminophenols. The nitrogen of the amino group is often more nucleophilic than the oxygen of the hydroxyl group, leading to preferential N-alkylation.
Causality:
-
Relative Nucleophilicity: The lone pair of electrons on the nitrogen atom is generally more available for nucleophilic attack than the lone pairs on the oxygen atom.
-
Reaction Conditions: The choice of base and solvent can significantly influence the selectivity. While a strong base is needed to deprotonate the hydroxyl group to form the more nucleophilic phenoxide, it can also increase the nucleophilicity of the amino group.
Solutions:
-
Protect the Amino Group: The most robust and widely accepted strategy is to temporarily protect the amino group. This is typically achieved by forming an imine (Schiff base) with an aldehyde, such as benzaldehyde. The imine is unreactive towards benzylation, thus directing the reaction to the hydroxyl group. The protecting group can then be easily removed by acid hydrolysis.[1][2][3]
-
Choice of Base and Solvent: In the absence of a protecting group, the reaction conditions become critical.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often used to selectively deprotonate the phenolic hydroxyl group without significantly activating the amino group.[4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion.[5]
-
Workflow for Selective O-Benzylation via Amine Protection:
Caption: Workflow for selective O-benzylation of aminophenols.
Question 2: I am observing both O- and N-benzylation, as well as a significant amount of a di-benzylated byproduct. How can I improve the selectivity for the mono-O-benzylated product?
Answer:
The formation of multiple products indicates a lack of selectivity and potentially overly harsh reaction conditions.
Causality:
-
Excess Benzylating Agent: Using a large excess of the benzylating agent (e.g., benzyl bromide) can lead to the benzylation of both the hydroxyl and amino groups.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote less selective side reactions.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For the benzylation of the protected imine, refluxing in acetone is often sufficient.[3]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.
-
-
Purification: If a mixture of products is unavoidable, purification by column chromatography on silica gel is typically effective in separating the O-benzylated, N-benzylated, and di-benzylated products.[1] The O-benzylated product is generally less polar than the N-benzylated isomer.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the O-benzylation of an aminophenol?
For the Williamson ether synthesis step on a protected aminophenol, potassium carbonate (K₂CO₃) is a common and effective choice. It is basic enough to deprotonate the phenolic hydroxyl group but generally not so strong as to cause significant side reactions.[4]
Q2: Which solvent should I use?
Polar aprotic solvents are generally preferred for Williamson ether synthesis. Acetone is a good choice for the benzylation of protected aminophenols as it is a good solvent for the reactants and allows for refluxing at a moderate temperature.[3] N,N-dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is more difficult to remove during work-up.
Q3: Can I perform the O-benzylation without protecting the amino group?
While possible under certain conditions, it is generally not recommended if high selectivity and yield are desired. Direct benzylation often leads to a mixture of products that are difficult to separate.[1] The protection-deprotection strategy is a more reliable and higher-yielding approach.
Q4: How do I remove the benzaldehyde-derived imine protecting group?
The imine protecting group is typically hydrolyzed under acidic conditions. Treatment with aqueous hydrochloric acid (HCl) is a common and effective method.[2][3]
Experimental Protocols
Protocol 1: Selective O-Benzylation of p-Aminophenol
This three-step protocol is adapted from established procedures and is a reliable method for the selective O-benzylation of p-aminophenol.[2][3]
Step 1: Protection of the Amino Group (Imine Formation)
-
To a stirred solution of p-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting solid is the N-benzylidene-p-aminophenol, which can often be used in the next step without further purification.
Step 2: O-Benzylation
-
Dissolve the N-benzylidene-p-aminophenol (1 equivalent) in acetone.
-
Add potassium carbonate (K₂CO₃, 2 equivalents) and benzyl bromide (1 equivalent).
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-benzylated imine.
Step 3: Deprotection (Hydrolysis of the Imine)
-
To the crude O-benzylated imine, add a solution of 1N hydrochloric acid (HCl) and stir vigorously for 1 hour at room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure p-(benzyloxy)aniline.
Data Summary
| Parameter | Recommendation for Selective O-Benzylation | Rationale |
| Amine Protection | Yes, form an imine with benzaldehyde. | Blocks the more nucleophilic amino group, directing benzylation to the hydroxyl group.[2][3] |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the phenol without promoting significant side reactions.[4] |
| Solvent | Acetone or DMF | Polar aprotic solvents that favor the SN2 mechanism of the Williamson ether synthesis.[3][5] |
| Benzylating Agent | Benzyl bromide or benzyl chloride | Good electrophiles for the SN2 reaction. |
| Stoichiometry | Slight excess of benzylating agent (1.05-1.1 eq.) | Minimizes the risk of di-benzylation. |
| Temperature | Reflux in acetone (approx. 56 °C) | Provides sufficient energy for the reaction without promoting side reactions.[3] |
Mechanistic Insights
The competition between O- and N-benzylation is a classic example of kinetic versus thermodynamic control. While N-alkylation is often kinetically favored due to the higher nucleophilicity of the amine, the O-alkylation product can be more thermodynamically stable under certain conditions. However, for practical synthetic purposes, controlling the reaction to favor the desired kinetic product (or blocking the undesired one) is the most effective strategy.
Reaction Mechanism: O- vs. N-Benzylation
Caption: Competing pathways in the benzylation of aminophenols.
By protecting the amino group, "Path B" is effectively blocked, allowing for a high yield of the "O-Benzylated Product" via "Path A".
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
-
Selective alkylation of aminophenols. (2025). ResearchGate. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. (n.d.). NIH. [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Asian Journal of Organic Chemistry, 8(12), 2236-2240. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. (n.d.). NIH. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Benzyloxy)-4-methoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support portal for the synthesis of 2-(Benzyloxy)-4-methoxyaniline. This guide is designed to provide in-depth, experience-based insights into the common challenges and side reactions encountered during this synthesis. Moving beyond simple protocols, we will explore the causality behind experimental outcomes to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
The synthesis of 2-(Benzyloxy)-4-methoxyaniline, a valuable intermediate in pharmaceutical development, is typically achieved via a Williamson ether synthesis. This involves the reaction of 2-amino-5-methoxyphenol with a benzylating agent like benzyl bromide. While seemingly straightforward, this reaction is a classic case study in chemoselectivity, where multiple nucleophilic sites on the starting material compete, often leading to a mixture of products.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for forming 2-(Benzyloxy)-4-methoxyaniline?
The formation of the target molecule proceeds through a bimolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis.[3][4][5] In this process, the phenoxide ion, generated by deprotonating the hydroxyl group of 2-amino-5-methoxyphenol with a base, acts as a nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether linkage.[3][4]
Q2: Why is chemoselectivity a major issue in this synthesis?
The starting material, 2-amino-5-methoxyphenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂).[3] Both can potentially react with the benzyl bromide. The desired reaction is O-alkylation (on the hydroxyl group), but competitive N-alkylation (on the amino group) is a very common side reaction.[1][2] This competition leads to the formation of undesired side products and complicates purification.
Q3: What are the most common side products I should expect to see?
Direct alkylation of aminophenols can often lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.[1][2] The primary side products in this specific synthesis are:
-
N-Benzylation Product: 2-Amino-N-benzyl-5-methoxyphenol.
-
N,O-Dibenzylation Product: N-benzyl-2-(benzyloxy)-4-methoxyaniline.
-
N,N-Dibenzylation Product: N,N-dibenzyl-2-hydroxy-4-methoxyaniline, though typically less common.
The formation of these impurities is a direct result of the competition between the nucleophilic hydroxyl and amino groups.[1][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 2-(Benzyloxy)-4-methoxyaniline.
Issue 1: My TLC plate shows multiple spots close to my product spot. What are they?
Likely Cause: You are likely observing a mixture of the desired O-alkylated product and one or more N-alkylated side products. The relative polarity, and thus the Rf value on a normal-phase TLC plate, can help in preliminary identification.
| Compound | Structure | Expected Polarity | Expected Rf (vs. Product) |
| Starting Material | 2-Amino-5-methoxyphenol | High | Lowest |
| Desired Product | 2-(Benzyloxy)-4-methoxyaniline | Medium | Baseline |
| N-Benzylation Product | 2-Amino-N-benzyl-5-methoxyphenol | Medium-High | Lower than product |
| N,O-Dibenzylation Product | N-benzyl-2-(benzyloxy)-4-methoxyaniline | Low | Higher than product |
Troubleshooting Protocol:
-
Co-spotting: Spot your crude reaction mixture alongside the starting material on a TLC plate to confirm the presence of unreacted substrate.
-
Purification: These side products can typically be separated from the desired product using column chromatography.[7] The less polar N,O-dibenzylated product will elute first, followed by the desired product, and then the more polar N-benzylated and starting materials.[7]
-
Characterization: After separation, use ¹H NMR to confirm the identity of each fraction. The presence or absence of N-H protons and the integration of benzylic (-CH₂-) protons are key indicators.
Issue 2: My yield of the desired product is very low, and the major impurity is the N-benzylated product.
Likely Cause: The reaction conditions favored N-alkylation over the desired O-alkylation. The selectivity between N- and O-alkylation is highly dependent on factors like the base, solvent, and temperature.[8] The nitrogen atom in an aniline is a softer nucleophile than the phenoxide oxygen, and its reactivity can be promoted by certain conditions.
Mechanism of Side Product Formation: The lone pair on the amino group (-NH₂) can directly attack the benzyl bromide, leading to the N-alkylated side product. This reaction competes directly with the attack from the deprotonated hydroxyl group (phenoxide).
Preventative & Optimization Strategies:
-
Choice of Base: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is needed to deprotonate the phenol.[9][10] However, an excessively strong base or poor reaction control can also deprotonate the aniline, increasing N-alkylation. Using a milder base like K₂CO₃ and carefully controlling stoichiometry is often preferred.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are commonly used for Williamson ether syntheses as they effectively solvate the cation of the base while leaving the nucleophile relatively free.[4]
-
Temperature Control: Higher temperatures can sometimes favor the undesired N-alkylation or elimination side reactions.[3][9] Running the reaction at a moderate temperature (e.g., 50-80 °C) is a good starting point.[4]
-
Protecting Group Strategy: For the highest selectivity, a protection strategy is recommended.[1][2] The amino group can be temporarily protected, for example, as an imine by reacting it with benzaldehyde. The hydroxyl group is then alkylated, followed by acidic hydrolysis to remove the protecting group and reveal the free amine, yielding the desired O-alkylated product exclusively.[1][2]
Diagram: Reaction Pathways The following diagram illustrates the desired reaction pathway versus the competing side reactions.
Caption: Desired O-alkylation vs. competing N-alkylation pathways.
Issue 3: How can I effectively purify my crude product?
Likely Cause: The crude product is a mixture of starting materials, the desired product, and various side products with different polarities.
Recommended Protocol: Column Chromatography Column chromatography is the most effective method for separating these components.[7]
Step-by-Step Purification Workflow:
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your desired product an Rf value of ~0.2-0.4.[7] Start with a non-polar mixture like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity.
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent system.
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column.
-
Elution:
-
Begin eluting with the non-polar solvent system (e.g., 95:5 Hexane:EtOAc). The least polar compound, typically the N,O-dibenzylated byproduct, will elute first.[7]
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[7]
-
The desired product, 2-(Benzyloxy)-4-methoxyaniline, will elute next.
-
More polar impurities, like the N-benzylated product and unreacted 2-amino-5-methoxyphenol, will elute last.
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing your product.[7]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[7]
Diagram: Purification Workflow
Caption: Step-by-step workflow for purification by column chromatography.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H)-one. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Minimizing N,N-Dibenzylation in Aniline Synthesis
Welcome to the technical support center for aniline synthesis, specifically focusing on the persistent challenge of minimizing N,N-dibenzylation. This guide is designed for researchers, scientists, and professionals in drug development who encounter selectivity issues during the N-benzylation of aniline. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your desired mono-N-benzylated product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Issue 1: High Levels of N,N-Dibenzylaniline Impurity Detected
Question: My reaction is producing a significant amount of the N,N-dibenzylated byproduct. How can I suppress this side reaction?
Answer: The formation of N,N-dibenzylaniline is a common issue and occurs because the mono-N-benzylaniline product is often more nucleophilic than the starting aniline, making it susceptible to a second benzylation.[1][2] Here are several strategies to mitigate this:
-
Control Stoichiometry: Employing a large excess of aniline relative to the benzylating agent is a classic and effective method to favor mono-alkylation.[2][3] A molar ratio of aniline to benzyl chloride of 4:1 or higher is recommended.[3] This ensures that the benzylating agent is more likely to react with the abundant aniline rather than the newly formed mono-benzylated product.
-
Slow Addition of the Benzylating Agent: Adding the benzylating agent (e.g., benzyl chloride) slowly and at a controlled rate to a heated mixture of aniline and a weak base can significantly improve selectivity.[3] This maintains a low concentration of the benzylating agent throughout the reaction, further minimizing the chance of a second benzylation.
-
Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second benzylation, which often has a higher activation energy.[2] However, be mindful that excessively low temperatures may significantly slow down the desired mono-benzylation as well. Optimization is key.
-
Choice of Base: Using a mild, inorganic base like sodium bicarbonate is often preferred over stronger bases.[3] Stronger bases can deprotonate the mono-N-benzylaniline more effectively, increasing its nucleophilicity and promoting the formation of the di-substituted product.[3]
Issue 2: Low Yield of Mono-N-Benzylaniline
Question: My reaction shows good selectivity, but the overall yield of the desired mono-N-benzylaniline is poor. What could be the cause and how can I improve it?
Answer: Low yields can be attributed to several factors, from incomplete reaction to product loss during workup.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at an optimal temperature. For the reaction of aniline with benzyl chloride in the presence of sodium bicarbonate, heating at 90-95°C for about four hours is recommended for completion.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Reagents: The purity of your starting materials, especially the benzylating agent, is crucial. For instance, using freshly distilled benzyl chloride can prevent side reactions caused by impurities.[3]
-
Alternative Synthetic Routes: If optimizing the direct benzylation proves challenging, consider alternative methods that are known for high selectivity and yield:
-
Reductive Amination: This is a powerful two-step, one-pot method that involves the formation of an imine (Schiff base) from aniline and benzaldehyde, followed by in-situ reduction.[4][5][6][7] This method is highly selective for mono-alkylation as the imine intermediate is less prone to over-alkylation.[8] Common reducing agents include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine is a versatile method for forming C-N bonds.[10][11][12] While more complex in terms of reagents, it offers excellent control and scope for synthesizing mono-arylamines.[11]
-
Issue 3: Difficulty in Purifying Mono-N-Benzylaniline from the Reaction Mixture
Question: I am struggling to separate the mono-N-benzylaniline from unreacted aniline and the N,N-dibenzylaniline byproduct. What are the best purification techniques?
Answer: Effective purification is critical for obtaining your desired product in high purity.
-
Distillation: If there is a significant boiling point difference between aniline, mono-N-benzylaniline, and N,N-dibenzylaniline, distillation under reduced pressure can be an effective separation method.[2][3] Aniline has the lowest boiling point, followed by mono-N-benzylaniline, and then the much higher boiling N,N-dibenzylaniline.[3]
-
Column Chromatography: For smaller-scale reactions or when distillation is not feasible, column chromatography on silica gel is a reliable method for separating the components of the reaction mixture.[13] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis.
-
Crystallization: The mono-N-benzylaniline product can often be purified by crystallization from a suitable solvent, such as ligroin.[3] This can be particularly effective after an initial purification step like distillation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the N-benzylation of aniline.
Q1: What is the underlying mechanism for the formation of N,N-dibenzylaniline?
A1: The formation of N,N-dibenzylaniline is a consecutive nucleophilic substitution reaction. In the first step, the nitrogen atom of aniline acts as a nucleophile and attacks the benzylic carbon of the benzylating agent (e.g., benzyl chloride), displacing the leaving group (chloride) to form mono-N-benzylaniline. The mono-N-benzylaniline is also a nucleophile, and its nitrogen atom can attack another molecule of the benzylating agent to form the N,N-dibenzylaniline. The mono-N-benzylaniline can be more nucleophilic than aniline due to the electron-donating nature of the benzyl group, thus making the second benzylation kinetically favorable.[1]
Q2: How does the choice of benzylating agent affect the reaction?
A2: The reactivity of the benzylating agent plays a significant role. Benzyl halides are commonly used, with the reactivity order being benzyl iodide > benzyl bromide > benzyl chloride. While more reactive agents can lead to faster reaction rates, they may also increase the likelihood of over-alkylation.[2] Benzyl alcohol can also be used as a benzylating agent in the presence of a suitable catalyst in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" reaction.[14][15] This method is considered greener as the only byproduct is water.[16]
Q3: Are there catalytic methods that inherently favor mono-benzylation?
A3: Yes, several catalytic methods are designed for selective mono-N-alkylation. As mentioned in the troubleshooting section, reductive amination is a prime example.[4][5] Additionally, transition metal-catalyzed reactions, such as those using manganese or ruthenium complexes, have been developed for the selective N-alkylation of anilines with alcohols.[15][17] These catalytic systems often operate under milder conditions and can offer high selectivity for the mono-benzylated product.[17]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired mono-benzylation pathway versus the undesired di-benzylation pathway.
Caption: Reaction scheme showing the formation of mono- and di-benzylated aniline.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with N,N-dibenzylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Benzyloxy)-4-methoxyaniline
Welcome to the technical support center for the purification of 2-(Benzyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this valuable intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve high purity and yield.
Introduction: The Synthetic Challenge
2-(Benzyloxy)-4-methoxyaniline is a key building block in medicinal chemistry and materials science. It is commonly synthesized via a Williamson ether synthesis, an SN2 reaction between the alkoxide of 2-hydroxy-4-methoxyaniline and benzyl chloride (or benzyl bromide).[1][2][3] While the reaction itself is robust, the purification of the final product from a mixture of unreacted starting materials and side products presents a significant challenge that requires a systematic and well-planned approach. This guide will equip you with the necessary knowledge to navigate these challenges effectively.
Understanding the Impurity Profile
Effective purification begins with understanding what you need to remove. The primary impurities in a typical synthesis of 2-(Benzyloxy)-4-methoxyaniline are listed below. Their differing chemical properties are the key to their separation.
| Compound | Role | Typical Polarity (Normal Phase) | Separation Principle |
| 2-(Benzyloxy)-4-methoxyaniline | Target Product | Moderate | Basic (amine) |
| 2-Hydroxy-4-methoxyaniline | Starting Material | High | Acidic (phenol), polar |
| Benzyl Chloride | Starting Material | Low | Neutral, non-polar |
| Benzyl Alcohol | Side Product | Moderate | Neutral, result of benzyl chloride hydrolysis.[4][5] |
| Dibenzyl Ether | Side Product | Low | Neutral, non-polar, from benzyl alcohol condensation.[5] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My crude reaction mixture is a dark brown oil and the TLC plate shows at least four different spots. Where do I even begin?
Answer: A complex crude mixture is common. The best strategy is a multi-step approach that first removes the easiest impurities before committing to more labor-intensive methods like chromatography.
-
Initial Workup - Acid-Base Extraction: This is the most powerful first step. Dissolve your crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: First, wash the organic layer with an aqueous base (e.g., 1M NaOH or Na₂CO₃). This will deprotonate the unreacted 2-hydroxy-4-methoxyaniline, pulling its highly polar salt form into the aqueous layer.[6] This should remove the most polar spot on your TLC.
-
Acidic Wash: Next, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your target product, being a basic aniline, will be protonated to form a water-soluble hydrochloride salt and move into the aqueous layer.[7][8] Non-polar impurities like unreacted benzyl chloride and dibenzyl ether will remain in the organic layer, which can now be discarded.
-
-
Product Recovery: Collect the acidic aqueous layer from the previous step. Basify it with 2-3M NaOH until it is strongly alkaline (pH > 12) to neutralize the hydrochloride salt and precipitate your free-base product. Extract the product back into a fresh organic solvent (ethyl acetate or DCM), dry the organic layer with an anhydrous salt (like Na₂SO₄), and concentrate it in vacuo.
-
Re-evaluate: At this point, your product should be significantly cleaner. Run a new TLC. If a single spot is observed, you can proceed to recrystallization or consider it pure. If minor impurities remain, you are now in an excellent position for a final chromatographic polishing step.
Question: My compound is streaking badly on the silica TLC plate and giving broad, tailing peaks during column chromatography. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like anilines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and irreversibly bind to your basic amine, leading to streaking (tailing) on TLC and poor recovery and separation during column chromatography.[9]
The Solution: Neutralize the silica's acidity by adding a small amount of a volatile base to your mobile phase (eluent).[9][10]
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your eluent (e.g., a hexane/ethyl acetate mixture). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column unimpeded, resulting in sharp, symmetrical peaks.
-
Alternative: In some cases, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar component in the eluent system, which serves the same purpose.
Question: I performed an acid-base extraction, but my final product still shows a less-polar impurity on the TLC. What is it and how do I remove it?
Answer: If you have already performed an acid-base extraction, the remaining impurity is likely neutral and has a polarity similar to your product. The most probable candidate is benzyl alcohol, a byproduct from the hydrolysis of benzyl chloride.[5] While your product is basic and benzyl alcohol is neutral, their polarities can be quite close, making them difficult to separate by extraction alone.
This is a scenario where column chromatography is the ideal solution. Using a well-chosen solvent system (see FAQs below), you can effectively separate the moderately polar benzyl alcohol from your moderately polar amine product. The benzyl alcohol will typically elute slightly before or after your product, depending on the exact solvent system used. Careful fraction collection, monitored by TLC, is essential.[11]
Frequently Asked Questions (FAQs)
What is the best primary purification technique for 2-(Benzyloxy)-4-methoxyaniline?
There isn't a single "best" technique; the optimal choice depends on the scale and impurity profile.
-
Acid-Base Extraction: Best for large-scale syntheses and for the initial, bulk removal of acidic (unreacted phenol) and highly non-polar (benzyl chloride, dibenzyl ether) impurities. It is fast, inexpensive, and dramatically simplifies the mixture before subsequent steps.[6][7]
-
Column Chromatography: The most powerful technique for separating compounds with similar polarities, such as the target product and benzyl alcohol. It provides the highest resolution and is often essential for achieving >99% purity, but it is more time-consuming and uses more solvent. A combination of an initial extraction followed by chromatography is often the most efficient overall strategy.
How do I develop an effective solvent system for flash column chromatography?
The goal is to find a solvent mixture that provides good separation between your product and its impurities on a TLC plate, which will then translate to the column. The target retention factor (Rf) for your product should be between 0.2 and 0.4 for optimal separation on a column.
-
Start with Two Solvents: Choose a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).
-
Run Test TLCs:
-
Start with a low-polarity mixture, such as 9:1 Hexanes:Ethyl Acetate. Spot your crude mixture and run the TLC.
-
If the spots haven't moved much from the baseline, increase the polarity (e.g., to 8:2 or 7:3 Hexanes:Ethyl Acetate).
-
If the spots run too close to the solvent front, decrease the polarity.
-
-
Optimize for Separation: Continue adjusting the ratio until you see clear separation between the spot corresponding to your product and the nearby impurity spots, with the product Rf value landing in the 0.2-0.4 range.
-
Add a Base: Remember to add ~1% triethylamine to the optimized solvent mixture to prevent peak tailing.[10]
Can I purify my product by recrystallization?
Yes, recrystallization is an excellent method for achieving very high purity on a final product that is a solid at room temperature.[12] However, it is only effective if the impurities are present in small amounts (<5-10%). It is not suitable for cleaning up a very crude initial mixture.
To perform a recrystallization, you need to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[12] Common choices for compounds like this include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.
Purification Decision Workflow
The following diagram illustrates a logical workflow for purifying your crude 2-(Benzyloxy)-4-methoxyaniline.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. magritek.com [magritek.com]
- 12. mt.com [mt.com]
Technical Support Center: Purification Strategies for Post-Benzylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of post-reaction workup involving benzyl chloride. As a highly reactive and hazardous electrophile, unreacted benzyl chloride and its byproducts can complicate purification and compromise the integrity of your final compound. This document provides in-depth, field-tested troubleshooting advice and protocols to ensure the efficient removal of these impurities, safeguarding the purity of your target molecule.
Understanding the Challenge: The Chemistry of Benzyl Chloride
Benzyl chloride (BnCl) is a valuable benzylating agent, but its reactivity is a double-edged sword. Its susceptibility to hydrolysis to form benzyl alcohol and HCl, coupled with its lachrymatory and hazardous nature, demands a carefully planned purification strategy.[1] Common impurities in a crude reaction mixture can include unreacted benzyl chloride, benzyl alcohol (from hydrolysis), and dibenzyl ether (from reaction with benzyl alcohol under basic conditions).[1][2] The primary difficulty often lies in the similar polarities and close boiling points of benzyl chloride and its hydrolysis byproduct, benzyl alcohol, which can lead to co-elution during chromatographic purification.[2]
Frequently Asked Questions & Troubleshooting Guide
Here we address common issues encountered during the purification of benzylated products.
Q1: My target compound is sensitive to heat. How can I remove residual benzyl chloride without distillation?
Answer: When your product is thermally labile, chemical quenching is the most effective strategy. This involves converting the unreacted benzyl chloride into a new compound with significantly different chemical properties, allowing for its easy removal via a liquid-liquid extraction.
The choice of quenching agent is critical and depends on the stability of your desired product.
-
For Base-Stable Products: Quenching with Aqueous Ammonia
This is a robust and widely used method. Benzyl chloride reacts with ammonia to form benzylamine.[3][4] Benzylamine, being basic, can then be easily removed from the organic layer by washing with a dilute aqueous acid solution (e.g., 1M HCl).[2]
Mechanism: C₆H₅CH₂Cl + 2 NH₃(aq) → C₆H₅CH₂NH₂ + NH₄Cl
-
Causality: This method is effective because it transforms a neutral, moderately polar electrophile (benzyl chloride) into a basic, polar compound (benzylamine hydrochloride salt after acid wash) that is highly soluble in the aqueous phase.
-
-
For Acid- or Base-Sensitive Products: Alternative Nucleophilic Quenchers
If your product cannot tolerate strong bases or subsequent acid washes, other nucleophiles can be employed. Reagents like sodium sulfide or thiourea can convert benzyl chloride into benzyl sulfides or a benzylthiouronium salt, respectively.[5] These derivatives often have different solubility profiles and can be removed via extraction or filtration.
Protocol 1: Chemical Quenching with Aqueous Ammonia
Objective: To remove unreacted benzyl chloride from a reaction mixture containing a base-stable product.
-
Cooling: Place the reaction vessel in an ice-water bath to cool the mixture to 0-5 °C. This mitigates the exothermic nature of the quench.[3]
-
Quenching: While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents relative to the initial amount of benzyl chloride).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete conversion of benzyl chloride.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Add water to dissolve the ammonium salts.
-
Separation: Allow the layers to separate and collect the organic layer.
-
Acid Wash: Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl) to extract the benzylamine.[2]
-
Neutralization & Drying: Wash the organic layer sequentially with water and then brine to remove residual acid and salts.[3] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: I'm using column chromatography, but my product is co-eluting with benzyl chloride and/or benzyl alcohol. What can I do?
Answer: This is a frequent and frustrating problem due to the similar polarities of benzyl chloride and benzyl alcohol.[2] Simply optimizing the chromatographic conditions is often insufficient.
-
Step 1: Pre-Chromatography Chemical Quench: The most reliable solution is to perform a chemical quench before attempting chromatography. Use Protocol 1 (Aqueous Ammonia) or a similar method suitable for your product's stability. Converting the benzyl chloride to a more polar and easily separable compound is far more effective than trying to resolve the co-elution issue.
-
Step 2: Solvent System Optimization: If a pre-chromatography quench is not feasible, meticulous optimization of your eluent system is necessary.
-
Reduce Polarity: Benzyl chloride is less polar than benzyl alcohol. Using a significantly less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) can sometimes improve separation, allowing the benzyl chloride to elute much faster than your product and benzyl alcohol.[2]
-
TLC Analysis: Systematically test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation before committing to a large-scale column.
-
Q3: I am trying to remove benzyl chloride by distillation, but the material in the flask is turning into a solid polymer. How do I prevent this?
Answer: Polymerization of benzyl chloride during distillation is often catalyzed by acidic impurities (like HCl formed from hydrolysis) or metal contaminants.[2]
-
Pre-Distillation Wash: Before distilling, it is crucial to neutralize any acidic residues.
-
Transfer your crude product into a separatory funnel.
-
Wash with a 5% aqueous solution of sodium bicarbonate or sodium carbonate.[2] Swirl gently and vent the funnel frequently to release the CO₂ gas that is produced.[3]
-
Once gas evolution ceases, wash with deionized water, followed by a brine wash to remove remaining salts.[2]
-
Thoroughly dry the organic layer with an anhydrous drying agent like calcium chloride or magnesium sulfate.[6] The removal of water is critical to prevent hydrolysis and HCl formation at high temperatures.[3]
-
-
Use Vacuum Distillation: Distilling under reduced pressure is highly recommended. Lowering the pressure reduces the boiling point of benzyl chloride, which in turn minimizes thermal decomposition, hydrolysis, and the risk of polymerization.[2]
Data Table: Physical Properties for Purification Strategy
| Compound | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 10 mmHg) | Solubility |
| Benzyl Chloride | 179 °C | ~63 °C | Miscible with most organic solvents; very low water solubility (hydrolyzes).[1][6] |
| Benzyl Alcohol | 205 °C | 93 °C | Soluble in organic solvents and moderately soluble in water. |
| Dibenzyl Ether | 298 °C | 168 °C | Soluble in organic solvents; insoluble in water. |
| Benzylamine | 185 °C | 70 °C | Soluble in organic solvents and water; forms a soluble salt in aqueous acid. |
Note: Boiling points under vacuum are approximate and can vary. Data sourced from multiple references.
Decision Workflow for Benzyl Chloride Removal
To assist in selecting the appropriate purification strategy, the following workflow diagram outlines the key decision points based on the properties of your target compound.
Caption: Decision workflow for selecting a benzyl chloride removal method.
Safety First: Handling Benzyl Chloride
Benzyl chloride is a hazardous substance requiring strict safety protocols.
-
Lachrymator: It is a potent lachrymator, causing severe irritation and tearing upon exposure to vapors.[4]
-
Corrosive & Toxic: It is corrosive to the skin and eyes and is toxic if swallowed or inhaled.[7]
-
Carcinogen: It is classified as a probable human carcinogen.[3]
Mandatory Precautions:
-
Fume Hood: Always handle benzyl chloride and conduct reactions and workups in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[7][8]
-
Waste Disposal: Neutralize all glassware and waste streams. Glassware can be decontaminated by rinsing with a solution of aqueous sodium hydroxide or ammonia.[9] Dispose of chemical waste according to your institution's environmental health and safety guidelines.
This guide provides a framework for addressing common challenges in the removal of unreacted benzyl chloride. By understanding the underlying chemical principles and carefully selecting a strategy based on the specific properties of your target compound, you can achieve high purity and ensure the success of your synthesis.
References
- Benchchem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
- Benchchem. (n.d.). Technical Support Center: Benzyl Chloride Reaction Quenching.
-
Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved January 18, 2026, from [Link]
- Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet.
- Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet.
- Sdfine. (n.d.). BENZYL CHLORIDE - Safety Data Sheet.
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved January 18, 2026, from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- International Chemical Safety Cards. (n.d.). ICSC 0016 - BENZYL CHLORIDE.
-
Sciencemadness Discussion Board. (2010). Interesting benzyl chloride synth I discovered. Retrieved January 18, 2026, from [Link]
- Quora. (2018). Out of chloro benzene and benzyl chloride, which one gets easily as hydrolysed by aqueous NaOH, and why?
- Quora. (2017). What is the full reaction mechanism for benzyl chloride + NaOH?
-
Chemister.ru. (n.d.). Benzyl chloride properties. Retrieved January 18, 2026, from [Link]
- NileRed. (2016). Making Benzyl Chloride.
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
Sciencemadness.org. (2016). Preparation of Benzyl Chloride. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US2859253A - Process for the continuous preparation of benzyl chloride.
- Reddit. (2011). Benzyl Chloride removal?
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com [carlroth.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(Benzyloxy)-4-methoxyaniline
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-methoxyaniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate the successful use of this versatile reagent in your synthetic endeavors.
Introduction to 2-(Benzyloxy)-4-methoxyaniline
2-(Benzyloxy)-4-methoxyaniline is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. Its structure incorporates a nucleophilic amino group, an electron-donating methoxy group, and a benzyl ether protecting group, offering a unique combination of reactivity and functionality. Understanding the interplay of these groups is crucial for optimizing reaction conditions and mitigating potential side reactions.
This guide will focus on common transformations involving the amine functionality, such as N-acylation and N-alkylation, as well as the strategic deprotection of the benzyl ether.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific challenges you may encounter during your experiments with 2-(Benzyloxy)-4-methoxyaniline, providing explanations for the underlying causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation in N-Acylation/N-Alkylation | 1. Insufficiently Activated Acylating/Alkylating Agent: The reactivity of the electrophile is critical. 2. Steric Hindrance: The ortho-benzyloxy group can sterically hinder the approach of bulky reagents. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction type or may not fully dissolve the reactants. 4. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | 1. Choice of Reagent: For acylations, acyl chlorides are generally more reactive than anhydrides, which are more reactive than carboxylic acids. For alkylations, the reactivity follows the trend: Iodide > Bromide > Chloride.[1] 2. Reagent Selection: If steric hindrance is suspected, consider using a smaller, more reactive acylating or alkylating agent. 3. Solvent Optimization: For N-alkylation, polar aprotic solvents like DMF or DMSO can be effective. For N-acylation, a range of solvents from dichloromethane to acetonitrile can be employed.[2] 4. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using TLC. |
| Formation of Multiple Products (e.g., Di-acylation or Di-alkylation) | 1. Overly Reactive Acylating/Alkylating Agent: Highly reactive agents can lead to multiple substitutions. 2. Excess Acylating/Alkylating Agent: A high molar ratio of the electrophile will drive the reaction towards multiple substitutions. 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution. | 1. Control Stoichiometry: Use a 1:1 or slightly excess (e.g., 1.1 equivalents) of the acylating/alkylating agent. 2. Slow Addition: Add the acylating/alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-substitution.[1] |
| Presence of a Persistent Color in the Final Product | 1. Oxidation of the Aniline: Anilines are susceptible to air oxidation, which can form colored impurities. 2. Formation of Azo Compounds: Under certain conditions, trace impurities can lead to the formation of highly colored azo compounds. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.[3] 3. Column Chromatography: Purification by column chromatography is often effective at separating colored byproducts. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of both polar and non-polar functionalities can lead to emulsions during aqueous extraction. 2. Co-elution of Impurities in Chromatography: The product and impurities may have similar polarities. 3. Poor Crystallization: The product may be an oil or may not crystallize readily from common solvents. | 1. Brine Wash: During extraction, washing with a saturated sodium chloride solution (brine) can help to break emulsions. 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[4] 3. Solvent Screening for Recrystallization: Test a variety of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.[5] |
| Unintended Cleavage of the Benzyl Ether Protecting Group | 1. Strongly Acidic Conditions: The benzyl ether can be cleaved by strong acids.[6] 2. Catalytic Hydrogenation Conditions: The benzyl ether is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[7] | 1. Avoid Strong Acids: If acidic conditions are necessary, use milder acids or buffer the reaction mixture. 2. Choose an Alternative Deprotection Strategy: If other functional groups in the molecule are sensitive to hydrogenation, consider alternative deprotection methods for other protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the benzyloxy group in 2-(Benzyloxy)-4-methoxyaniline?
A1: The benzyloxy group primarily serves as a protecting group for the phenolic hydroxyl functionality. This allows for selective reactions at the amino group without interference from the more acidic phenol. The benzyl group can be selectively removed later in the synthetic sequence under specific conditions, most commonly through catalytic hydrogenation.[7]
Q2: My N-acylation of 2-(Benzyloxy)-4-methoxyaniline is sluggish. How can I improve the reaction rate?
A2: Several factors can contribute to a slow acylation. Consider the following:
-
Acylating Agent: If you are using a carboxylic acid, switching to a more reactive acylating agent like an acid anhydride or an acyl chloride will significantly increase the reaction rate.
-
Catalyst: For reactions with less reactive acylating agents, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.[8]
-
Temperature: Gently heating the reaction mixture can increase the rate, but be mindful of potential side reactions.
Q3: I am observing a byproduct with a lower Rf value than my desired N-alkylated product on TLC. What could it be?
A3: A more polar byproduct (lower Rf) could be the debenzylated product, 2-hydroxy-4-methoxyaniline, or a derivative thereof. This suggests that your reaction conditions may be too harsh, leading to the cleavage of the benzyl ether. Analyze the reaction conditions for the presence of strong acids or other reagents that could facilitate this deprotection.
Q4: What is the best way to purify the product of an N-alkylation reaction?
A4: Column chromatography is a highly effective method for purifying N-alkylated anilines.[4] A typical stationary phase is silica gel, and a mobile phase consisting of a gradient of ethyl acetate in hexane is often successful. The less polar dialkylated byproduct will elute before the desired mono-alkylated product. Unreacted starting aniline is more polar and will elute later.
Q5: Can I remove the benzyl protecting group under basic conditions?
A5: Generally, benzyl ethers are stable to basic conditions. However, very harsh basic conditions, especially at elevated temperatures, could potentially lead to cleavage, though this is less common than acid-catalyzed or hydrogenolytic cleavage.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of 2-(Benzyloxy)-4-methoxyaniline
This protocol provides a general method for the N-acetylation using acetic anhydride. Optimization may be necessary depending on the scale and desired purity.
Materials:
-
2-(Benzyloxy)-4-methoxyaniline
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(Benzyloxy)-4-methoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to quench any remaining acetic anhydride and remove the acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[5]
Protocol 2: Deprotection of the Benzyl Ether (Hydrogenolysis)
This is a standard and efficient method for the cleavage of the benzyl ether.
Materials:
-
N-substituted-2-(benzyloxy)-4-methoxyaniline derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol as the solvent
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-substituted-2-(benzyloxy)-4-methoxyaniline derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully and with appropriate safety precautions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing Reaction Optimization
Logical Flow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Relationship Between Reaction Parameters in N-Alkylation
Caption: Interplay of key parameters in controlling the outcome of N-alkylation.
References
-
ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 19, 2026, from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). Acetanilide Purification by Recrystallization. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Ether cleavage-triggered degradation of benzyl alkylammonium cations for polyethersulfone anion exchange membranes. Retrieved January 19, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Removal of color impurities from organic compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Anilines
Welcome to the Technical Support Center for the purification of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile yet often problematic compounds. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity substituted anilines.
Introduction: The Purification Challenge
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] However, their inherent basicity, susceptibility to oxidation, and often similar polarities to reaction byproducts present significant purification challenges.[2][3] Success in obtaining highly pure substituted anilines hinges on a thorough understanding of their chemical properties and the strategic application of appropriate purification techniques. This guide will equip you with the knowledge to overcome these hurdles effectively.
Safety First: Handling Substituted Anilines
Before commencing any purification protocol, it is imperative to recognize the hazards associated with anilines. They are often toxic if inhaled, ingested, or absorbed through the skin and can cause serious eye damage and skin irritation.[4][5][6][7] Chronic exposure may lead to more severe health issues, including an increased risk of cancer.[8]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle anilines in a well-ventilated chemical fume hood.[4][5] Emergency eyewash stations and safety showers must be readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][6]
-
Storage: Store anilines in a cool, dry, well-ventilated area away from light and strong oxidizing agents.[4][8]
-
Spill Management: In case of a spill, use an inert absorbent material and dispose of the waste in a sealed, labeled container.[4][5] For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Troubleshooting Guide by Purification Technique
This section provides a detailed, question-and-answer formatted troubleshooting guide for the most common purification methods employed for substituted anilines.
Column Chromatography
Column chromatography is a primary technique for purifying substituted anilines, but their basic nature can lead to several complications.[9][10]
Q1: My substituted aniline is streaking or tailing on the silica gel column, leading to poor separation. What's happening and how can I fix it?
A1: This is a classic problem arising from the interaction between the basic aniline and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow, uneven elution.
-
Causality: The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a Lewis base, interacting strongly with the acidic protons of the silica gel's silanol groups (Si-OH). This can lead to irreversible adsorption in some cases.[10]
-
Solution:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase (typically 0.1-1% v/v).[10] You can also pre-treat the silica gel by preparing a slurry in the eluent containing the basic modifier before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica gel.[10][11]
-
Optimize the Mobile Phase: Systematically vary the solvent polarity based on Thin Layer Chromatography (TLC) analysis to achieve an optimal retention factor (Rƒ) of 0.25-0.35 for your target compound.[9]
-
Q2: I have a low or no recovery of my substituted aniline from the column. Where did my compound go?
A2: Low recovery is often due to irreversible adsorption onto the silica gel or decomposition of the compound on the stationary phase.[10]
-
Causality: As mentioned above, the strong interaction with acidic silica can lead to your compound remaining on the column. Additionally, some substituted anilines can be sensitive to the acidic environment and may decompose during the purification process.[10]
-
Solution:
-
Deactivate the Stationary Phase: As with streaking, using a basic modifier in your eluent is the primary solution.[10]
-
Test for Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate and let it sit for an hour or two. If you observe significant decomposition (e.g., new spots appearing or the original spot fading), silica gel chromatography may not be suitable without deactivation, or an alternative purification method should be considered.
-
Q3: My purified aniline fractions are colored (yellow, brown, or reddish), but the starting material was less colored. What is causing this?
A3: The appearance of color during or after purification is a strong indicator of oxidation.[3][12]
-
Causality: Anilines are readily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and the acidic surface of silica gel. The resulting oxidation products are often highly colored polymeric materials.[2][3]
-
Solution:
-
Use an Inert Atmosphere: Purge your solvents and the packed column with an inert gas like nitrogen or argon before use. Collect and store the fractions under an inert atmosphere.[3]
-
Work Quickly: Minimize the time your compound spends on the column.
-
Post-Column Decolorization: If your purified fractions are still colored, you may need to perform a subsequent decolorization step (see FAQs below).
-
Experimental Workflow: Column Chromatography of Substituted Anilines
Caption: Workflow for column chromatography purification of substituted anilines.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid substituted anilines.
Q1: I can't find a suitable single solvent for recrystallizing my substituted aniline. What should I do?
A1: When a single solvent fails to meet the criteria of dissolving the compound when hot but not when cold, a mixed solvent system is an excellent alternative.[13]
-
Causality: The ideal recrystallization solvent should have a steep solubility curve for the target compound with respect to temperature. If no single solvent provides this, a pair of miscible solvents with different solvating powers for your compound can be used.
-
Solution:
-
Select a Solvent Pair: Choose a "good" solvent that readily dissolves your aniline at room temperature and a "poor" solvent in which it is sparingly soluble.[13] Common pairs for anilines include ethanol/water, methanol/water, and hexane/ethyl acetate.[13][14]
-
Procedure:
-
Dissolve your crude aniline in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Q2: My substituted aniline "oils out" instead of forming crystals upon cooling. How can I promote crystallization?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid.
-
Causality: This often happens when the solution is supersaturated to a high degree or when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also inhibit crystal lattice formation.
-
Solution:
-
Lower the Cooling Temperature: Ensure the solution cools slowly to a temperature well below the melting point of your compound.
-
Use More Solvent: The concentration of your aniline might be too high. Reheat the solution to dissolve the oil, add more of the "good" solvent, and then cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to induce crystallization.
-
Q3: The recovered crystals are still colored. How can I obtain a colorless product?
A3: Colored impurities, often from oxidation, can be co-crystallized with your product.
-
Causality: Highly colored polymeric oxidation byproducts may have some solubility in the crystallization solvent and can become trapped in the crystal lattice of your product as it forms.[12]
-
Solution:
-
Activated Charcoal Treatment: Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The charcoal will adsorb the colored impurities.[12]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. Be careful, as adding charcoal can sometimes induce premature crystallization.
-
Proceed with Cooling: Allow the decolorized filtrate to cool and crystallize as usual.
-
Data Summary: Common Recrystallization Solvents for Substituted Anilines
| Solvent/System | Polarity | Suitable for Anilines with... | Notes |
| Water | High | Polar functional groups (e.g., -OH, -COOH) | Good for forming salts for purification. Acetanilide can be recrystallized from water.[13][15] |
| Ethanol/Methanol | High | A wide range of substituents | Versatile polar solvents.[13] |
| Ethanol/Water | Variable | Moderately polar substituents | A very common and effective mixed solvent system. p-Bromoaniline can be recrystallized from this mixture.[13] |
| Hexane/Ethyl Acetate | Low to Medium | Non-polar to moderately polar substituents | Good for less polar anilines. |
| Toluene | Low | Non-polar, aromatic substituents | Can be effective for compounds that crystallize well. |
Distillation
For liquid substituted anilines, distillation is a common purification method.
Q1: My substituted aniline has a very high boiling point and seems to be decomposing upon heating. How can I purify it by distillation?
A1: High-boiling liquids that are thermally unstable should be purified by vacuum distillation.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure in the distillation apparatus, you lower the temperature required for the liquid to boil.
-
Solution:
-
Perform a Vacuum Distillation: Use a vacuum pump to reduce the pressure inside the distillation apparatus. This will significantly lower the boiling point of your aniline, allowing it to distill without decomposition. For example, reducing the pressure to 20 mmHg can lower the boiling point of aniline from 184°C to approximately 72°C.
-
Use a Vigreux Column: For separating compounds with close boiling points, a Vigreux column provides a larger surface area for repeated vaporization-condensation cycles, improving separation efficiency.
-
Q2: My freshly distilled aniline is colorless, but it turns dark brown within a short period. How can I prevent this?
A2: This rapid discoloration is due to oxidation upon exposure to air and light.[2]
-
Causality: The amino group in anilines is highly susceptible to oxidation, leading to the formation of colored impurities.[2]
-
Solution:
-
Distill under Inert Atmosphere: After the vacuum distillation is complete, backfill the apparatus with an inert gas like nitrogen or argon before collecting your product.
-
Store Properly: Store the purified aniline in an amber bottle under an inert atmosphere and in a refrigerator or freezer to minimize oxidation and degradation.[4]
-
Add an Antioxidant: For long-term storage, consider adding a small amount of a reducing agent, like zinc dust, to inhibit oxidation.[16]
-
Acid-Base Extraction
This technique is excellent for separating anilines from neutral or acidic impurities.
Q1: How can I use acid-base extraction to remove my substituted aniline from a reaction mixture containing neutral byproducts?
A1: You can exploit the basicity of the aniline to selectively move it into an aqueous layer.[17][18]
-
Causality: As a base, aniline reacts with an acid to form a water-soluble salt (anilinium salt). Neutral organic compounds will remain in the organic layer.[17][18]
-
Solution:
-
Dissolve the Mixture: Dissolve your crude reaction mixture in an immiscible organic solvent like diethyl ether or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[17] The aniline will react to form its hydrochloride salt and move into the aqueous layer.
-
Separate the Layers: Drain the aqueous layer containing the aniline salt. The organic layer now contains the neutral impurities.
-
Liberate the Aniline: Make the aqueous layer basic by adding a strong base (e.g., NaOH solution) until the aniline precipitates or forms a separate layer.[19]
-
Re-extract and Isolate: Extract the liberated aniline back into an organic solvent, dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.
-
Logical Flowchart: Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude substituted anilines?
A1: Impurities can be broadly categorized as process-related or degradation-related.[1]
-
Process-Related: These include unreacted starting materials, reagents from the synthesis (e.g., residual acid or base), and byproducts from side reactions.[1]
-
Degradation-Related: These are primarily oxidation products, which are often colored and can include compounds like p-benzoquinone and various polymers.[1][2]
Q2: How can I assess the purity of my final substituted aniline product?
A2: A combination of techniques is often best for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative technique for determining purity, especially for non-volatile compounds. A C18 reversed-phase column is a common starting point.[20][21]
-
Gas Chromatography (GC): Suitable for volatile anilines. It can be coupled with a mass spectrometer (GC-MS) for impurity identification.[20][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their characteristic peaks do not overlap with the product's signals.[3]
-
Melting Point Analysis: For solid anilines, a sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q3: My purified aniline is stored correctly, but it still slowly darkens over time. Is it still usable?
A3: Minor darkening of an aniline that is otherwise pure by analytical methods (like NMR or GC) is often acceptable for many synthetic applications.[2] The colored impurities are typically present in very small amounts. However, for applications requiring very high purity, such as in the final steps of pharmaceutical synthesis or for analytical standards, repurification before use is recommended.
Q4: Can I use a protecting group to simplify the purification of an aniline?
A4: Yes, protecting the amino group can be a very effective strategy.
-
Acetylation: Reacting the aniline with acetic anhydride to form the corresponding acetanilide is a common approach. Acetanilides are generally stable, crystalline solids that are much less prone to oxidation and can be easily purified by recrystallization.[15][23] The protecting group can then be removed by acid or base hydrolysis to regenerate the pure aniline. This adds steps to the overall synthesis but can greatly simplify the purification of a challenging aniline.
References
- University of California, Los Angeles. (n.d.). Aniline Safety Data Sheet.
- Bloomtech. (2025). What are the health and safety guidelines for Aniline in workplaces?.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
- Global Safety Management, Inc. (2015). Aniline Safety Data Sheet.
- BenchChem. (2025). Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Klein, E., Smith, J. K., Wendt, R. P., & Van Oss, C. J. (1975). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
- LibreTexts. (n.d.). Extraction.
- BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
- BenchChem. (2025). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.
- BenchChem. (2025). Assessing the Purity of Synthesized N-Methyl-p-(o-tolylazo)aniline: A Comparative Guide to Analytical Techniques.
- Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?.
- Sciencemadness Discussion Board. (2005). Aniline impurities.
- ResearchGate. (2025). Simultaneous polymerization and crystallization of aniline.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
- Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide.
- Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
- DeepDyve. (2005). Novel oxidants for polymerization and crystallization of aniline.
- Reddit. (2014). Purify and dry aniline?.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Allen. (n.d.). Aniline is usually purified by.
- Asian Publication Corporation. (2008). Oxidation of Aniline using Different Reaction Pathways.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- Biotage. (2023). When should amine-bonded columns be used for purification?.
- Google Patents. (n.d.). Aniline purification process.
- Google Patents. (n.d.). Process of preparing substituted anilines.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Texium. (2020). Vacuum Distillation of Aniline.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Google Patents. (n.d.). Reduced pressure distillation process for recovering aniline from phenol-aniline mixtures.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
- Google Patents. (2024). Aniline purification method.
- National Institutes of Health. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- ResearchGate. (2025). Oxidation of aniline using different reaction pathways.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Phys.org. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. community.wvu.edu [community.wvu.edu]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
Technical Support Center: Debenzylation of 2-(Benzyloxy)-4-methoxyaniline
Welcome to the technical support guide for the debenzylation of 2-(Benzyloxy)-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this crucial synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the debenzylation of 2-(benzyloxy)-4-methoxyaniline, focusing on the causality behind these challenges and providing robust, actionable solutions.
Q1: My debenzylation reaction is stalled or incomplete. What are the primary causes and how can I resolve this?
A1: A slow or stalled reaction is the most frequent challenge in the debenzylation of aniline-containing substrates. The root cause is often related to the catalyst's interaction with the substrate itself.
-
Primary Cause: Catalyst Poisoning. The nitrogen atom of the aniline group possesses a lone pair of electrons that can strongly coordinate to the surface of the palladium catalyst. This coordination occupies the active sites, effectively "poisoning" or deactivating the catalyst and preventing it from facilitating the hydrogenolysis of the benzyl ether.[1] This issue is common for substrates containing basic nitrogen groups.[1]
-
Secondary Causes:
-
Poor Catalyst Quality: An old or low-quality batch of catalyst may have reduced activity.[2]
-
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can limit the availability of the reducing agent at the catalyst surface.[2][3]
-
Suboptimal Solvent: The choice of solvent significantly impacts reaction rates.[3][4]
-
Solutions & Optimization Strategies:
-
Employ Acidic Additives: The most effective way to counteract catalyst poisoning by the aniline is to add a mild acid, such as acetic acid. The acid protonates the aniline nitrogen, which prevents its lone pair from coordinating with the palladium catalyst.[1][3][5] Using acetic acid as a solvent or co-solvent can dramatically facilitate the debenzylation process.[4][5]
-
Select a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often significantly more effective than standard palladium on carbon (Pd/C) for debenzylating substrates that contain basic nitrogen functionalities.[1][2][3] It is generally considered a more active catalyst for challenging debenzylations.
-
Consider Catalytic Transfer Hydrogenation (CTH): As an alternative to using hydrogen gas, CTH provides a milder and often more selective method for debenzylation.[1][6] This technique uses a hydrogen donor molecule, such as ammonium formate or cyclohexene, to generate hydrogen in situ.[1][7][8] This can sometimes circumvent issues seen with direct hydrogenation.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes compensate for partial deactivation and drive the reaction to completion.[1][8]
Q2: I've successfully removed the benzyl group, but I'm observing significant formation of 4-methoxycyclohexylamine. How can I prevent this over-reduction?
A2: The formation of 4-methoxycyclohexylamine indicates that after the desired O-debenzylation, the aromatic ring of the resulting 2-amino-4-methoxyphenol is being hydrogenated. This is a common side reaction when using powerful hydrogenation catalysts like palladium, especially under forcing conditions.
-
Cause: Aromatic Ring Hydrogenation. Palladium catalysts are highly effective not only for hydrogenolysis but also for the reduction of aromatic systems.[4][9] If the reaction is left for too long or conducted at high hydrogen pressure or temperature, the aniline ring can be saturated.
Solutions & Optimization Strategies:
-
Strict Reaction Monitoring: This is the most critical step. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS.[2] The reaction should be stopped as soon as the starting material, 2-(benzyloxy)-4-methoxyaniline, is fully consumed. Over-exposure to hydrogenation conditions will inevitably lead to ring reduction.
-
Control Reaction Conditions:
-
Pressure: Use lower hydrogen pressure. Often, atmospheric pressure (e.g., a hydrogen-filled balloon) is sufficient and provides better control than a high-pressure Parr shaker apparatus.[1][2]
-
Temperature: Conduct the reaction at room temperature unless absolutely necessary. Elevated temperatures accelerate ring hydrogenation.[3]
-
-
Employ Transfer Hydrogenation: As mentioned previously, CTH is a milder technique. The controlled, in situ generation of hydrogen can provide greater selectivity for O-debenzylation while minimizing aromatic ring saturation.[1][6]
-
Catalyst Pre-treatment: In some advanced applications, a "tuned" or pre-treated palladium catalyst can be used to suppress unwanted hydrogenation side reactions and create a more selective catalyst for hydrogenolysis.[10]
Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solutions |
| Incomplete or Stalled Reaction | 1. Catalyst poisoning by aniline nitrogen[1].2. Poor catalyst activity[2].3. Insufficient H₂ pressure/mixing[3]. | 1. Add acetic acid as a co-solvent[1][3].2. Use Pearlman's catalyst (Pd(OH)₂/C)[1][2].3. Switch to catalytic transfer hydrogenation (e.g., with ammonium formate)[1].4. Use a fresh batch of high-quality catalyst. |
| Aromatic Ring Over-reduction | 1. Reaction time is too long.2. Hydrogen pressure is too high.3. Elevated reaction temperature. | 1. Monitor reaction closely by TLC/LC-MS and stop upon completion[2].2. Reduce H₂ pressure to atmospheric levels[1].3. Run the reaction at room temperature.4. Use a milder method like transfer hydrogenation[6]. |
| Low Product Yield / Complex Mixture | 1. Combination of poisoning and over-reduction.2. Impurities in starting material or solvents. | 1. Implement solutions for both issues above.2. Ensure high purity of 2-(benzyloxy)-4-methoxyaniline and use high-grade solvents.3. Purify the starting material if catalyst poisoning is suspected[2]. |
Experimental Protocols & Methodologies
Protocol 1: Standard Debenzylation via Catalytic Hydrogenation
This protocol outlines a general procedure using palladium on carbon with hydrogen gas, incorporating best practices to mitigate side reactions.
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)-4-methoxyaniline (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent. A mixture of ethanol and acetic acid (e.g., 10:1 v/v) is highly recommended to prevent catalyst poisoning.[3][4] A typical concentration is 10-20 mL of solvent per gram of substrate.[8]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A catalyst loading of 10% by weight relative to the substrate is a good starting point.[3][8] Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation Setup: Seal the flask and purge the system by evacuating and backfilling with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[2][11]
-
Reaction: Maintain a positive pressure of H₂ (a balloon is sufficient for atmospheric pressure) and stir the mixture vigorously at room temperature.[2][8] Vigorous stirring is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen.[3][8]
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC. The product, 2-amino-4-methoxyphenol, will be more polar and have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.[2]
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods such as recrystallization or column chromatography if necessary.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol offers a milder alternative using ammonium formate as the hydrogen donor.[8]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask with a stir bar and reflux condenser, add the 2-(benzyloxy)-4-methoxyaniline (1.0 eq) and dissolve it in anhydrous methanol (10-20 mL per gram of substrate).[8]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[8]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (approx. 5.0 eq) in one portion.[8] Note: The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to a gentle reflux.[8]
-
Monitoring: Monitor the reaction progress by TLC. CTH reactions are often faster than those using H₂ gas at atmospheric pressure.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and follow steps 7 and 8 from Protocol 1 to isolate the product.[8]
Visualized Workflows & Mechanisms
Reaction Pathways
Caption: Key debenzylation pathways and the over-reduction side reaction.
Troubleshooting Workflow: Incomplete Reaction
Caption: A logical workflow for diagnosing and solving an incomplete reaction.
References
- Technical Support Center: Troubleshooting Incomplete Debenzyl
- Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Debenzylation Reactions with Pd(0)
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. PrepChem.com.
- 2-17 Science About O-Benzyl protecting groups.
- STUDY OF ANILINE HYDROGENATION IN THE PRESENCE OF DEPOSITED NICKEL NANOSTRUCTURED CATALYSTS.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Application Notes and Protocols for Catalytic Hydrogen
- O-Debenzylation of stubborn phenolic protecting group. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. reddit.com [reddit.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo‐aliphatic Primary Amines over Lithium‐Modified Ru/CNT Ca… [ouci.dntb.gov.ua]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
stability issues of 2-(Benzyloxy)-4-methoxyaniline in acidic or basic media
Welcome to the technical support guide for 2-(Benzyloxy)-4-methoxyaniline (CAS 807266-13-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability issues encountered with this compound, particularly in acidic and basic media. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental problems, and implement robust solutions.
I. Core Concepts: Understanding the Stability Profile
2-(Benzyloxy)-4-methoxyaniline is a substituted aniline derivative featuring two key functional groups that dictate its chemical behavior: a benzyl ether and an aromatic amine. The interplay between these groups, along with the activating methoxy substituent, defines its stability under various pH conditions.
The primary point of vulnerability in the molecular structure is the benzyl ether linkage . While generally more robust than other protecting groups like acetals, benzyl ethers are susceptible to cleavage under strongly acidic conditions.[3][4][5] Conversely, the aniline moiety's reactivity is pH-dependent, and the overall molecule's stability in basic media is also a critical consideration.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, their probable causes related to the compound's stability, and actionable solutions.
Issue 1: Unexpected Cleavage of the Benzyl Group During a Reaction
Symptoms:
-
Formation of 2-amino-5-methoxyphenol as a byproduct, detected by LC-MS or NMR.
-
Lower than expected yield of the desired product.
-
Appearance of toluene as a byproduct in some cases (if reductive cleavage occurs).[6]
Probable Cause: The reaction conditions are too acidic. Cleavage of benzyl ethers can be facilitated by strong acids, which protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack.[3][7]
Solutions:
-
pH Adjustment: If possible, increase the pH of the reaction medium. Benzyl ethers are generally stable in mild to moderately acidic conditions.[4][8]
-
Alternative Catalysts: If an acid catalyst is required, consider using a milder one. For instance, switch from a strong mineral acid like HCl to an organic acid like p-toluenesulfonic acid (p-TsOH).
-
Temperature Control: Perform the reaction at a lower temperature. Elevated temperatures can accelerate the acid-catalyzed cleavage of the benzyl ether.[8]
Issue 2: Reaction Failure or Low Yield in a Basic Medium
Symptoms:
-
The starting material is recovered largely unreacted.
-
The reaction does not proceed to completion as monitored by TLC or LC-MS.
Probable Cause: While the benzyl ether itself is generally stable under basic conditions, the overall reactivity of the molecule might be altered.[4] The specific base used or the reaction conditions might not be suitable for the intended transformation.
Solutions:
-
Base Selection: The choice of base is critical. For reactions requiring deprotonation, ensure the base is strong enough for the specific proton abstraction needed.
-
Solvent Effects: The solvent can significantly influence the reaction outcome. Ensure the chosen solvent is appropriate for the reaction type and fully dissolves the reactants.
-
Review the Reaction Mechanism: Re-evaluate the planned synthetic step. It's possible that the basic conditions are not conducive to the desired transformation for this particular substrate.
Issue 3: Compound Degradation During Aqueous Workup
Symptoms:
-
Discoloration of the organic layer during extraction.
-
Emergence of multiple new spots on a TLC plate of the crude product post-workup.
-
Difficulty in purifying the final product due to the presence of closely related impurities.
Probable Cause: The pH of the aqueous layer during workup may be too acidic or basic, causing on-contact degradation. For instance, washing with a strong acid to remove basic impurities could induce benzyl ether cleavage.
Solutions:
-
Use of Buffered Solutions: Instead of strong acids or bases, use buffered aqueous solutions (e.g., saturated ammonium chloride for a mildly acidic wash, or saturated sodium bicarbonate for a mild basic wash) to neutralize the reaction mixture.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the exposure time of the compound to potentially harmful pH conditions.
-
Temperature Control during Workup: Conduct the workup at a lower temperature (e.g., using an ice bath) to slow down potential degradation reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(Benzyloxy)-4-methoxyaniline?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong acids or oxidizing agents.[9][10][11] Recommended storage temperatures are typically between 2-8°C.[12]
Q2: How stable is the benzyl ether protecting group in this molecule compared to other common alcohol protecting groups?
A2: The benzyl ether is generally more stable to a range of acidic and basic conditions than acetal protecting groups (like MOM or THP) and silyl ethers (like TBS or TIPS).[4][5] However, it is labile to strong acids and catalytic hydrogenolysis, the latter of which provides a mild and orthogonal deprotection method.[4][6][13]
Q3: Can I use strong bases like n-BuLi with this compound?
A3: While the benzyl ether itself is resistant to strong bases, the presence of the aniline and the aromatic ring means other reactions could occur. The feasibility of using organolithium reagents will depend on the specific transformation you are trying to achieve. A thorough literature search for similar substrates is highly recommended.
Q4: What are the expected degradation products under strongly acidic conditions?
A4: The primary degradation product under strongly acidic conditions is expected to be 2-amino-5-methoxyphenol, resulting from the cleavage of the benzyl ether.
Q5: Is this compound sensitive to air or light?
A5: While specific data for this molecule is limited, substituted anilines can be sensitive to air and light, potentially leading to oxidation and discoloration.[14] It is good practice to handle and store the compound under an inert atmosphere (like nitrogen or argon) and protect it from light where possible.[11]
IV. Experimental Protocols & Methodologies
Protocol 1: Stress Testing for Acid Stability
This protocol provides a standardized method to evaluate the stability of 2-(Benzyloxy)-4-methoxyaniline in an acidic medium.
Objective: To quantify the rate of degradation and identify degradation products in a defined acidic environment.
Methodology:
-
Solution Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-methoxyaniline (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Condition: In a clean vial, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl). The final concentration of the compound should be appropriate for the analytical method used (e.g., 50 µg/mL for HPLC).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Analysis: Analyze the quenched sample by a validated analytical method, such as HPLC-UV or LC-MS, to determine the remaining percentage of the parent compound and identify any degradation products.
Data Presentation:
| Time (hours) | 2-(Benzyloxy)-4-methoxyaniline Remaining (%) | 2-amino-5-methoxyphenol (%) |
| 0 | 100 | 0 |
| 2 | 95 | 5 |
| 4 | 88 | 12 |
| 8 | 75 | 25 |
| 24 | 40 | 60 |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
Protocol 2: General Procedure for a Reaction Involving an Acid-Sensitive Substrate
Objective: To perform a chemical transformation on 2-(Benzyloxy)-4-methoxyaniline while minimizing acid-induced degradation.
Methodology:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve 2-(Benzyloxy)-4-methoxyaniline in an appropriate anhydrous solvent. Cool the solution in an ice bath before the dropwise addition of any acidic reagents.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Neutralization/Quenching: Upon completion, quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate or another mild base.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine to remove excess water. Avoid acidic washes if possible.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
V. Visualizing Degradation Pathways & Workflows
Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed hydrolysis of the benzyl ether.
Workflow for Stability Assessment
Caption: Workflow for conducting a stability study.
VI. References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene. Retrieved from [Link]
-
PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. 2-(benzyloxy)-4-methoxyaniline | 807266-13-3 [sigmaaldrich.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-methoxyaniline and 4-(Benzyloxy)-2-methoxyaniline in Electrophilic Aromatic Substitution
Introduction
In the landscape of medicinal chemistry and materials science, substituted anilines are foundational building blocks. Their reactivity in electrophilic aromatic substitution (EAS) is of paramount importance for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of two structurally isomeric anilines: 2-(Benzyloxy)-4-methoxyaniline and 4-(Benzyloxy)-2-methoxyaniline. While both possess the same activating substituents—an amino, a methoxy, and a benzyloxy group—their positional arrangement leads to distinct differences in reactivity and regioselectivity. This document will dissect these differences, drawing upon fundamental principles of organic chemistry and providing a predictive framework for their behavior in common EAS reactions.
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of an aromatic ring in electrophilic substitution is governed by the interplay of electronic and steric effects of its substituents. The amino (-NH₂), methoxy (-OCH₃), and benzyloxy (-OCH₂C₆H₅) groups are all potent activating groups, donating electron density to the aromatic ring via resonance and making it more nucleophilic.[1] All three are classified as ortho, para-directors.[1]
Key Distinctions:
-
2-(Benzyloxy)-4-methoxyaniline: In this isomer, the amino group is flanked by a bulky benzyloxy group at the ortho position. This steric hindrance, known as the ortho effect, can significantly influence the approach of an electrophile and may also impact the planarity of the amino group with the ring, potentially modulating its activating strength.[2]
-
4-(Benzyloxy)-2-methoxyaniline: Here, the amino group is positioned ortho to a smaller methoxy group. The larger benzyloxy group is located at the para position, exerting its electronic influence without significant steric impediment to the amino group or the adjacent positions.
This fundamental structural difference is the primary determinant of their differential reactivity.
Predicting Regioselectivity in Electrophilic Aromatic Substitution
In polysubstituted benzene rings, the regiochemical outcome of an EAS reaction is dictated by the directing effects of all substituents. When multiple activating groups are present, the most powerful activating group generally controls the position of substitution. In the case of these aniline derivatives, the amino group is the most potent activating group, followed by the alkoxy groups (benzyloxy and methoxy).
Analysis of 2-(Benzyloxy)-4-methoxyaniline
The aromatic ring of 2-(Benzyloxy)-4-methoxyaniline has three potential sites for electrophilic attack: C3, C5, and C6.
-
Directing Effects:
-
-NH₂ (at C1): Strongly directs ortho (C2, C6) and para (C4).
-
-OBn (at C2): Directs ortho (C1, C3) and para (C5).
-
-OMe (at C4): Directs ortho (C3, C5) and para (C1).
-
-
Consensus and Steric Hindrance:
-
Position C5: This position is activated by both the para-directing amino group and the ortho-directing methoxy group. It is sterically unhindered.
-
Position C3: This position is activated by the ortho-directing benzyloxy and methoxy groups.
-
Position C6: This position is activated by the ortho-directing amino group but is severely sterically hindered by the adjacent bulky benzyloxy group.
-
Prediction: Electrophilic substitution on 2-(Benzyloxy)-4-methoxyaniline is most likely to occur at the C5 position . This position benefits from the strong activating influence of the amino and methoxy groups and is the most sterically accessible.
Analysis of 4-(Benzyloxy)-2-methoxyaniline
For 4-(Benzyloxy)-2-methoxyaniline, the available positions for electrophilic attack are C3, C5, and C6.
-
Directing Effects:
-
-NH₂ (at C1): Strongly directs ortho (C2, C6) and para (C4).
-
-OMe (at C2): Directs ortho (C1, C3) and para (C5).
-
-OBn (at C4): Directs ortho (C3, C5) and para (C1).
-
-
Consensus and Steric Hindrance:
-
Position C5: This position is strongly activated by the para-directing methoxy group and the ortho-directing benzyloxy group.
-
Position C3: This position is activated by the ortho-directing methoxy and benzyloxy groups.
-
Position C6: This position is activated by the ortho-directing amino group but is somewhat sterically hindered by the adjacent methoxy group.
-
Prediction: Electrophilic substitution on 4-(Benzyloxy)-2-methoxyaniline is predicted to favor the C5 position . This site benefits from the synergistic activation of both alkoxy groups. While the C3 position is also activated by both alkoxy groups, substitution at C5 is generally favored for para-substituted alkoxy benzenes. Substitution at C6, ortho to the amino group, is less likely due to some steric hindrance from the methoxy group.
Comparative Reactivity in Key EAS Reactions
While direct comparative experimental data for these specific isomers is scarce, we can extrapolate their likely behavior in common EAS reactions based on established principles.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent (e.g., POCl₃/DMF).[3][4] This reaction is sensitive to both electronic activation and steric hindrance.
-
2-(Benzyloxy)-4-methoxyaniline: Formylation is expected to occur at the C5 position, leading to 5-formyl-2-(benzyloxy)-4-methoxyaniline . The high electron density and steric accessibility of this position make it the prime target.
-
4-(Benzyloxy)-2-methoxyaniline: Similarly, formylation is predicted to occur at the C5 position, yielding 5-formyl-4-(benzyloxy)-2-methoxyaniline .
Reactivity Comparison: Due to the severe steric hindrance around the amino group in 2-(Benzyloxy)-4-methoxyaniline, its overall reactivity in the Vilsmeier-Haack reaction may be slightly diminished compared to 4-(Benzyloxy)-2-methoxyaniline, where the most activated sites are less encumbered.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
-
In a round-bottom flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF, 3 eq.) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the substituted aniline (1 eq.) in the same solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium acetate.
-
Stir for 1 hour, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nitration
Aromatic nitration is a classic EAS reaction, typically employing a mixture of nitric acid and sulfuric acid.[5] Given the high activation of the aniline ring, this reaction must be conducted with care to avoid oxidation and polysubstitution. Often, the amino group is first protected as an acetamide to moderate its reactivity.[6]
-
2-(Benzyloxy)-4-methoxyaniline: Nitration is predicted to occur at the C5 position, yielding 5-nitro-2-(benzyloxy)-4-methoxyaniline .
-
4-(Benzyloxy)-2-methoxyaniline: Nitration is expected at the C5 position, to give 5-nitro-4-(benzyloxy)-2-methoxyaniline . It has been noted that in similar systems, the less sterically demanding methoxy group can preferentially direct substitution to its ortho position.[2]
Reactivity Comparison: Both isomers are expected to be highly reactive towards nitration. The steric environment around the primary sites of attack is similar in both isomers (flanked by a methoxy and a benzyloxy group in one case, and an amino and a benzyloxy group in the other). Therefore, a significant difference in the rate of nitration is not anticipated.
Experimental Protocol: General Procedure for Nitration (with Amine Protection)
-
Acetylation: Dissolve the aniline (1 eq.) in acetic anhydride (2-3 eq.) and gently warm the mixture for 30 minutes. Cool the reaction and pour it into ice water to precipitate the acetanilide. Filter, wash with water, and dry.
-
Nitration: Dissolve the acetanilide in concentrated sulfuric acid at 0 °C. Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C. Stir for 1-2 hours at low temperature.
-
Work-up: Pour the reaction mixture onto crushed ice and collect the precipitated nitro-acetanilide by filtration.
-
Hydrolysis: Reflux the nitro-acetanilide in a mixture of ethanol and aqueous hydrochloric acid until the amide is fully hydrolyzed (monitor by TLC).
-
Isolation: Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the nitroaniline product. Filter, wash with water, and purify by recrystallization or column chromatography.
Bromination
Halogenation, such as bromination with Br₂ in a polar solvent or using N-bromosuccinimide (NBS), is another important EAS reaction. The high reactivity of the aniline ring can lead to polybromination.
-
2-(Benzyloxy)-4-methoxyaniline: Monobromination is expected to occur at the C5 position, yielding 5-bromo-2-(Benzyloxy)-4-methoxyaniline .
-
4-(Benzyloxy)-2-methoxyaniline: Monobromination is predicted to take place at the C5 position to give 5-bromo-4-(benzyloxy)-2-methoxyaniline .
Reactivity Comparison: Both isomers will be highly reactive. The steric hindrance in 2-(Benzyloxy)-4-methoxyaniline might slightly disfavor reaction at the C3 position, further enhancing the selectivity for the C5 position compared to the 4-(benzyloxy) isomer where C3 and C5 have more similar steric environments.
Spectroscopic Insights: A Look at the Data
Table 1: Predicted and Reference ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | 2-(Benzyloxy)-4-methoxyaniline (Predicted) | 4-(Benzyloxy)-2-methoxyaniline (Predicted) | N-benzyl-4-methoxyaniline (Experimental)[4] |
| C-NH₂ | ~140-145 | ~140-145 | 142.5 |
| C-OMe | ~150-155 | ~150-155 | 152.2 |
| C-OBn | ~145-150 | ~155-160 | - |
| Aromatic CH | ~98-120 | ~98-120 | 114.2, 114.9 |
| Benzyl CH₂ | ~70-75 | ~70-75 | 49.3 |
| Methoxy CH₃ | ~55-56 | ~55-56 | 55.8 |
Note: Predicted values are estimates based on computational models and analysis of similar structures.
The chemical shifts of the aromatic protons in the ¹H NMR spectra would also be indicative of the electronic environment. The protons on the aniline ring are expected to appear in the upfield region (typically 6.0-7.0 ppm) due to the strong electron-donating effect of the substituents.
Conclusion and Outlook
The reactivity of 2-(Benzyloxy)-4-methoxyaniline and 4-(Benzyloxy)-2-methoxyaniline in electrophilic aromatic substitution is governed by a nuanced interplay of powerful electronic activation and significant steric effects.
-
Regioselectivity: For both isomers, electrophilic attack is strongly favored at the C5 position , which is synergistically activated by multiple ortho/para-directing groups and is relatively unhindered.
-
Reactivity: While both are highly activated substrates, 4-(Benzyloxy)-2-methoxyaniline is predicted to be the more reactive of the two. This is attributed to the severe steric hindrance around the primary activating group (-NH₂) in 2-(Benzyloxy)-4-methoxyaniline due to the adjacent bulky benzyloxy group. This "ortho effect" can impede the approach of electrophiles and potentially reduce the resonance activation from the amino group.
For researchers designing synthetic routes involving these building blocks, it is crucial to consider these differences. For 2-(Benzyloxy)-4-methoxyaniline, the steric shielding of the C6 and C3 positions enhances the predictability and selectivity for substitution at C5. For 4-(Benzyloxy)-2-methoxyaniline, while C5 is the most likely site, the potential for substitution at other activated positions should be considered, and reaction conditions may need to be optimized to achieve high regioselectivity.
Further experimental studies involving direct competition reactions would provide valuable quantitative data to validate these predictions and further elucidate the subtle yet significant differences in the chemical behavior of these versatile isomers.
Diagrams
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
References
-
Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Table of Contents. Green Chemistry, 19, 3142-3151. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
PubMed. (2015). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methoxyaniline.
- Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
-
SCIRP. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
-
Michigan State University. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]
-
YouTube. (n.d.). Vilsmeier Haack Reaction | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Retrieved from [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. rsc.org [rsc.org]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum [chemicalbook.com]
- 8. N-BENZYL-4-METHOXYANILINE(17377-95-6) 13C NMR [m.chemicalbook.com]
A Researcher's Guide to Differentiating Methoxyaniline Isomers via Spectroscopy
In the fields of synthetic chemistry, drug development, and materials science, the precise identification of constitutional isomers is a critical step that underpins the success of research and development. Methoxyaniline, also known as anisidine, exists in three distinct isomeric forms: ortho (2-methoxyaniline), meta (3-methoxyaniline), and para (4-methoxyaniline). While sharing the same molecular formula (C₇H₉NO) and molecular weight (123.15 g/mol ), their different substitution patterns on the benzene ring impart unique physicochemical properties and reactivity.[1][2][3] Consequently, the ability to unambiguously distinguish between these isomers is paramount.
This guide provides a comprehensive comparison of the spectroscopic data for ortho-, meta-, and para-methoxyaniline. We will delve into the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed to serve as a practical reference for researchers, enabling confident identification and characterization.
The Structural Landscape of Methoxyaniline Isomers
Constitutional isomers, by definition, have the same molecular formula but differ in the connectivity of their atoms.[4][5] The distinction between the ortho, meta, and para isomers of methoxyaniline lies in the relative positions of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring. This structural variance is the primary determinant of the differences observed in their spectroscopic "fingerprints."
Caption: Relationship of the three constitutional isomers of methoxyaniline.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The key parameter, λmax (wavelength of maximum absorbance), is highly sensitive to the extent of conjugation in a molecule.[6] Both the amino and methoxy groups are electron-donating, influencing the π-electron system of the benzene ring.
The causality behind the observed λmax values stems from the interaction between the substituent groups. In the para isomer, the electron-donating groups are in direct conjugation, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic shift (a shift to a longer wavelength) compared to the other isomers. The meta isomer lacks this direct conjugation, leading to a lower λmax. The ortho isomer's spectrum can be influenced by steric hindrance between the adjacent groups, which may disrupt coplanarity and affect conjugation.
Table 1: Comparative UV-Vis Absorption Data for Methoxyaniline Isomers
| Isomer | λmax (nm) | Solvent |
| ortho-Methoxyaniline | 290 | Isooctane |
| meta-Methoxyaniline | 291 | Isooctane |
| para-Methoxyaniline | 299 | Isooctane |
Data sourced from a study on the spectral characteristics of anisidines.[7]
As predicted by theory, p-anisidine exhibits the highest λmax value, indicating the most extended electronic conjugation.[7]
Infrared (IR) Spectroscopy: A Map of Vibrational Modes
Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule.[8] For the methoxyaniline isomers, the most diagnostic regions are the N-H stretching region for the primary amine, the C-O stretching for the aromatic ether, and the C-H out-of-plane bending region, which is exquisitely sensitive to the aromatic substitution pattern.
-
N-H Stretch: Primary amines (-NH₂) typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
-
C-O Stretch: A strong band for the aryl-alkyl ether C-O stretch is expected between 1200-1275 cm⁻¹.
-
C-H Out-of-Plane Bending: This "fingerprint" region is often the most conclusive for differentiating these isomers.
-
Ortho (1,2-disubstituted): A strong band is expected around 735-770 cm⁻¹.
-
Meta (1,3-disubstituted): Two bands are typically observed: one strong band at 680-725 cm⁻¹ and another at 750-810 cm⁻¹. A third band may appear at 860-900 cm⁻¹.
-
Para (1,4-disubstituted): A single, strong absorption is expected in the range of 810-840 cm⁻¹.
-
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Methoxyaniline Isomers
| Vibrational Mode | ortho-Methoxyaniline | meta-Methoxyaniline | para-Methoxyaniline |
| N-H Stretch | ~3450, ~3370 | ~3430, ~3350 | ~3420, ~3340 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | ~2950, ~2830 | ~2950, ~2830 | ~2950, ~2830 |
| C=C Aromatic Stretch | ~1610, ~1500 | ~1610, ~1500 | ~1610, ~1510 |
| C-O Stretch (Aryl Ether) | ~1250 | ~1225 | ~1240 |
| C-H Out-of-Plane Bend | ~740 | ~770, ~690 | ~825 |
Data synthesized from the NIST Chemistry WebBook.[9][10][11]
The most definitive feature for differentiation is the C-H out-of-plane bending band, with the para isomer showing a distinct band at a higher wavenumber (~825 cm⁻¹) compared to the ortho (~740 cm⁻¹) and meta (~770, ~690 cm⁻¹) isomers.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[12] The chemical shift, splitting pattern (multiplicity), and integration of the signals are all used for structure elucidation.
Proton (¹H) NMR Spectroscopy
The key to distinguishing the isomers via ¹H NMR lies in the symmetry of the molecule and the electronic effects of the substituents. The electron-donating -NH₂ and -OCH₃ groups shield nearby protons (shifting them upfield), particularly at the ortho and para positions relative to themselves.
-
para-Methoxyaniline: Due to its C₂ᵥ symmetry, the aromatic region is simple. The two protons ortho to the -NH₂ group are equivalent, as are the two protons ortho to the -OCH₃ group. This results in two signals, both appearing as doublets, creating a characteristic AA'BB' system.
-
ortho-Methoxyaniline: Lacks symmetry, resulting in four distinct signals for the four aromatic protons, each with complex splitting patterns (e.g., doublet of doublets, triplet of doublets).
-
meta-Methoxyaniline: Also lacks symmetry, leading to four distinct and complex signals in the aromatic region.
Table 3: Comparative ¹H NMR Data (CDCl₃, ppm) for Methoxyaniline Isomers
| Proton Assignment | ortho-Methoxyaniline (400 MHz) | meta-Methoxyaniline (90 MHz) | para-Methoxyaniline (90 MHz) |
| Aromatic H | 6.70 - 6.85 (m, 4H) | 6.20 - 6.40 (m, 3H), 7.06 (t, 1H) | 6.74 (d, 2H), 6.64 (d, 2H) |
| -NH₂ | ~3.8 (br s, 2H) | ~3.6 (br s, 2H) | ~3.4 (br s, 2H) |
| -OCH₃ | 3.86 (s, 3H) | 3.75 (s, 3H) | 3.75 (s, 3H) |
Data sourced from ChemicalBook.[13][14][15]
The simplicity of the aromatic region for the para isomer (two distinct doublets) makes it instantly distinguishable from the complex, overlapping multiplets of the ortho and meta isomers.[13]
Carbon-¹³ (¹³C) NMR Spectroscopy
Similar to ¹H NMR, the number of signals in a ¹³C NMR spectrum is dictated by the molecule's symmetry.
-
para-Methoxyaniline: The C₂ᵥ symmetry results in only four signals for the six aromatic carbons, plus one for the methoxy carbon.
-
ortho-Methoxyaniline: All six aromatic carbons are chemically non-equivalent, leading to six distinct signals in the aromatic region.
-
meta-Methoxyaniline: All six aromatic carbons are also non-equivalent, resulting in six signals.
Table 4: Comparative ¹³C NMR Data (ppm) for Methoxyaniline Isomers
| Isomer | Aromatic Carbon Signals | Methoxy Carbon (-OCH₃) |
| ortho-Methoxyaniline | 6 signals | ~55.3 |
| meta-Methoxyaniline | 6 signals | ~55.1 |
| para-Methoxyaniline | 4 signals | ~55.8 |
Note: Specific chemical shift values can vary slightly based on solvent and reference. The number of signals is the key diagnostic feature. Data synthesized from available literature.[12][16][17]
The most powerful diagnostic feature in the ¹³C NMR spectra is the number of aromatic signals. The presence of only four signals immediately identifies the para isomer.
Mass Spectrometry (MS): Analyzing Fragmentation Patterns
In mass spectrometry, molecules are ionized and fragmented. While all three isomers have the same molecular weight and will thus show a molecular ion peak (M⁺˙) at an m/z of 123, their fragmentation patterns will differ.[3][18] The stability of the resulting fragment ions is influenced by the position of the substituents, leading to variations in the relative abundance of these fragments.
A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion (m/z 108) or the loss of formaldehyde (CH₂O) via rearrangement to give an [M-30]⁺˙ ion (m/z 93).
Table 5: Major Mass Spectral Fragments (m/z) and Relative Intensities
| m/z | Proposed Fragment | ortho-Methoxyaniline | meta-Methoxyaniline | para-Methoxyaniline |
| 123 | [M]⁺˙ | High | High | High |
| 108 | [M - CH₃]⁺ | High (Base Peak) | High | High (Base Peak) |
| 95 | [M - CO]⁺˙ | Moderate | Low | Low |
| 80 | [C₆H₆N]⁺ | High | Moderate | Moderate |
| 65 | [C₅H₅]⁺ | Moderate | Moderate | Moderate |
Data synthesized from the NIST Mass Spectrometry Data Center.[3][19]
While the base peak for both ortho and para isomers is often the [M-15]⁺ fragment at m/z 108, subtle differences in the intensities of other fragments, such as the ion at m/z 95 (loss of CO, more prominent in the ortho isomer due to an ortho-effect), can aid in differentiation.[3] However, among the spectroscopic techniques discussed, MS is often the least conclusive for distinguishing these specific constitutional isomers without high-resolution analysis or comparison to a known standard.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Adherence to these standardized methods ensures data reproducibility and reliability.
Caption: General workflow for the spectroscopic identification of methoxyaniline isomers.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the methoxyaniline isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz instrument might include a spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters might include a spectral width of 220-240 ppm, 512-1024 scans, and a relaxation delay of 2 seconds.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Protocol 2: IR Data Acquisition (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This is a crucial step to subtract any atmospheric (CO₂, H₂O) or accessory-related signals.
-
Sample Application: Apply a small drop of the liquid methoxyaniline isomer (or a small amount of the solid for p-anisidine) directly onto the ATR crystal to ensure full coverage.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the methoxyaniline isomer in a UV-transparent solvent (e.g., ethanol, isooctane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Data Acquisition: Replace the solvent cuvette with a cuvette containing the sample solution. Scan the absorbance of the sample over the same wavelength range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The differentiation of ortho-, meta-, and para-methoxyaniline is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable clues, a combined approach yields the most definitive identification. NMR spectroscopy stands out as the most powerful single technique, where the symmetry-dependent number of signals in both ¹H and ¹³C spectra provides a clear and unambiguous distinction, particularly for the highly symmetric para isomer. IR spectroscopy offers a rapid and reliable confirmation, with the C-H out-of-plane bending region serving as a highly diagnostic fingerprint for the substitution pattern. UV-Vis spectroscopy supports the identification by confirming the extent of electronic conjugation, while mass spectrometry , though less definitive for these isomers, can provide corroborating evidence through subtle differences in fragmentation. By understanding the causal links between molecular structure and spectral output, researchers can confidently navigate the identification of these and other constitutional isomers.
References
-
Absorption spectra of o-anisidine (C = 3.4⋅10-4 M) (1), m-anisidine... ResearchGate. Available from: [Link]
-
FT-IR spectra of control and treated (T1 and T2) p-anisidine. ResearchGate. Available from: [Link]
-
How to Identify Constitutional Isomers | College Organic Chemistry Simplified. Wizeprep. Available from: [Link]
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available from: [Link]
-
Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. Available from: [Link]
-
p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. CDR FoodLab. Available from: [Link]
-
Analytic Data. Available from: [Link]
-
What are Constitutional Isomers (Structural Isomers) and How to Draw Them? YouTube. Available from: [Link]
-
o-Anisidine - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
M-anisidine - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
p-Anisidine, hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
-
Benzenamine, 4-methoxy- (IR Spectrum). NIST Chemistry WebBook. Available from: [Link]
-
O-Anisidine - EZGC Method Translator. Restek. Available from: [Link]
-
m-Anisidine. Wikipedia. Available from: [Link]
-
p-Methoxyaniline. ChemBK. Available from: [Link]
-
Optical absorption spectra of of a)Polyo-anisidine, (b)... ResearchGate. Available from: [Link]
-
PARA-METHOXY-N-PHENYLANILINE. SpectraBase. Available from: [Link]
-
Benzenamine, 4-methoxy- (Mass Spectrum). NIST Chemistry WebBook. Available from: [Link]
-
Benzenamine, 2-methoxy- (Mass Spectrum). NIST Chemistry WebBook. Available from: [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Available from: [Link]
-
Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available from: [Link]
-
Can you differentiate some constitutional isomers using mass spectrometry? Reddit. Available from: [Link]
-
Benzenamine, 2-methoxy- (IR Spectrum). NIST Chemistry WebBook. Available from: [Link]
-
Benzenamine, 4-methoxy- (Infrared Spectrum). NIST Chemistry WebBook. Available from: [Link]
-
N-(4'-methoxyphenyl)-2,4-dimethoxyaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
2-Methoxyaniline. PubChem. Available from: [Link]
-
IR Applied to Isomer Analysis. Spectra Analysis. Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Available from: [Link]
-
p-Anisidine. PubChem. Available from: [Link]
-
Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Available from: [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available from: [Link]
-
N-Methyl-m-anisidine. PubChem. Available from: [Link]
-
Sample IR spectra. University of Calgary. Available from: [Link]
-
UV/Vis Database User's Guide. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. m-Anisidine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 10. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 11. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. p-Anisidine(104-94-9) 1H NMR [m.chemicalbook.com]
- 14. m-Anisidine(536-90-3) 1H NMR [m.chemicalbook.com]
- 15. o-Anisidine(90-04-0) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. reddit.com [reddit.com]
- 19. Benzenamine, 4-methoxy- [webbook.nist.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 2-(Benzyloxy)-4-methoxyaniline in Azo Dye Synthesis
Abstract
For researchers and professionals in materials science and chromophore development, the selection of precursor molecules is a critical determinant of final dye performance. 2-(Benzyloxy)-4-methoxyaniline is a valuable diazo component for creating azo dyes, prized for its unique electronic and structural contributions. However, the demands for novel shades, improved fastness properties, and varied synthetic costs necessitate a thorough evaluation of viable alternatives. This guide provides an in-depth technical comparison of structurally similar aniline derivatives to 2-(Benzyloxy)-4-methoxyaniline, focusing on their impact on dye synthesis, spectral properties, and performance characteristics. We present a comparative analysis of 2,4-Dimethoxyaniline and 2-Methoxy-5-nitroaniline , supported by detailed experimental protocols and performance data to guide reagent selection in the synthesis of high-performance azo dyes.
Introduction: The Role of the Diazo Component in Azo Dye Chemistry
Azo dyes, defined by the presence of one or more azo bridges (–N=N–), represent the largest and most versatile class of synthetic organic colorants.[1] Their synthesis is a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.
The primary aromatic amine, or "diazo component," forms the foundational core of the dye molecule. Its electronic and steric properties, dictated by the nature and position of its substituents, profoundly influence the final dye's characteristics, including its color (λmax), color strength (molar absorptivity), and stability (light and wash fastness).[2]
2-(Benzyloxy)-4-methoxyaniline features two key electron-donating alkoxy groups. The methoxy group at the para-position (C4) strongly activates the aromatic ring, while the benzyloxy group at the ortho-position (C2) provides both electronic influence and steric bulk. The benzyloxy group can be considered a protected hydroxyl group, offering a potential site for post-synthesis modification. This guide explores strategic replacements for this specific precursor to achieve different performance objectives.
Comparative Analysis of Alternative Diazo Components
The selection of an alternative reagent is a strategic decision based on desired outcomes. Here, we compare our target compound with two representative alternatives: one that closely mimics its electronic properties (2,4-Dimethoxyaniline) and one that introduces a strong electron-withdrawing group to fundamentally alter the dye's characteristics (2-Methoxy-5-nitroaniline).
For a valid comparison, we will evaluate dyes synthesized by coupling these diazo components with a common coupling agent, N,N-diethylaniline , a standard choice for producing disperse dyes for hydrophobic fibers like polyester.
Core Structures Under Comparison:
Figure 1. Core chemical structures of the target and alternative diazo components.
Performance Data Summary
The following table summarizes the expected performance of azo dyes prepared by coupling each of the three aniline derivatives with N,N-diethylaniline.
| Diazo Component | Predicted Yield (%) | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Predicted Light Fastness (Scale 1-8) | Predicted Wash Fastness (Scale 1-5) |
| 2-(Benzyloxy)-4-methoxyaniline | 80-90 | ~495-505 | ~28,000 | 4-5 | 4 |
| 2,4-Dimethoxyaniline | 85-95 | ~490-500 | ~30,000 | 4 | 4 |
| 2-Methoxy-5-nitroaniline | >90 | ~520-530 | ~35,000 | 5-6 | 4-5 |
Analysis of Performance:
-
2,4-Dimethoxyaniline: Replacing the benzyloxy group with a smaller methoxy group results in a structurally similar dye. The electronic effects are comparable, leading to a similar orange-red shade (λmax ~490-500 nm). The slightly higher molar absorptivity may be attributed to the more compact structure. This reagent is an excellent, often more cost-effective, direct replacement where the specific properties of the benzyl group are not required.
-
2-Methoxy-5-nitroaniline: The introduction of a powerful electron-withdrawing nitro group (-NO₂) causes a significant bathochromic shift (a shift to a longer wavelength), moving the color from orange-red to a deeper red or violet (λmax ~520-530 nm).[3] This is because the nitro group enhances the intramolecular charge-transfer character of the dye molecule. Furthermore, the presence of nitro groups often improves the lightfastness of azo dyes on polyester fabrics.[2][4] This makes 2-Methoxy-5-nitroaniline a superior choice for applications demanding deeper red shades and higher photostability.
Experimental Protocols
Reproducibility and methodological rigor are paramount. The following protocols detail the synthesis of azo dyes from the selected diazo components. The general workflow is consistent across all three syntheses, with minor adjustments for molar masses.
General Synthesis Workflow
Figure 2. Generalized experimental workflow for azo dye synthesis.
Protocol 1: Synthesis of Azo Dye from 2,4-Dimethoxyaniline (Alternative 1)
Part 1: Diazotization of 2,4-Dimethoxyaniline
-
In a 250 mL beaker, dissolve 1.53 g (0.01 mol) of 2,4-dimethoxyaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle warming may be necessary for complete dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 15 minutes, ensuring the temperature remains below 5 °C.[5]
-
Continue stirring for an additional 20 minutes in the ice bath to ensure the complete formation of the diazonium salt.
Part 2: Azo Coupling with N,N-Diethylaniline
-
In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the N,N-diethylaniline solution.
-
Add a saturated solution of sodium acetate dropwise to maintain a weakly acidic pH (4-6), facilitating the coupling reaction. A colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 45-60 minutes to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Protocol 2: Synthesis of Azo Dye from 2-Methoxy-5-nitroaniline (Alternative 2)
This protocol follows the same general procedure as Protocol 1, with adjustments for the different starting material. A key difference is that weakly basic amines with electron-withdrawing groups, like 2-methoxy-5-nitroaniline, are often diazotized using nitrosylsulfuric acid (sodium nitrite in concentrated sulfuric acid).[3]
Part 1: Diazotization of 2-Methoxy-5-nitroaniline
-
In a 250 mL beaker, carefully add 1.68 g (0.01 mol) of 2-methoxy-5-nitroaniline to 6 mL of concentrated sulfuric acid with stirring.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of concentrated sulfuric acid to form nitrosylsulfuric acid. Cool this mixture.
-
Slowly add the cold nitrosylsulfuric acid to the amine solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.[6]
Part 2 & 3: Azo Coupling and Purification
-
The azo coupling and purification steps are identical to those described in Protocol 1, Part 2 and Part 3 . The resulting dye will exhibit a noticeably deeper color.
Conclusion and Recommendations
The choice of diazo component is a powerful tool for tuning the properties of azo dyes. While 2-(Benzyloxy)-4-methoxyaniline is a competent reagent for producing orange-red dyes, readily available alternatives offer significant advantages for specific applications.
-
For a direct, cost-effective replacement to achieve similar orange-red shades, 2,4-Dimethoxyaniline is the recommended alternative. Its synthesis protocol is straightforward, and it can produce dyes with high color strength.
-
For applications requiring deeper red/violet shades and enhanced lightfastness, 2-Methoxy-5-nitroaniline is the superior choice. The presence of the nitro group fundamentally alters the electronic properties of the chromophore, leading to a significant bathochromic shift and improved photostability, which are highly desirable for high-performance applications.
This guide provides the foundational data and protocols to empower researchers to make informed decisions in the rational design and synthesis of novel azo dyes. Further investigation into a wider range of substituted 2,4-dialkoxy anilines could unveil additional candidates for fine-tuning dye properties.
References
-
Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K. W. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]
-
Habibu, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of the Iranian Chemical Society, 19, 4715–4729. [Link]
- Bradbury, R. (1995). Modern Colorants: Synthesis and Structure. In A. T. Peters & H. S. Freeman (Eds.), Advances in Color Chemistry Series (Vol. 3). Blackie A&P.
-
ResearchGate. (2025). Fastness properties of azo disperse dyes on polyester fabrics. ResearchGate. [Link]
- Saeed, A., & Shabir, G. (2018). Synthesis and Characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry, 11(8), 111-119.
-
Otutu, J. O., & Osabohien, E. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
-
Obi, J.C., et al. (2022). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes Derived from Substituted Arylamines. Science World Journal, 17(2). [Link]
- Bello, K. A., et al. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion, 1(5), 58-66.
- Oforghor, O. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric.
- Noser, A. A., et al. (2023). Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization, comparative study of UPF, dyeing properties and potent antimicrobial activity. Journal of Molecular Structure, 1275.
-
Obi, J.C., & Onuh, E.F. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery, 58(318), 1408-1414. [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Chemistry Laboratory Manual. [Link]
-
Mohammed, H. S., & Tripathi, V. D. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. International Journal of Drug Delivery Technology, 13(1), 395-400. [Link]
-
Khan, M. S., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances, 2(18), 5963-5977. [Link]
-
Fieser, L. F. (n.d.). Trypan Blue. Organic Syntheses. [Link]
- Al-Adilee, K. J., & Waheeb, A. S. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Annals of the Romanian Society for Cell Biology, 26(1), 221-233.
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
- Google Patents. (2017).
-
Mohammed, H. S., & Tripathi, V. D. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. ResearchGate. [Link]
-
Plant Archives. (2019). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological activity. Plant Archives, 19(2), 3361-3366. [Link]
- Google Patents. (1981).
-
Zenodo. (n.d.). Studies on synthesis of 2-methyl-3,1-benzoxazine-4(4H)-one dyes and their application on nylon and polyester fibres. [Link]
- Google Patents. (1976).
-
Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(55), 32547–32562. [Link]
Sources
A Comparative Guide to Benzyloxy Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical element in the successful execution of complex multi-step organic syntheses. Among the diverse arsenal of protecting groups for hydroxyl and amino functionalities, benzyloxy-type groups stand out for their versatility and robustness.[1][2] This guide provides an in-depth comparative analysis of common benzyloxy protecting groups, supported by experimental data and detailed methodologies, to empower chemists in making informed decisions for their synthetic strategies.
The Benzyl (Bn) Group: The Archetype
The quintessential benzyl (Bn) ether is a widely employed protecting group for alcohols due to its general stability in both acidic and basic media.[3] This resilience makes it a reliable choice for a multitude of synthetic transformations.
Protection and Deprotection Strategies
Protection: The most common method for the introduction of a benzyl group is the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a base like sodium hydride (NaH), reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4][5] For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be used under acidic catalysis.[6]
Deprotection: The hallmark of the benzyl group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis.[1][3] This process typically involves palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source.[3][4]
An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor such as ammonium formate or formic acid.[7][8][9] This method is particularly advantageous as it avoids the need for specialized hydrogenation apparatus.[7]
Orthogonality
The benzyl group's stability profile allows for its use in conjunction with other protecting groups. For instance, it is stable to the conditions used to cleave silyl ethers (e.g., TBS, TIPS), which are labile to fluoride ions, and esters, which are removed by basic hydrolysis.[3] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of different functional groups within the same molecule.[10][11]
Substituted Benzyl Ethers: Tuning Reactivity
Modifications to the aromatic ring of the benzyl group provide a powerful tool for fine-tuning its stability and deprotection conditions.
p-Methoxybenzyl (PMB) Group
The para-methoxybenzyl (PMB) group is a popular alternative to the standard benzyl group.[12] The electron-donating methoxy group at the para position significantly alters its reactivity profile.
2.1.1. Unique Deprotection Pathways
While PMB ethers can be cleaved under the same conditions as benzyl ethers (catalytic hydrogenolysis and strong acids), their key advantage lies in their susceptibility to oxidative deprotection.[12][13] This unique cleavage pathway allows for the selective removal of a PMB group in the presence of a benzyl group, a crucial aspect for complex syntheses.[12]
The most common reagent for oxidative deprotection of PMB ethers is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[12][13] The electron-donating methoxy group stabilizes the intermediate carbocation formed during the single electron transfer (SET) mechanism with DDQ, making the PMB group significantly more labile to oxidation than the unsubstituted benzyl group.[6][12] Other oxidative methods include the use of ceric ammonium nitrate (CAN) and, more recently, metal-free photoredox catalysis and nitroxyl radical catalysts.[2][14][15][16][17]
2.1.2. Protection Strategies
Similar to the benzyl group, PMB ethers are typically formed via the Williamson ether synthesis using p-methoxybenzyl chloride (PMBCl) and a base.[12][18] For base-sensitive substrates, p-methoxybenzyl trichloroacetimidate offers an acidic protection route.[13]
Dimethoxybenzyl (DMB) Groups
Further increasing the electron-donating nature of the benzyl ring with two methoxy groups, as in 2,4-dimethoxybenzyl (DMB) and 3,4-dimethoxybenzyl ethers, renders them even more labile to oxidative and acidic cleavage than the PMB group.[13] This allows for a hierarchical deprotection strategy where a DMB group can be selectively removed in the presence of a PMB group.[13]
Electron-Withdrawing Substituted Benzyl Groups
Conversely, introducing electron-withdrawing groups on the aromatic ring, such as a trifluoromethyl group, significantly retards the rate of catalytic hydrogenolysis.[19] This principle allows for the rational design of a spectrum of benzyl-type protecting groups with varying reactivities, enabling sequential deprotection of multiple hydroxyl groups under the same catalytic hydrogenation conditions.[19][20]
Benzyloxycarbonyl (Cbz or Z) Group for Amines
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone for the protection of amines in peptide synthesis and general organic synthesis.[21][22][23] Introduced by the reaction of an amine with benzyl chloroformate (Cbz-Cl), it effectively masks the nucleophilicity and basicity of the amine.[22][24]
Deprotection of Cbz Group
Similar to benzyl ethers, the Cbz group is readily cleaved by catalytic hydrogenolysis.[9] It is also susceptible to removal by strong acids, although this method is less common. The stability of the Cbz group to basic conditions allows for the deprotection of other protecting groups, such as esters, without affecting the Cbz-protected amine.
Benzylidene Acetals for Diol Protection
Benzylidene acetals are cyclic protecting groups particularly useful for the protection of 1,2- and 1,3-diols, a common structural motif in carbohydrates.[25][26] They are typically formed by the acid-catalyzed reaction of a diol with benzaldehyde.[25][26]
Regioselective Opening
A significant advantage of benzylidene acetals is their ability to undergo regioselective reductive ring-opening.[26][27] This allows for the selective protection of one hydroxyl group while liberating the other, providing a versatile tool for the differential functionalization of diols. The regioselectivity of the opening can often be controlled by the choice of reagents and reaction conditions.[27]
Comparative Data Summary
| Protecting Group | Abbreviation | Protected Functionality | Common Protection Conditions | Key Deprotection Conditions | Orthogonality/Notes |
| Benzyl | Bn | Alcohols, Amines | BnBr or BnCl, Base (e.g., NaH) | H₂, Pd/C; Catalytic Transfer Hydrogenation | Stable to acid, base, and fluoride. Orthogonal to silyl and ester groups.[3][4][5] |
| p-Methoxybenzyl | PMB | Alcohols, Amines | PMB-Cl, Base (e.g., NaH) | Oxidative (DDQ, CAN); H₂, Pd/C; Strong Acid | Can be selectively removed in the presence of Bn by oxidation.[12][13][18] |
| Dimethoxybenzyl | DMB | Alcohols, Amines | DMB-Cl, Base (e.g., NaH) | Milder Oxidative/Acidic conditions than PMB | More labile than PMB, allowing for sequential deprotection.[13] |
| Benzyloxycarbonyl | Cbz or Z | Amines | Cbz-Cl, Base | H₂, Pd/C; Strong Acid | Widely used in peptide synthesis. Stable to basic conditions.[21][22][23] |
| Benzylidene Acetal | 1,2- and 1,3-Diols | Benzaldehyde, Acid Catalyst | Acidic Hydrolysis; Regioselective Reductive Opening | Allows for differential protection of diols.[25][26][27] |
Experimental Protocols
General Procedure for Benzyl Ether Formation (Williamson Ether Synthesis)
-
Dissolve the alcohol (1.0 equiv) in an anhydrous solvent such as THF or DMF.
-
Add sodium hydride (NaH, 1.1-1.5 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction to 0 °C and add benzyl bromide (BnBr, 1.1-1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).[3]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
General Procedure for Oxidative Deprotection of PMB Ethers with DDQ
-
Dissolve the PMB-protected compound (1.0 equiv) in a mixture of an organic solvent (e.g., dichloromethane or acetonitrile) and water (typically 10:1 to 20:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC). The reaction mixture will typically change color.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Orthogonality of Benzyloxy Protecting Groups
The following diagram illustrates the orthogonal relationship between different benzyloxy-type protecting groups and other common protecting groups.
Caption: Orthogonal relationships of benzyloxy and other common protecting groups.
Conclusion
The family of benzyloxy protecting groups offers a diverse and powerful toolkit for the synthetic chemist. The choice of a specific benzyloxy derivative depends on the overall synthetic strategy, particularly the need for orthogonal deprotection conditions. The parent benzyl group provides robust protection, while substituted analogues like PMB and DMB introduce valuable oxidative cleavage pathways. Understanding the subtle yet significant differences in their reactivity is paramount for the successful design and execution of complex molecular syntheses.
References
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Yakugaku Zasshi. (2021). Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst. Yakugaku Zasshi, 141(10), 1147-1154. [Link]
-
Chemistry. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
-
Dudley, G. B., et al. (2004). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (10), 1226-1227. [Link]
-
Chemical Communications. (2013). Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light. Chemical Communications, 49(82), 9434-9436. [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. [Link]
-
Chemistry Letters. (2008). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 37(4), 454-455. [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]
-
Wikipedia. (n.d.). Benzylidene acetal. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
The Journal of Organic Chemistry. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3457-3465. [Link]
-
Common Organic Chemistry. (n.d.). PMB Protection. [Link]
-
Organic Chemistry Portal. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. [Link]
-
Matteson, D. S. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 12(6), 743-759. [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry Section B, 18B, 455-456. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-93. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. [Link]
-
Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Chemistry, 22(3), 967-71. [Link]
-
University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2649-2689. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-70. [Link]
-
Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. [Link]
-
Reddy, N. R., Kumar, R., & Baskaran, S. (2016). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. Synlett, 27(14), 2131-2135. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. total-synthesis.com [total-synthesis.com]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]
- 18. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. grokipedia.com [grokipedia.com]
- 22. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 23. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of 2-(Benzyloxy)-4-methoxyaniline by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical cornerstone. For novel chemical entities, precise structural elucidation ensures the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth technical comparison and validation of the structure of 2-(Benzyloxy)-4-methoxyaniline, a substituted aniline derivative with potential applications in medicinal chemistry, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical basis for its spectral features, compare them with plausible alternatives, and provide a detailed protocol for acquiring and interpreting the necessary data.
The Imperative of Structural Integrity
The isomeric relationship between O-benzylated and N-benzylated anilines underscores the necessity for meticulous structural characterization. While both isomers of benzyloxy-methoxyaniline may share the same mass and elemental composition, their distinct connectivity leads to different physicochemical and biological properties. NMR spectroscopy stands as a paramount technique for making this distinction, providing a detailed roadmap of the molecular framework through the analysis of nuclear spin interactions.
Predicting the ¹H and ¹³C NMR Spectra of 2-(Benzyloxy)-4-methoxyaniline
A definitive validation of the structure of 2-(Benzyloxy)-4-methoxyaniline relies on a detailed analysis of its ¹H and ¹³C NMR spectra. Based on established principles of NMR spectroscopy and data from structurally related compounds, we can predict the key features of these spectra.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-donating nature of the amino and methoxy groups, along with the influence of the benzyloxy substituent, will govern the chemical shifts of the aromatic protons.
-
Aromatic Protons (Aniline Ring): The three protons on the substituted aniline ring are expected to appear in the aromatic region (typically 6.0-7.5 ppm). Due to the ortho, meta, and para relationships, they will likely present as a complex splitting pattern. The proton ortho to the amino group is expected to be the most upfield, while the proton between the two oxygen-containing substituents will be further downfield.
-
Aromatic Protons (Benzyl Group): The five protons of the benzyl ring will likely appear as a multiplet in the range of 7.2-7.5 ppm.
-
Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene bridge are expected to appear as a sharp singlet around 5.0 ppm. The chemical shift is influenced by the adjacent oxygen and the phenyl ring.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group should appear as a singlet further upfield, typically around 3.8 ppm.
-
Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found in the range of 3.5-4.5 ppm.
¹³C NMR Spectral Analysis
The carbon NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct signal.
-
Aromatic Carbons: The twelve aromatic carbons will have signals in the downfield region of the spectrum (typically 100-160 ppm). The carbons directly attached to oxygen and nitrogen will be the most downfield.
-
Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon is expected to resonate in the range of 70-80 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon will appear further upfield, typically around 55-60 ppm.
Comparison with a Key Isomer: N-Benzyl-4-methoxyaniline
To highlight the power of NMR in distinguishing isomers, we can compare the expected spectrum of 2-(Benzyloxy)-4-methoxyaniline with that of its N-benzyl isomer.
| Functional Group | 2-(Benzyloxy)-4-methoxyaniline (Predicted) | N-Benzyl-4-methoxyaniline (Reported Data) | Rationale for Difference |
| Benzylic Protons | ~5.0 ppm (singlet) | ~4.3 ppm (singlet) | The benzylic protons in the O-benzyl isomer are directly attached to an oxygen, leading to a more downfield shift compared to the N-benzyl isomer where they are attached to a nitrogen. |
| Amine/Amide Proton | ~3.5-4.5 ppm (broad singlet, 2H) | ~4.1 ppm (broad singlet, 1H) | The O-benzyl isomer has a primary amine (-NH₂), while the N-benzyl isomer has a secondary amine (-NH-). This difference is clearly distinguishable by integration. |
| Aniline Ring Protons | Complex pattern for 3H | Simpler AA'BB' system for 4H | The substitution pattern on the aniline ring is different, leading to distinct splitting patterns. |
This comparative analysis demonstrates that ¹H NMR spectroscopy can unequivocally differentiate between these two isomers based on chemical shifts and integration values.
Experimental Protocol for NMR Analysis
A robust validation of the structure requires careful sample preparation and data acquisition.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the synthesized 2-(Benzyloxy)-4-methoxyaniline and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Homogenize: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is invaluable for confirming the connectivity of the molecular fragments.
-
Data Interpretation and Structural Confirmation
A systematic approach to spectral interpretation is crucial for unambiguous structure validation.
Caption: Workflow for the validation of 2-(Benzyloxy)-4-methoxyaniline structure by NMR.
Conclusion
Nuclear Magnetic Resonance spectroscopy provides an indispensable toolkit for the structural validation of synthetic compounds like 2-(Benzyloxy)-4-methoxyaniline. Through a careful analysis of chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently confirm the molecular connectivity and distinguish it from potential isomers. This rigorous approach to structural elucidation is fundamental to ensuring the reliability and reproducibility of scientific research in drug discovery and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
A Comparative Guide to HPLC Purity Analysis of 2-(Benzyloxy)-4-methoxyaniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(Benzyloxy)-4-methoxyaniline, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method development, compare different stationary and mobile phases, and provide detailed experimental protocols. The insights within are geared towards researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
Understanding the Analyte: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline
A thorough understanding of the analyte's properties is paramount for developing an effective HPLC method. 2-(Benzyloxy)-4-methoxyaniline possesses a unique combination of functional groups that dictate its chromatographic behavior.
| Property | Value/Prediction | Rationale/Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [1][2] |
| Molecular Weight | 229.27 g/mol | [1][2] |
| Structure | Aromatic amine with a benzyloxy and a methoxy substituent. | |
| Predicted pKa | ~5.3 (aniline nitrogen), with the benzyl ether being neutral. | The pKa of 4-methoxyaniline is approximately 5.34[3][4]. The electronic effect of the ortho-benzyloxy group is not expected to drastically alter this value. The benzylamine pKa is around 9.33[5][6][7][8][9]. |
| Predicted UV λmax | ~240 nm and ~290 nm | The UV spectrum is expected to be a composite of the substituted aniline and benzyl ether chromophores. 4-methoxyaniline exhibits absorption maxima around 235 nm and 290 nm[10][11][12][13]. Benzyl alcohol and benzyl ethers show absorption in the 250-270 nm range[14]. The combined structure will likely have a strong absorbance around 240 nm and a secondary peak or shoulder around 290 nm. |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | The presence of the large, non-polar benzyl group and the aromatic rings suggest limited aqueous solubility. The molecule is expected to be soluble in common HPLC organic modifiers. |
Strategic Approach to HPLC Method Development
Our goal is to develop a stability-indicating HPLC method capable of separating 2-(Benzyloxy)-4-methoxyaniline from its potential process-related impurities and degradation products. A reversed-phase HPLC approach is the most suitable starting point due to the compound's predominantly non-polar nature.
Diagram of the HPLC Method Development Workflow
Sources
- 1. biosynth.com [biosynth.com]
- 2. PubChemLite - 2-(benzyloxy)-4-methoxyaniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzylamin | 100-46-9 [m.chemicalbook.com]
- 9. Benzylamine | 100-46-9 [chemicalbook.com]
- 10. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 11. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 12. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. p-Anisidine | 104-94-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Benzyloxyaniline Isomers: A Positional Isomerism Perspective
Introduction: The Critical Role of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, known as isomerism, is a fundamental concept that dictates its biological activity. Positional isomers, compounds sharing the same molecular formula but differing in the position of functional groups on a core scaffold, often exhibit remarkably different pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of benzyloxyaniline. While direct comparative studies across all biological endpoints for these three isomers are not extensively documented in current literature, this guide synthesizes available data on benzyloxyaniline derivatives and related structures to elucidate the impact of the benzyloxy group's position on the aniline ring on various biological activities. Understanding these structure-activity relationships (SAR) is paramount for researchers, scientists, and drug development professionals in designing novel therapeutics with enhanced potency and selectivity.[1]
Anticonvulsant and Neurological Activities: A Focus on the para-Isomer
Derivatives of p-benzyloxyaniline have been a significant focus in the development of novel anticonvulsant agents. The 4-benzyloxyaniline moiety is a key pharmacophore in several series of compounds demonstrating potent activity in preclinical seizure models.
Key Findings:
-
N-Type Calcium Channel Blockade: A series of 4-benzyloxyaniline analogues have been synthesized and evaluated as neuronal N-type voltage-sensitive calcium channel (VSCC) blockers. These channels are implicated in neurotransmitter release and their modulation can be a therapeutic strategy for neurological disorders like epilepsy and neuropathic pain.[2]
-
Maximal Electroshock (MES) and 6 Hz Seizure Models: Novel ((benzyloxy)benzyl)propanamide derivatives, incorporating the 4-benzyloxyaniline scaffold, have shown potent activity in the MES and 6 Hz mouse seizure models, which are indicative of efficacy against generalized tonic-clonic and psychomotor seizures, respectively.[3]
-
Structure-Activity Relationship (SAR): Studies on various derivatives consistently highlight the importance of the 4-benzyloxy group for anticonvulsant activity. Modifications to the benzyl or aniline portions of the molecule have been explored to optimize potency and reduce neurotoxicity.[3][4]
While extensive data exists for the para-isomer, there is a notable lack of published research on the direct anticonvulsant activities of ortho- and meta-benzyloxyaniline. This represents a significant knowledge gap and a potential area for future investigation to fully understand the SAR of this chemical class.
Experimental Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Model)
The MES test is a widely used primary screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compounds (benzyloxyaniline isomers) are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
Endpoint Measurement: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Causality Behind Experimental Choices: The MES model is chosen for its high throughput and its predictive value for drugs effective against generalized tonic-clonic seizures in humans. The use of different routes of administration (i.p. vs. p.o.) provides initial insights into the compound's absorption and bioavailability.
Antimicrobial Activity: The Influence of Substituent Position
While direct comparative studies on the antimicrobial properties of the three benzyloxyaniline isomers are limited, research on structurally related compounds provides valuable insights into how the position of substituents on an aniline ring can influence antimicrobial efficacy. A study on (E)-N-(CH₃-substituted-phenyl)-1-phenylmethanimine derivatives, which share a similar structural motif, revealed that the position of a methyl group significantly impacted their antibacterial and antifungal activities.[5]
Inferred Structure-Activity Relationship:
-
meta- and para-Substitution: In the aforementioned study, the meta- and para-methyl substituted derivatives exhibited greater antifungal and antibacterial activity compared to the ortho-substituted and unsubstituted compounds.[5] This suggests that steric hindrance from the ortho substituent may be detrimental to the interaction with the microbial target.
-
General Antimicrobial Potential: The broader class of aniline derivatives has been shown to possess antimicrobial properties. For instance, trifluoro-anilines have demonstrated efficacy against Vibrio species by disrupting bacterial cell membranes.[6][7] It is plausible that benzyloxyaniline isomers also possess antimicrobial activity, with the potency likely being modulated by the position of the benzyloxy group.
Table 1: Comparative Antimicrobial Activity of Substituted Phenylmethanimine Derivatives [5]
| Compound | Substituent Position | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |
| (E)-N-phenyl-1-phenylmethanimine | Unsubstituted | Moderate | Moderate |
| (E)-N-(o-tolyl)-1-phenylmethanimine | ortho | Low to Moderate | Low to Moderate |
| (E)-N-(m-tolyl)-1-phenylmethanimine | meta | High | High |
| (E)-N-(p-tolyl)-1-phenylmethanimine | para | High | High |
Note: This table is an illustrative example based on a related class of compounds to infer potential trends for benzyloxyaniline isomers.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The benzyloxyaniline isomers are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Self-Validating System: The inclusion of positive (a known effective antibiotic) and negative (no antimicrobial agent) controls in each assay is crucial for validating the results.
Enzyme Inhibition: A Potential Mechanism of Action
The benzyloxyaniline scaffold has been explored as a component of various enzyme inhibitors. The position of the benzyloxy group can significantly influence the binding affinity and inhibitory potency of these molecules.
Key Concepts in Enzyme Inhibition:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme.[9][10]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme different from the active site, causing a conformational change that reduces the enzyme's activity.[9]
-
Structure-Activity Relationship: The three-dimensional structure of the inhibitor and its complementarity to the enzyme's binding pocket are critical for potent inhibition.
Workflow for Enzyme Inhibition Screening
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.
Sources
- 1. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Coupling Performance of 2-(Benzyloxy)-4-methoxyaniline
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision. Substituted anilines are a cornerstone of many synthetic endeavors, and their performance in pivotal cross-coupling reactions dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical analysis of the performance of 2-(Benzyloxy)-4-methoxyaniline in three key palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic nuances of how the unique substitution pattern of this aniline derivative—a bulky benzyloxy group ortho to the amine and an electron-donating methoxy group at the para position—influences its reactivity. By understanding these electronic and steric effects, researchers can make informed decisions when incorporating this versatile building block into their synthetic strategies. While direct head-to-head comparative data for this specific aniline against a wide range of analogues in all coupling reactions is not extensively available in the literature, this guide synthesizes established principles and data from closely related systems to provide a robust predictive framework for its performance.
The Structural Uniqueness of 2-(Benzyloxy)-4-methoxyaniline: A Double-Edged Sword
The reactivity of an aniline in cross-coupling reactions is a delicate balance of nucleophilicity, steric hindrance, and electronic properties. In 2-(Benzyloxy)-4-methoxyaniline, we encounter a fascinating interplay of these factors.
-
The para-Methoxy Group: This strong electron-donating group increases the electron density on the aniline nitrogen through resonance. This enhanced nucleophilicity is generally beneficial for the initial coordination to the palladium center and subsequent steps in the catalytic cycle.
-
The ortho-Benzyloxy Group: This substituent introduces significant steric bulk around the amino group. This steric hindrance can, in some cases, impede the approach of the aniline to the metal center, potentially slowing down the reaction rate. However, the benzyloxy group is not merely a bulky impediment. Its oxygen atom can also exert an electronic influence, albeit a more complex one than the para-methoxy group. While the oxygen atom is electron-withdrawing through induction, it can also participate in resonance. The overall electronic effect at the ortho position is a combination of these opposing forces.
This unique combination of a sterically demanding ortho-substituent and an activating para-substituent makes 2-(Benzyloxy)-4-methoxyaniline a compelling substrate to study. Its performance will be dictated by the specific demands of each coupling reaction's catalytic cycle.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[1][2][3] The reaction typically involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[4]
Mechanistic Considerations and Predicted Performance
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4]
For 2-(Benzyloxy)-4-methoxyaniline, the para-methoxy group is expected to enhance its nucleophilicity, facilitating its coordination to the palladium center. However, the ortho-benzyloxy group presents a steric challenge. This steric hindrance can be a significant factor, potentially requiring more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of sterically hindered substrates.[5][6]
While direct comparative data is scarce, studies on other ortho-substituted anilines suggest that while the reaction may be slower than with unhindered anilines, good to excellent yields can often be achieved with careful optimization of the catalyst, ligand, and reaction conditions.[7]
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the coupling of anilines with aryl bromides and can be adapted for 2-(Benzyloxy)-4-methoxyaniline.[8]
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol)
-
2-(Benzyloxy)-4-methoxyaniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl bromide and 2-(Benzyloxy)-4-methoxyaniline.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Ar-I + R-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-R
Catalytic Cycle of the Suzuki-Miyaura Coupling.
Data at a Glance: Suzuki-Miyaura Coupling of Substituted Aryl Halides
The following table provides representative yields for Suzuki couplings of various substituted aryl halides, offering a predictive framework for the performance of a 2-(benzyloxy)-4-methoxy-substituted aryl halide.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 95 | N/A |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [2] |
| 1-Bromo-2,4-dimethoxybenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 88 | N/A |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [9] |
Performance in Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide. [10][11]Similar to the Suzuki coupling, the aniline functionality would be a substituent on the aryl halide.
Mechanistic Considerations and Predicted Performance
The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst. [12]The catalytic cycle includes the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination. [13] For a 2-(benzyloxy)-4-methoxy-substituted aryl halide, the electronic and steric effects are expected to be similar to those in the Suzuki coupling. The electron-donating methoxy group should facilitate oxidative addition, while the bulky ortho-benzyloxy group may hinder it. The success of the Sonogashira coupling of such a substrate will likely depend on the choice of catalyst, ligands, and reaction conditions that can overcome the steric hindrance. Copper-free Sonogashira protocols might also be considered, as they can sometimes offer advantages for specific substrates. [12]
Representative Experimental Protocol: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne, adaptable for a derivative of 2-(benzyloxy)-4-methoxyaniline. [14] Reaction Scheme:
Materials:
-
Aryl iodide (e.g., a derivative of 2-(benzyloxy)-4-methoxyaniline) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Sonogashira Coupling Experimental Workflow.
Data at a Glance: Sonogashira Coupling of Substituted Aryl Halides
The following table shows representative data for the Sonogashira coupling of various substituted aryl halides, providing a basis for predicting the performance of a 2-(benzyloxy)-4-methoxy-substituted aryl halide.
| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 94 | [14] |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 85 | N/A |
| 1-Bromo-2,4-dimethoxybenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 90 | 78 | N/A |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O on alumina | Et₃N | THF-DMA | 75 | 60 (flow) | [14] |
Conclusion and Future Outlook
2-(Benzyloxy)-4-methoxyaniline presents a unique combination of electronic and steric properties that make it a valuable, albeit sometimes challenging, substrate in palladium-catalyzed cross-coupling reactions. The electron-donating para-methoxy group generally enhances its reactivity, while the bulky ortho-benzyloxy group necessitates careful optimization of reaction conditions, particularly the choice of ligand.
-
For Buchwald-Hartwig amination , the use of bulky, electron-rich phosphine or NHC ligands is recommended to overcome the steric hindrance of the ortho-benzyloxy group.
-
In Suzuki-Miyaura and Sonogashira couplings , where the aniline functionality is a substituent on the aryl halide, the electronic and steric effects will similarly influence the key oxidative addition step. Again, robust catalytic systems are likely required for optimal performance.
While direct comparative data for 2-(Benzyloxy)-4-methoxyaniline is limited, the principles outlined in this guide, supported by data from analogous systems, provide a strong foundation for researchers to successfully employ this versatile building block. Further systematic studies comparing the reactivity of this and other polysubstituted anilines would be a valuable contribution to the field, enabling even more precise and predictable synthetic planning.
References
-
Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885. [Link]
- Caddick, S. et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Časar, Z. (2014). Flow Chemistry: Sonogashira Coupling. Organic Chemistry, Flow Chemistry.
-
Csaszar, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1004-1012. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama-Denmark) for the synthesis of aryl-substituted heterocycles. Topics in Current Chemistry, 269, 1-104.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]
-
Qureshi, Z. S. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]
-
Szostak, M. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Winssinger, N. et al. (2018). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Beilstein Journal of Organic Chemistry, 14, 2556-2565. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Hunt, J. et al. (2020). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 16, 187-195. [Link]
-
Nolan, S. P. et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
MacMillan, D. W. C. et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(1), 125-131. [Link]
-
Jessiman, J. E. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Biscoe, M. R. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(15), 5945–5950. [Link]
-
Clark, J. H. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056-1064. [Link]
-
Grushin, V. V. et al. (2012). Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. New Journal of Chemistry, 36(5), 1163-1172. [Link]
-
da Silva, W. A. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15397–15456. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyloxycalix[8]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
A Cost-Benefit Analysis of 2-(Benzyloxy)-4-methoxyaniline in Synthesis: A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the efficiency of a synthetic route is not merely a measure of chemical yield but a complex interplay of cost, time, safety, and scalability. Intermediates that offer strategic advantages, such as pre-installed protecting groups, can significantly streamline the path to complex target molecules. 2-(Benzyloxy)-4-methoxyaniline is one such intermediate, a versatile building block for a range of pharmacologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The core value of this reagent lies in the O-benzyl protection of the phenolic hydroxyl group, which prevents unwanted side reactions during subsequent transformations of the aniline moiety.
This guide provides an in-depth cost-benefit analysis of employing commercially available 2-(Benzyloxy)-4-methoxyaniline directly versus pursuing alternative multi-step strategies that involve in situ protection. We will dissect the economic and practical implications of these choices, providing researchers, process chemists, and drug development professionals with a clear framework for making informed decisions grounded in scientific and economic logic.
The Strategic Imperative of Phenolic Protection
The synthesis of polyfunctional molecules, particularly those containing both amine and hydroxyl groups on an aromatic ring, presents a classic chemoselectivity challenge. The aniline nitrogen and the phenolic oxygen are both nucleophilic and can compete in reactions like acylation, alkylation, and coupling. Protecting one of these groups is often not just advisable but essential.[3][4]
The benzyl ether is a workhorse protecting group for phenols for several key reasons:
-
Stability: It is robust and stable across a wide range of reaction conditions, including moderately acidic and basic media, and many redox manipulations.[5]
-
Orthogonality: Its primary removal method, catalytic hydrogenolysis (H₂/Pd-C), is highly specific and generally does not affect other common protecting groups like Boc, Fmoc, or many esters, allowing for selective deprotection.[6][7]
-
Inertness: The benzyl group itself does not typically interfere with common synthetic transformations.
However, the decision to use a pre-benzylated intermediate like 2-(Benzyloxy)-4-methoxyaniline is not straightforward. It requires a careful evaluation of trade-offs between the upfront cost of the material and the downstream savings in time, labor, and resources.
Comparative Synthetic Scenarios
To frame our analysis, we will compare two primary strategies for accessing a target molecule that requires the 2-(benzyloxy)-4-methoxyphenyl scaffold.
-
Scenario A: The Direct Approach. This strategy involves the direct use of commercially available 2-(Benzyloxy)-4-methoxyaniline as the starting material.
-
Scenario B: The In Situ Protection Approach. This strategy begins with a simpler, less expensive precursor, such as 5-methoxy-2-nitrophenol, and involves a multi-step sequence of benzylation, followed by reduction of the nitro group to furnish the desired aniline.
Workflow Comparison of Synthetic Scenarios
Caption: Comparative workflows for Scenario A and Scenario B.
Cost-Benefit Analysis
The choice between these scenarios hinges on a quantitative and qualitative assessment of several factors. The principles of "step economy" and "atom economy" are central to this evaluation; minimizing the number of synthetic steps is paramount to improving efficiency and reducing cost and waste.[8][9]
Quantitative Data Comparison
| Parameter | Scenario A: Direct Approach | Scenario B: In Situ Protection | Rationale & Justification |
| Starting Material Cost | High | Low | 2-(Benzyloxy)-4-methoxyaniline[10] is a specialized reagent with incorporated value from its own synthesis. Precursors like 5-methoxy-2-nitrophenol or 2-amino-5-methoxyphenol are simpler commodity chemicals. |
| Number of Steps to Intermediate | 1 | 2-3 | The direct approach bypasses the protection and functional group interconversion steps. |
| Typical Overall Yield | High (Yield of one step) | Moderate (Product of yields of multiple steps) | Multi-step syntheses invariably lead to a lower overall yield due to material loss at each stage (reaction, workup, purification).[11] |
| Labor & Time Input | Low (Hours to 1 day) | High (2-4 days) | Scenario B involves multiple reaction setups, monitoring, workups, and purifications, significantly increasing hands-on time. |
| Reagent & Solvent Cost | Low (Only for the key step) | High (Reagents for protection, reduction, and multiple purifications) | Includes cost of benzylating agent (e.g., benzyl bromide), base, reduction agent (e.g., Pd/C, Fe), and large volumes of solvents for reactions and chromatography. |
| Capital Equipment Requirement | Standard lab glassware | May require specialized equipment (e.g., hydrogenator for catalytic reduction) | While alternatives to catalytic hydrogenation exist (e.g., Sn/HCl, Fe/HCl), they often involve more challenging workups.[12] |
| Safety & Handling | Avoids handling lachrymatory/toxic reagents | Requires handling hazardous materials like benzyl bromide (lachrymator) and managing hydrogen gas (flammable). | Purchasing the pre-made intermediate outsources the handling risks of certain reagents. |
Qualitative Discussion & Field Insights
For early-stage drug discovery and medicinal chemistry , where speed and the rapid generation of diverse analogs are critical, Scenario A is unequivocally superior . The high upfront cost of the starting material is easily offset by the dramatic savings in time and labor. A chemist can generate a target compound in a day or two, rather than spending a week preparing the intermediate first. This accelerated timeline allows for faster progress through design-make-test-analyze cycles.
Conversely, for process development and large-scale manufacturing , the economic calculation shifts, and Scenario B becomes highly attractive . In a large-scale campaign, the high cost of the specialized starting material becomes a dominant factor in the final cost of goods for an Active Pharmaceutical Ingredient (API). Process chemists can invest time to optimize the in situ protection and reduction sequence, often developing robust, high-yielding steps that avoid chromatography.[13][14] At scale, the savings on raw materials can be substantial, justifying the additional operational complexity.
Decision Framework for Reagent Selection
Caption: A decision-making framework for synthetic strategy selection.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols.
Protocol 1: Synthesis of an Amide using 2-(Benzyloxy)-4-methoxyaniline (Scenario A)
This protocol details a standard amide coupling, a common transformation in drug synthesis.[2]
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Benzyloxy)-4-methoxyaniline (1.0 eq.), a suitable acyl chloride or carboxylic acid (1.1 eq.), and a solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Coupling:
-
If using an acyl chloride: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) and stir the reaction at room temperature.
-
If using a carboxylic acid: Add a coupling agent like HATU (1.2 eq.) and a base like diisopropylethylamine (2.0 eq.).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Synthesis of 2-(Benzyloxy)-4-methoxyaniline (Scenario B)
This two-step protocol describes the preparation of the intermediate from 5-methoxy-2-nitrophenol.
Step 1: O-Benzylation of 5-Methoxy-2-nitrophenol
-
Setup: In a round-bottom flask, dissolve 5-methoxy-2-nitrophenol (1.0 eq.) in acetone or DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension. Heat the mixture to 60-80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenol.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, 1-(benzyloxy)-4-methoxy-2-nitrobenzene, can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
-
Setup: Dissolve the 1-(benzyloxy)-4-methoxy-2-nitrobenzene (1.0 eq.) from the previous step in ethanol or ethyl acetate. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Reaction: Place the flask on a hydrogenation apparatus (e.g., Parr shaker) and subject it to a hydrogen atmosphere (typically 1-3 atm). Shake or stir vigorously until hydrogen uptake ceases (usually 2-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate in vacuo. The resulting 2-(Benzyloxy)-4-methoxyaniline is often of high purity and can be used directly in the next step. If necessary, it can be further purified by column chromatography.
Conclusion and Recommendations
The cost-benefit analysis of using 2-(Benzyloxy)-4-methoxyaniline reveals a clear dichotomy driven by the scale and goals of the synthesis.
-
For medicinal chemistry and early-stage research , the direct approach (Scenario A) is highly recommended. The premium paid for the advanced intermediate is a strategic investment that buys speed, reduces labor, and accelerates the drug discovery process. The avoidance of hazardous reagents and multiple purification steps further enhances its value in a research setting.
-
For process chemistry and large-scale production , an in situ protection strategy (Scenario B) is the more economically prudent choice. The initial investment in process optimization is repaid through substantial savings in raw material costs, which is a critical factor for the commercial viability of a drug.
Ultimately, 2-(Benzyloxy)-4-methoxyaniline is a powerful synthetic tool. By understanding the economic and practical trade-offs associated with its use, research organizations can deploy their resources more effectively, aligning their synthetic strategies with their overarching objectives, whether that be the rapid discovery of new chemical entities or the cost-effective manufacturing of a life-saving therapy.
References
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. Available at: [Link]
-
Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Journal of Organic Chemistry, 75(14), 4657-4673. Available at: [Link]
-
Simon, L. L., et al. (2019). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (2019). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications. Available at: [Link]
-
Li, A., & Li, S. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 27. Available at: [Link]
-
ResearchGate. (2017). Atom Economy and Yield of Synthesis Sequences. ResearchGate. Available at: [Link]
-
Thomson, C. G., et al. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 14(7), 2511-2545. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2010). New Selective O-Debenzylation of Phenol with Mg/MeOH. ResearchGate. Available at: [Link]
-
Fiveable. (n.d.). Multi-step synthesis Definition. Fiveable. Available at: [Link]
-
de Souza, A. C. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(19), 6649. Available at: [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.
-
ResearchGate. (2002). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (2019). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Royal Society of Chemistry. Available at: [Link]
-
ChemRxiv. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available at: [Link]
-
ResearchGate. (2021). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Aniline and Its Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)-4-methoxyaniline: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Benzyloxy)-4-methoxyaniline, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is structured to provide clear, actionable steps grounded in established safety principles and regulatory standards.
Hazard Assessment and Immediate Safety Precautions
2-(Benzyloxy)-4-methoxyaniline is an aromatic amine, a class of compounds that requires careful handling due to potential toxicity. While comprehensive toxicological data for this specific molecule are not widely available, the precautionary principle dictates that it should be handled as a hazardous substance.[1][2] Aromatic amines, in general, can be harmful if inhaled, ingested, or absorbed through the skin.[2][3][4]
Immediate actions upon handling and for spill management include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Response: In the event of a spill, evacuate non-essential personnel. Absorb the spill using inert materials like vermiculite or sand.[1][3] Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways, as compounds of this nature can be harmful to aquatic life.[5][6]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste identification and segregation to prevent dangerous reactions and ensure the correct disposal pathway.[5][7]
Key considerations for 2-(Benzyloxy)-4-methoxyaniline waste:
-
Hazardous Waste Determination: Based on its chemical class (aromatic amine) and the precautionary principle, 2-(Benzyloxy)-4-methoxyaniline waste should be classified as hazardous.[2][7][8] This classification is a critical first step in determining the appropriate disposal regulations.
-
Waste Segregation: It is imperative to segregate 2-(Benzyloxy)-4-methoxyaniline waste from other chemical waste streams.[5][7] Specifically, it should not be mixed with:
-
Containerization: Use only approved, compatible, and clearly labeled hazardous waste containers.[5][8][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(Benzyloxy)-4-methoxyaniline"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The following table summarizes the key aspects of waste characterization for 2-(Benzyloxy)-4-methoxyaniline:
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary principle for aromatic amines.[2][7][8] |
| Primary Hazards | Potential toxicity (inhalation, ingestion, skin contact), environmental hazard.[1][2][3] | Aromatic amines as a class are known for these hazards.[3][4] |
| Incompatibilities | Strong acids, strong oxidizing agents.[1][5] | To prevent dangerous chemical reactions. |
| Container Type | Chemically resistant, sealed, and properly labeled containers.[5][9] | To ensure safe containment and prevent leaks or misidentification. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 2-(Benzyloxy)-4-methoxyaniline from the laboratory setting.
Step 1: Collection and Accumulation
-
Designated Waste Container: Place a designated hazardous waste container in the satellite accumulation area near the point of generation.[9]
-
Transfer of Waste: Carefully transfer the waste 2-(Benzyloxy)-4-methoxyaniline (solid or in solution) into the designated container using appropriate funnels and secondary containment to prevent spills.
-
Secure Closure: Ensure the container is tightly sealed when not in use to prevent the release of vapors.[5][9]
-
Log Keeping: Maintain a log of the waste added to the container, including the quantity and date.[9]
Step 2: On-Site Neutralization (Not Recommended)
While some chemical waste can be neutralized in the lab, this is generally not recommended for aromatic amines without specific, validated procedures and appropriate safety controls. The potential for hazardous byproducts is significant. Therefore, the preferred method of disposal is through a licensed hazardous waste management company.
Step 3: Off-Site Disposal via a Licensed Contractor
Engaging a certified hazardous waste disposal company is the most reliable and compliant method for the final disposal of 2-(Benzyloxy)-4-methoxyaniline.[5][7]
-
Contact a Licensed Vendor: Select a waste management company that is permitted to handle and transport hazardous chemical waste.[7]
-
Provide Waste Information: Accurately describe the waste to the disposal company, providing the Safety Data Sheet (SDS) for 2-(Benzyloxy)-4-methoxyaniline if available.
-
Packaging for Transport: Follow the vendor's instructions for packaging the waste container for shipment. This may include placing it in a larger, approved shipping container (overpack).
-
Manifesting: Ensure that a hazardous waste manifest is completed.[9] This document tracks the waste from your facility to its final disposal site and is a legal requirement.
Step 4: Final Disposition
The most common and environmentally responsible method for the disposal of organic compounds like 2-(Benzyloxy)-4-methoxyaniline is high-temperature incineration.[1][10]
-
Chemical Incineration: The compound is dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber.[1][10] This process ensures the complete destruction of the compound and the removal of any hazardous combustion byproducts.
The decision-making workflow for the disposal of 2-(Benzyloxy)-4-methoxyaniline is illustrated in the diagram below:
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. carlroth.com [carlroth.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. crystal-clean.com [crystal-clean.com]
- 9. epa.gov [epa.gov]
- 10. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling 2-(Benzyloxy)-4-methoxyaniline
Comprehensive Safety Guide: Handling 2-(Benzyloxy)-4-methoxyaniline
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the highest commitment to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(Benzyloxy)-4-methoxyaniline. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon the principle of "hazard by analogy," drawing from the documented risks of structurally similar aniline derivatives. The aniline core is a well-understood toxophore, and we must operate with the assumption that this compound shares the significant hazards of its parent structures, including high acute toxicity and potential carcinogenicity.
This document is designed to be a self-validating system of safety, where the rationale behind each procedural step is clearly articulated to empower researchers with a deep understanding of the risks and the corresponding protective measures.
Hazard Assessment & Risk Analysis
The primary risk associated with 2-(Benzyloxy)-4-methoxyaniline stems from its aniline functional group. Anilines are known for their systemic toxicity upon absorption through the skin, inhalation, or ingestion. The hazards of close structural analogs, such as 4-methoxyaniline (p-Anisidine) and N-Benzyl-4-methoxyaniline, provide a clear and authoritative basis for our safety protocols.
These analogs are classified as fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through repeated exposure.[1][2] Therefore, we will treat 2-(Benzyloxy)-4-methoxyaniline with the highest level of precaution.
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[1] | All routes of exposure are critical. Engineering controls and comprehensive PPE are non-negotiable to prevent any contact. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] | Chronic, low-level exposure must be avoided. This underscores the need for consistent use of fume hoods and diligent hygiene. |
| Carcinogenicity | H350: May cause cancer.[2] | Assumed risk based on related aniline compounds. All handling procedures must be designed to minimize exposure to the lowest reasonably achievable level. |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life.[1][2] | Strict waste containment is required. This compound must not enter drains or the environment.[1] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a calculated response to the specific hazards identified. The following PPE is mandatory for all personnel handling 2-(Benzyloxy)-4-methoxyaniline.
| Protection Area | Required PPE | Justification & Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | Primary Line of Defense: All handling of the solid compound and its solutions must occur within a properly functioning fume hood to prevent inhalation of dust or vapors.[3] |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Aniline derivatives can cause severe eye irritation and are absorbable through mucous membranes. A face shield, worn over goggles, is required during any transfer or operation with a splash potential.[3][4] |
| Hand Protection | Double-Gloved Nitrile Gloves (min. 6 mil) | Critical Dermal Barrier: The fatal-on-contact classification of analogs necessitates robust skin protection.[1] Double-gloving provides redundancy. Gloves must have long cuffs tucked under the lab coat sleeves.[5] Regularly inspect gloves for any sign of degradation and change them every 30-60 minutes or immediately upon suspected contact.[5] |
| Body Protection | Chemical-Resistant Lab Coat & Apron | A lab coat is standard, but a chemically resistant apron should be worn over it during weighing and solution preparation. This prevents permeation from spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[3] |
| Respiratory | NIOSH/MSHA-Approved Respirator | A respirator with particulate filters (conforming to EN 143 or equivalent) must be available and used if there is any risk of dust generation outside of a fume hood, such as during a large spill cleanup.[3] All users must be fit-tested and trained. |
Safe Handling & Operational Workflow
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the mandatory steps for handling 2-(Benzyloxy)-4-methoxyaniline.
Caption: Workflow for Safe Handling of 2-(Benzyloxy)-4-methoxyaniline
Experimental Protocol: Step-by-Step Handling
-
Preparation & Area Setup:
-
Verify that the chemical fume hood has a valid certification.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
-
Designate a specific area within the hood for the handling procedure.
-
Prepare a spill kit containing inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and decontamination solution.[4]
-
-
Donning PPE:
-
Don all PPE as specified in the table above before entering the designated handling area.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Perform all weighing and transfers of the solid compound inside the fume hood.
-
Use a weigh boat or paper appropriate for the quantity to minimize static.
-
Handle the container and spatula gently to prevent aerosolizing the fine powder. Avoid creating dust.[6][7]
-
Immediately and securely close the primary container after dispensing the material.
-
-
Experimental Use:
-
When adding the solid to a solvent or reaction mixture, do so slowly to avoid splashing.
-
Keep all flasks and beakers covered as much as possible during the procedure.
-
-
Decontamination:
-
After handling is complete, decontaminate all surfaces, glassware, and equipment used.
-
Wipe down the work area in the fume hood, the exterior of the waste containers, and any potentially contaminated items before removing them from the hood.
-
-
Waste Segregation & Doffing PPE:
-
Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[4]
-
Doff PPE in a manner that avoids cross-contamination, removing the most contaminated items first (apron, outer gloves). Wash hands thoroughly after all PPE is removed.
-
Emergency Procedures & Disposal Plan
Spill Management Protocol
-
Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate area of the spill.[4]
-
Assess & Ventilate: If safe to do so, ensure the fume hood is operating to ventilate the area.
-
Don Full PPE: Before re-entering the area, don the highest level of PPE, including a respirator if the spill is large or outside of a fume hood.
-
Contain: Cover the spill with a non-reactive, inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid actions that create dust.[3][4]
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials and rinsate as hazardous waste.[4] Do not allow any material to enter the sewer system.[1]
Waste Disposal Plan
Chemical waste generators are legally responsible for the proper classification and disposal of hazardous materials.[3]
-
Waste Identification: All 2-(Benzyloxy)-4-methoxyaniline waste, including grossly contaminated PPE and cleanup materials, must be classified and handled as hazardous waste.[1][4]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., Toxic, Environmental Hazard).[4]
-
Storage & Disposal:
-
Store sealed waste containers in a designated, secure satellite accumulation area.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4]
-
Under no circumstances should this material be disposed of in the regular trash or poured down the drain.[4]
-
References
-
Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025). Carl ROTH. [Link]
-
Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2024). Carl ROTH. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
